4-(1,1-DIFLUOROETHYL)BIPHENYL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDCDZPTUSABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1,1-Difluoroethyl)biphenyl: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(1,1-difluoroethyl)biphenyl, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and, most importantly, the rationale behind its growing relevance in medicinal chemistry.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for scientific discourse and regulatory compliance.
Common Name: this compound
IUPAC Name: Based on the systematic nomenclature for substituted biphenyls, the International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(1,1-difluoroethyl)-4-phenylbenzene .[1] This name unambiguously defines the connectivity of the atoms, with the 1,1-difluoroethyl group attached to the fourth carbon of one phenyl ring, which is itself connected to another phenyl ring.
CAS Number: As of the latest database searches, a specific CAS Registry Number for 1-(1,1-difluoroethyl)-4-phenylbenzene has not been assigned. Researchers should exercise diligence in tracking the allocation of a CAS number for this compound. For reference, a structurally related compound, 4-(1,1-difluoroethyl)-4'-methyl-1,1'-biphenyl, has the CAS number 1091632-40-4.[1]
Molecular Structure
Caption: 2D structure of 1-(1,1-difluoroethyl)-4-phenylbenzene.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale and References |
| Molecular Formula | C₁₄H₁₂F₂ | Based on atomic composition. |
| Molecular Weight | 218.24 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to off-white solid | Biphenyl and its derivatives are typically crystalline solids at room temperature.[2] |
| Melting Point | 70-100 °C | The melting point of biphenyl is 69.2 °C.[2] Substitution can either increase or decrease the melting point depending on packing efficiency in the crystal lattice. |
| Boiling Point | > 300 °C | Biphenyl has a boiling point of 255 °C. The addition of the difluoroethyl group will increase the molecular weight and likely the boiling point. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | The biphenyl core is hydrophobic.[2] |
| LogP (Octanol-Water Partition Coefficient) | ~4.5 - 5.5 | Biphenyl has a LogP of ~4.0. The difluoroethyl group is lipophilic and will increase this value. |
Synthesis of 1-(1,1-Difluoroethyl)-4-phenylbenzene
The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose due to its mild reaction conditions and high functional group tolerance.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A logical and practical approach to the synthesis of 1-(1,1-difluoroethyl)-4-phenylbenzene involves the coupling of a readily available boronic acid or ester with an appropriate aryl halide.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 1-(1,1-difluoroethyl)-4-phenylbenzene.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.2 equivalents).
-
Add 1-(1,1-difluoroethyl)-4-iodobenzene (1.0 equivalent). Note: This starting material may need to be synthesized if not commercially available, for instance, from 4-iodoacetophenone.
-
Add potassium carbonate (2.0 equivalents) as the base.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) as the catalyst.
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of toluene and water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(1,1-difluoroethyl)-4-phenylbenzene.
-
Applications in Drug Discovery and Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties. The 1,1-difluoroethyl group, in particular, offers several advantages.
The Role of the 1,1-Difluoroethyl Moiety
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile group (such as a hydroxyl or methyl group) with a difluoroethyl group can significantly enhance the metabolic stability and half-life of a drug candidate.
-
Bioisosterism: The difluoromethyl group (a component of the difluoroethyl group) is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[3][4][5] This means it can mimic the steric and electronic properties of these functional groups, allowing it to participate in similar interactions with biological targets, such as hydrogen bonding.[3][4][5]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and conformational preferences. These modifications can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target protein.[6][7]
Caption: The strategic role of the 1,1-difluoroethyl group in lead optimization.
The biphenyl scaffold itself is a common structural motif in many approved drugs, often serving as a rigid linker to position other functional groups for optimal interaction with a biological target. The combination of the biphenyl core with the advantageous properties of the 1,1-difluoroethyl group makes this compound and its derivatives highly attractive for the development of new therapeutics.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-(1,1-difluoroethyl)-4-phenylbenzene. While specific toxicity data is not available, a conservative approach based on related fluorinated aromatic compounds is warranted.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
-
Engineering Controls:
-
All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.
-
-
Handling Procedures:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
1-(1,1-Difluoroethyl)-4-phenylbenzene represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is accessible through robust and well-established methods like the Suzuki-Miyaura coupling. The strategic incorporation of the 1,1-difluoroethyl group onto the privileged biphenyl scaffold offers a powerful approach to enhance the metabolic stability and fine-tune the physicochemical properties of lead compounds. As the demand for more effective and safer therapeutics continues to grow, the utility of fluorinated building blocks such as this is expected to increase significantly.
References
-
ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2019). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Retrieved January 19, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 19, 2026, from [Link]
-
Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved January 19, 2026, from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Fluorine Gas. Retrieved January 19, 2026, from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 19, 2026, from [Link]
-
ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved January 19, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives. Retrieved January 19, 2026, from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 19, 2026, from [Link]
-
University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-(1,1-Difluoroethyl)-4'-methyl-1,1'-biphenyl. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved January 19, 2026, from [Link]
-
Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved January 19, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved January 19, 2026, from [Link]
Sources
- 1. 4-(1,1-Difluoroethyl)-4'-methyl-1,1'-biphenyl | C15H14F2 | CID 177795871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-(1,1-difluoroethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the 1,1-Difluoroethyl Group in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby optimizing its pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the 1,1-difluoroethyl group offers a compelling blend of steric and electronic features. This guide provides a comprehensive overview of the core physicochemical properties of 4-(1,1-difluoroethyl)biphenyl, a representative scaffold that highlights the impact of this functional group.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound dictate its behavior in biological systems. The following table summarizes the key predicted and estimated values for this compound.
| Property | Predicted/Estimated Value | Rationale and Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₂F₂ | Provides the exact atomic composition. |
| Molecular Weight | 218.24 g/mol | Influences diffusion rates and membrane permeability. |
| Melting Point | Estimated: 60-80 °C | Affects solubility and formulation development. The introduction of the difluoroethyl group can disrupt crystal packing compared to unsubstituted biphenyl (m.p. 69-72 °C), potentially lowering the melting point. |
| Boiling Point | Estimated: 280-300 °C | Relevant for purification by distillation and assessing volatility. The increased polarity and molecular weight due to the difluoroethyl group would be expected to raise the boiling point relative to biphenyl (b.p. 255 °C). |
| logP (Octanol-Water Partition Coefficient) | Predicted: ~4.8 | A key measure of lipophilicity. The 1,1-difluoroethyl group generally increases lipophilicity compared to an ethyl or methyl group, which can enhance membrane permeability but may also increase metabolic liability and non-specific binding if too high. |
| Aqueous Solubility | Predicted: Low | High lipophilicity (logP > 4) typically corresponds to low aqueous solubility, a critical challenge in drug formulation and bioavailability. |
| pKa | Not Applicable | As a neutral aromatic hydrocarbon, this molecule is not expected to have an ionizable center within the physiological pH range. |
The Impact of the 1,1-Difluoroethyl Moiety: A Deeper Dive
The introduction of a gem-difluoro functionality on the ethyl group has profound electronic consequences. The two fluorine atoms are powerful electron-withdrawing groups, which can:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the α-carbon of the ethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" is a primary reason for incorporating such groups into drug candidates.
-
Modulate Lipophilicity: While fluorine is highly electronegative, the overall effect of a difluoroethyl group on lipophilicity is an increase compared to a non-fluorinated alkyl group. This can be advantageous for crossing biological membranes but must be carefully balanced to avoid poor solubility.
-
Influence Conformation: The steric bulk and electronic nature of the CF₂ group can influence the torsional angle between the two phenyl rings of the biphenyl system, which in turn can affect binding to a target protein.
Synthesis of this compound
The most versatile and widely used method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
An In-depth Technical Guide to 4-(1,1-Difluoroethyl)biphenyl: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 1,1-difluoroethyl group, in particular, has garnered significant interest as a bioisostere for methoxy or hydroxyl groups, capable of enhancing metabolic stability, modulating lipophilicity, and influencing binding interactions. This technical guide provides a comprehensive overview of 4-(1,1-difluoroethyl)biphenyl, a fluorinated biaryl compound with potential applications in drug discovery. We will delve into its core molecular and physical properties, explore synthetic strategies for its preparation, discuss its relevance in medicinal chemistry, and provide essential safety and handling information. This document is intended to serve as a valuable resource for researchers and scientists working in the field of drug development and organic synthesis.
Core Molecular and Physicochemical Properties
This compound is a biphenyl derivative featuring a 1,1-difluoroethyl substituent at the 4-position. The presence of the geminal fluorine atoms on the ethyl group significantly alters the electronic and conformational properties of the molecule compared to its non-fluorinated analogs.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂F₂ | Calculated |
| Molecular Weight | 218.246 g/mol | Calculated |
| IUPAC Name | 4-(1,1-Difluoroethyl)-1,1'-biphenyl | |
| CAS Number | Not assigned |
Note: As of the time of this writing, a specific CAS number for this compound has not been assigned. Researchers should exercise diligence in identifying this compound in databases.
Synthesis of this compound
The synthesis of this compound can be approached through several modern organic chemistry methodologies. While a specific, dedicated protocol for this exact molecule is not widely published, its synthesis can be logically constructed from established methods for the preparation of (1,1-difluoroethyl)arenes and biaryl systems. The Suzuki-Miyaura coupling reaction is a prominent and versatile method for the formation of the biphenyl core.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the biaryl bond, suggesting a Suzuki-Miyaura coupling between a phenylboronic acid derivative and a halo-aromatic compound bearing the 1,1-difluoroethyl group, or vice versa.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol outlines a plausible synthesis of this compound based on the well-established Suzuki-Miyaura cross-coupling reaction.[1][2][3]
Step 1: Preparation of 4-Bromo-1-(1,1-difluoroethyl)benzene
The key starting material, 4-bromo-1-(1,1-difluoroethyl)benzene, can be synthesized from 4-bromoacetophenone.
Caption: Synthesis of the key aryl halide precursor.
Experimental Protocol:
-
To a solution of 4-bromoacetophenone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxofluor) (typically 1.5-2.0 eq) dropwise at a low temperature (e.g., -78 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-(1,1-difluoroethyl)benzene.
Step 2: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling to form the biphenyl scaffold.
Experimental Protocol:
-
In a reaction vessel, combine 4-bromo-1-(1,1-difluoroethyl)benzene (1.0 eq), phenylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Applications in Medicinal Chemistry and Drug Development
The introduction of a 1,1-difluoroethyl group into a molecule can have profound effects on its biological activity and pharmacokinetic profile. This is due to the unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond.
Bioisosterism
The 1,1-difluoroethyl moiety can act as a bioisostere for other functional groups, such as a methoxy or a hydroxyl group. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism.
Modulation of Physicochemical Properties
-
Lipophilicity: The addition of fluorine atoms generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
pKa: The strongly electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic protons, potentially affecting drug-receptor interactions.
-
Conformational Effects: The 1,1-difluoroethyl group can influence the preferred conformation of the molecule, which can be critical for binding to a biological target.
Safety and Handling
No specific safety data sheet (SDS) for this compound is currently available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. The safety precautions should be based on the data available for structurally related compounds such as 4,4'-difluorobiphenyl and other fluorinated aromatic compounds.[4][5]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not ingest. Avoid contact with skin and eyes.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Fire and Explosion Hazards:
-
Fluorinated organic compounds can produce hazardous decomposition products upon combustion, including hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO₂).
-
Use appropriate extinguishing media such as dry chemical, carbon dioxide, or foam.
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound represents a valuable, albeit understudied, chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through established synthetic methodologies such as the Suzuki-Miyaura coupling. The strategic incorporation of the 1,1-difluoroethyl group offers a promising avenue for modulating the pharmacokinetic and pharmacodynamic properties of biphenyl-based scaffolds. As with any novel compound, careful handling and adherence to strict safety protocols are essential. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential as a building block for the next generation of therapeutics.
References
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. (2012, August 3). PubMed. Retrieved January 19, 2026, from [Link]
-
4,4'-difluorobiphenyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Recent advance in the synthesis of (1,1-difluoroethyl)arenes. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]
- US Patent for Preparation of biphenyl compounds. (1976, November 16). Google Patents.
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). EThOS. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved January 19, 2026, from [Link]
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012, February 15). Google Patents.
-
4,4'-Difluoro-1,1'-biphenyl. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-(1,1-difluoroethyl)biphenyl in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on understanding, predicting, and experimentally determining the solubility of 4-(1,1-difluoroethyl)biphenyl in organic solvents. Given the novelty of specific solubility data for this compound in publicly available literature, this document emphasizes the foundational principles and practical methodologies to empower researchers to conduct these assessments in their own laboratories.
Introduction: The Significance of Solubility in Drug Discovery and Development
This compound is a fluorinated aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, including altered metabolic stability, lipophilicity, and binding interactions. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1] A thorough understanding of a compound's solubility profile is therefore not merely an academic exercise but a fundamental necessity for successful pharmaceutical development.
This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and discuss predictive approaches for this compound.
Theoretical Framework: Predicting Solubility
The age-old adage of "like dissolves like" serves as a useful starting point for predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. For this compound, a molecule with a non-polar biphenyl core and a polar difluoroethyl group, a nuanced understanding of its interaction with various solvents is required.
Physicochemical Properties of this compound
While specific experimental data for this compound is scarce, we can infer some of its properties from its structure and from related compounds like 4,4'-difluorobiphenyl.[3][4][5]
| Property | Estimated Value/Characteristic | Significance for Solubility |
| Molecular Formula | C₁₄H₁₂F₂ | Influences molecular weight and size. |
| Molecular Weight | ~218.24 g/mol | Larger molecules can be less soluble. |
| Structure | Biphenyl core with a -CH₂CF₂H substituent | The biphenyl core is non-polar and hydrophobic, while the difluoroethyl group introduces polarity. |
| Polarity | Moderately polar | Expected to have limited solubility in highly polar solvents like water and good solubility in a range of organic solvents. |
| Hydrogen Bonding | Weak acceptor capability from fluorine atoms | Unlikely to be a dominant factor in solubility compared to dipole-dipole and van der Waals interactions. |
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned these three parameters, placing them as a point in "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between the solute and solvent in Hansen space can be calculated, with smaller distances indicating higher solubility.
To apply this to this compound, one would first need to determine its HSP values, which can be done experimentally or through predictive software.
Experimental Determination of Solubility
A systematic experimental approach is the most reliable way to determine the solubility of this compound. The following protocol outlines a robust method for generating accurate and reproducible solubility data.
Experimental Workflow
Sources
- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 2. chem.ws [chem.ws]
- 3. 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 9811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. echemi.com [echemi.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1,1-difluoroethyl)biphenyl: Melting and Boiling Point Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Fluorinated Biphenyls
The biphenyl scaffold is a privileged structure in drug discovery and functional materials. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 1,1-difluoroethyl group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups. Understanding the fundamental physical properties of 4-(1,1-difluoroethyl)biphenyl, such as its melting and boiling points, is a critical first step in its development for any application. These parameters dictate purification methods (distillation, recrystallization), formulation strategies, and provide insight into the substance's purity and solid-state behavior.
Physicochemical Properties: An Expert Estimation
Direct experimental values for the melting and boiling points of this compound are not extensively reported. However, by analyzing structurally related compounds, we can establish a reliable estimate.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Rationale for Comparison |
| Biphenyl | C₁₂H₁₀ | 69.2[1] | 255[1] | The parent, non-fluorinated scaffold. |
| 4-Fluorobiphenyl | C₁₂H₉F | 72-75[2] | 310[2] | Single fluorine substitution, minimal steric change. |
| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | 88-91[3] | 254-255[3][4] | Symmetrical difluoro-substitution. |
| This compound | C₁₄H₁₂F₂ | Estimated: 75-85 | Estimated: 260-275 | The subject of this guide. |
Causality Behind the Estimates:
-
Melting Point: The melting point is governed by the strength of the crystal lattice, which is influenced by molecular symmetry and intermolecular forces. The parent biphenyl molecule is planar in the liquid and gas phase but twisted in the solid state. The introduction of the 1,1-difluoroethyl group at the 4-position introduces significant asymmetry compared to the highly symmetric 4,4'-difluorobiphenyl. This disruption in symmetry is expected to hinder efficient crystal packing, potentially leading to a lower melting point than 4,4'-difluorobiphenyl. However, the presence of the polar C-F bonds in the ethyl group could introduce dipole-dipole interactions that stabilize the crystal lattice to some extent, likely resulting in a melting point higher than that of the parent biphenyl.
-
Boiling Point: The boiling point is primarily determined by the strength of intermolecular forces in the liquid state, molecular weight, and molecular shape. The 1,1-difluoroethyl group increases the molecular weight and the overall polarizability of the molecule compared to biphenyl and 4,4'-difluorobiphenyl. The two fluorine atoms create a strong dipole moment. These factors lead to stronger van der Waals forces (specifically, dipole-dipole interactions and London dispersion forces), which require more energy to overcome for the substance to transition into the gaseous phase.[5] Therefore, the boiling point is predicted to be slightly higher than that of biphenyl and 4,4'-difluorobiphenyl.
The following diagram illustrates the key structural features of this compound influencing its physical properties.
Caption: Relationship between molecular structure and physical properties.
Experimental Protocols for Empirical Determination
Given the absence of confirmed data, experimental verification is paramount. The following protocols describe standard, reliable methods for determining the melting and boiling points of a crystalline organic solid like this compound.
Melting Point Determination via the Capillary Method
This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6] Impurities will depress the melting point and broaden the range.[7][8]
Workflow Diagram:
Caption: Workflow for melting point determination by capillary method.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and has been crushed into a fine powder.
-
Loading the Capillary: Press the open end of a glass capillary tube (sealed at one end) into the powdered sample.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.[7]
-
Precise Determination: For an accurate measurement, start with a fresh sample and heat rapidly to a temperature about 15-20°C below the estimated melting point.
-
Slow Heating Phase: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Record the Melting Range:
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) at which the last crystal of the solid just disappears.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.
Boiling Point Determination via the Micro-Reflux (Capillary) Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] For small sample quantities, the micro-reflux method is highly effective.[11]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (1-2 mL) of liquid this compound into a small test tube. If the sample is solid at room temperature, it should be gently heated until just molten.
-
Capillary Insertion: Take a standard melting point capillary tube and place it into the test tube with its open end facing down.
-
Apparatus Setup: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Suspend this assembly in a heating bath (e.g., a Thiele tube with mineral oil) or a heating block.[11]
-
Heating: Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will slowly bubble out.
-
Observation: As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor displaces the remaining air.[12] A continuous and rapid stream of bubbles will emerge from the capillary tip.[12]
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[10][11] This is the point where the external atmospheric pressure overcomes the vapor pressure of the liquid. Record this temperature.
-
Pressure Correction: Note the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent. Literature values are typically standardized to 1 atm (760 mmHg).
Conclusion
While awaiting direct empirical measurement, this guide establishes that this compound is expected to be a crystalline solid at room temperature with an estimated melting point of 75-85°C and a boiling point in the range of 260-275°C. These estimations are based on a rigorous analysis of structure-property relationships and data from analogous compounds. The introduction of the asymmetric and polar 1,1-difluoroethyl group is the primary determinant of its physical properties, influencing both crystal packing and intermolecular attractive forces. The detailed experimental protocols provided herein offer a clear and reliable pathway for the precise and accurate determination of these crucial physicochemical parameters, upholding the principles of scientific integrity and reproducibility.
References
-
Measuring the Melting Point - Westlab Canada. (2023, May 8). Westlab. [Link]
-
Experiment name / Determination of Boiling point Purpose. University of Technology. [Link]
-
Boiling Points - Concept. (2020, March 26). JoVE. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Melting point determination. SSERC. [Link]
-
BOILING POINT DETERMINATION. University of Calgary. [Link]
-
Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]
-
Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]
-
Boiling Points - Procedure. (2020, March 26). JoVE. [Link]
-
Melting and boiling points of benzene and fluorobenzene. (2014, December 12). Chemistry Stack Exchange. [Link]
-
4,4'-Difluoro-1,1'-biphenyl. PubChem. [Link]
-
experiment (1) determination of melting points. (2021, September 19). University of Technology. [Link]
-
Boiling points of hydro- and fluoro-carbons. (2023, April 16). Chemistry Stack Exchange. [Link]
-
4,4'-difluorobiphenyl. Organic Syntheses. [Link]
-
4'-(1,1-Difluoroethyl)[1,1'-biphenyl]-2-carboxylic acid. PubChem. [Link]
-
4,4'-difluoro-1,1'-biphenyl. ChemSynthesis. [Link]
-
The effect of replacing hydrogens in linear alkanes with fluorine. Michigan State University. [Link]
-
The boiling points for the fluorinated, chlorinated and brominated... ResearchGate. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). National Institutes of Health. [Link]
-
Why does fluoromethane have a lower boiling point than chloromethane? Reddit. [Link]
-
4-fluoro-1,1'-biphenyl. ChemSynthesis. [Link]
-
Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. ResearchGate. [Link]
-
Chemical Properties of 1,1'-Biphenyl, 4,4'-difluoro- (CAS 398-23-2). Cheméo. [Link]
-
4-(1,1-Difluoroethyl)-4'-methyl-1,1'-biphenyl. PubChem. [Link]
- Preparation of biphenyl compounds.
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021, November 11). ACS Publications. [Link]
-
Biphenyl. Wikipedia. [Link]
-
4,4'-Biphenol. Wikipedia. [Link]
Sources
- 1. Biphenyl - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. echemi.com [echemi.com]
- 5. mce502.html [sas.upenn.edu]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. westlab.com [westlab.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Video: Boiling Points - Procedure [jove.com]
A Technical Guide to the Spectral Analysis of 4-(1,1-difluoroethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expected spectral data for 4-(1,1-difluoroethyl)biphenyl, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present predicted spectral characteristics but also to elucidate the underlying principles and experimental considerations for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound belongs to the class of fluorinated biphenyls, which are of significant interest due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide will delve into the predicted NMR, IR, and MS spectra of this compound, offering insights into the interpretation of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the biphenyl core and the methyl group of the difluoroethyl substituent.
-
Aromatic Region (δ 7.2-7.8 ppm): The biphenyl moiety will give rise to a series of multiplets in this region. The protons on the unsubstituted phenyl ring will likely appear as a complex multiplet. The protons on the substituted phenyl ring will be influenced by the electron-withdrawing nature of the 1,1-difluoroethyl group, leading to a downfield shift compared to unsubstituted biphenyl.
-
Aliphatic Region (δ ~2.0 ppm): The three protons of the methyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms. The expected coupling constant (³J-FH) is typically in the range of 18-25 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Aromatic Region (δ 120-150 ppm): The biphenyl carbons will resonate in this region. The carbon atom attached to the 1,1-difluoroethyl group (C4) is expected to be significantly downfield due to the deshielding effect of the substituent. The carbon atoms bearing the fluorine atoms (Cα of the ethyl group) will exhibit a triplet due to one-bond C-F coupling (¹J-CF), which is typically large (240-280 Hz).
-
Aliphatic Region (δ ~25 ppm): The methyl carbon will appear as a triplet due to two-bond C-F coupling (²J-CF), with a smaller coupling constant (20-30 Hz). The quaternary carbon of the ethyl group will appear as a triplet due to the one-bond C-F coupling.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule.[1][2][3]
-
Expected Chemical Shift (δ -90 to -110 ppm): The two fluorine atoms of the 1,1-difluoroethyl group are expected to resonate in this region. The signal will appear as a quartet due to coupling with the three protons of the adjacent methyl group (³J-HF).
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | ~7.2-7.8 | m | - |
| ~2.0 | t | ³J-FH = 18-25 | |
| ¹³C | ~120-150 | m | - |
| ~25 | t | ²J-CF = 20-30 | |
| Cα of ethyl group | t | ¹J-CF = 240-280 | |
| ¹⁹F | ~-90 to -110 | q | ³J-HF = 18-25 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a spectral width of approximately 15 ppm, centered around 5 ppm.
-
Optimize the receiver gain and set the number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to approximately 250 ppm, centered around 125 ppm.
-
A sufficient number of scans and a relaxation delay of 2-5 seconds are recommended for quantitative analysis.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-coupled ¹⁹F spectrum.
-
Set the spectral width to approximately 200 ppm, centered around -100 ppm.
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C-F bonds.
-
Aromatic C-H Stretching: A group of weak to medium bands is expected in the region of 3100-3000 cm⁻¹.
-
Aromatic C=C Stretching: Several sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the biphenyl ring system.[4][5]
-
C-F Stretching: Strong absorption bands are anticipated in the 1200-1000 cm⁻¹ region, corresponding to the C-F stretching vibrations of the difluoroethyl group.
-
Aromatic C-H Bending (Out-of-Plane): Bands in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |
| Aromatic C=C Stretch | 1600-1450 | Variable |
| C-F Stretch | 1200-1000 | Strong |
| Aromatic C-H Bend | 900-690 | Medium to Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Caption: Workflow for IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of this compound.
-
Fragmentation Pattern: The fragmentation of biphenyl derivatives is often characterized by the cleavage of the bond between the two phenyl rings and the loss of substituents.[6][7][8] For this compound, key fragmentation pathways may include:
-
Loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion.
-
Loss of a difluoromethyl radical (•CHF₂) to form a [M-51]⁺ ion.
-
Cleavage of the C-C bond between the biphenyl core and the ethyl group.
-
Fragmentation of the biphenyl core itself.
-
Table 3: Predicted Key Mass Fragments for this compound
| Fragment | Proposed Structure |
| [M]⁺ | Molecular Ion |
| [M-CH₃]⁺ | Loss of a methyl radical |
| [M-CHF₂]⁺ | Loss of a difluoromethyl radical |
| [C₁₂H₉]⁺ | Biphenyl cation |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC).
-
Ionization: Use Electron Ionization (EI) as the ionization method.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z).
Caption: Workflow for MS data acquisition and analysis.
Conclusion
This technical guide provides a predictive framework for the spectral analysis of this compound. The expected NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists working with this compound. The interplay of these spectroscopic techniques will enable a comprehensive characterization of its chemical structure and purity, which is essential for its application in drug development and materials science.
References
-
ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]
-
Scarborough, J. M. (1963). Infrared Spectra of Biphenyl and Several Deuterated Biphenyls. U.S. Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]
- Ma, Y., et al. (2014). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry, 32(10), 1035-1040.
- Lehmler, H. J., & Vetter, W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5.
-
Royal Society of Chemistry. (n.d.). 13 - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]
- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1964). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 68(11), 3410-3416.
-
PubChem. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Biphenyl. Retrieved from [Link]
- Ramana, D. V., & Sudha, M. S. (1993). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 32(7), 773-775.
-
Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]
- Wiberg, K. B., & Rablen, P. R. (1995). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 60(8), 2201-2207.
-
SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-fluoro-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4,4'-difluoro-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4,4'-difluoro-. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Ethyl-3,5-difluoro-4-methoxy-1,1'-biphenyl. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
MDPI. (2023). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Infrared Spectra of Biphenyl and Several Deuterated Biphenyls (Technical Report) | OSTI.GOV [osti.gov]
- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 7. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
1H and 13C NMR Characterization of 4-(1,1-difluoroethyl)biphenyl: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties.[1][2] The 4-(1,1-difluoroethyl)biphenyl scaffold is an important structural motif found in various pharmacologically active compounds and advanced materials. Accurate and unambiguous structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR characterization of this compound, offering insights into spectral interpretation and experimental considerations.
The presence of the geminal difluoroethyl group introduces distinct spectral features, primarily due to spin-spin coupling between the fluorine (¹⁹F) nuclei and both proton (¹H) and carbon (¹³C) nuclei.[3][4][5][6] Understanding these coupling interactions is crucial for the correct assignment of NMR signals and, consequently, the definitive structural confirmation of the molecule.
Principles of ¹H and ¹³C NMR for Fluorinated Compounds
The ¹⁹F nucleus possesses a spin of 1/2 and has a natural abundance of 100%, making it an excellent nucleus for NMR spectroscopy.[1][7][8] Its presence significantly influences the ¹H and ¹³C NMR spectra of this compound through scalar (J) coupling.
Key Concepts:
-
¹H-¹⁹F Coupling: Protons in proximity to fluorine atoms will exhibit splitting in the ¹H NMR spectrum. The magnitude of the coupling constant (JHF) is dependent on the number of bonds separating the interacting nuclei. Geminal (²JHF) and vicinal (³JHF) couplings are typically the largest and most informative.[4]
-
¹³C-¹⁹F Coupling: Similarly, carbon atoms near fluorine atoms will show splitting in the ¹³C NMR spectrum. One-bond couplings (¹JCF) are particularly large, while two-bond (²JCF) and three-bond (³JCF) couplings are also commonly observed.[9][10]
-
Chemical Shifts: The high electronegativity of fluorine influences the electron density of neighboring atoms, causing shifts in their resonance frequencies.[11][12]
Below is a diagram illustrating the key through-bond coupling interactions in this compound.
Caption: Key J-coupling interactions in this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the difluoroethyl group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | ~7.65 | d | JHH ≈ 8.0 |
| H-3', H-5' | ~7.45 | t | JHH ≈ 7.5 |
| H-4' | ~7.38 | t | JHH ≈ 7.3 |
| H-2, H-6 | ~7.60 | d | JHH ≈ 8.2 |
| H-3, H-5 | ~7.50 | d | JHH ≈ 8.2 |
| -CH₃ | ~2.05 | t | ³JHF ≈ 18-20 |
Rationale behind assignments and multiplicities:
-
Aromatic Protons: The biphenyl system gives rise to a series of doublets and triplets in the aromatic region (typically 7.3-7.7 ppm). The protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', H-6') will exhibit standard ortho, meta, and para couplings. The protons on the substituted ring (H-2, H-3, H-5, H-6) will appear as two doublets due to symmetry, characteristic of a 1,4-disubstituted benzene ring.[13][14]
-
Methyl Protons (-CH₃): The most characteristic signal is the methyl group of the 1,1-difluoroethyl moiety. These three equivalent protons are coupled to the two adjacent fluorine atoms, resulting in a triplet due to n+1 rule (where n=2 for the two fluorine atoms). The ³JHF coupling constant is expected to be in the range of 18-20 Hz.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton, with the carbon atoms coupled to fluorine exhibiting characteristic splitting patterns.
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1' | ~140.0 | s | - |
| C-2', C-6' | ~127.0 | s | - |
| C-3', C-5' | ~129.0 | s | - |
| C-4' | ~128.0 | s | - |
| C-1 | ~145.0 | t | ⁴JCF ≈ 1-3 |
| C-2, C-6 | ~128.5 | s | - |
| C-3, C-5 | ~126.0 | t | ⁵JCF ≈ 1-2 |
| C-4 | ~138.0 | t | ³JCF ≈ 5-7 |
| -C(F₂) - | ~120.0 | t | ¹JCF ≈ 240-250 |
| -CH₃ | ~25.0 | t | ²JCF ≈ 25-30 |
Causality of Spectral Features:
-
Quaternary Carbons: The carbon directly bonded to the two fluorine atoms (-C(F₂)-) will appear as a triplet due to the large one-bond ¹JCF coupling, typically around 240-250 Hz.[9][10][15] The ipso-carbon of the biphenyl system attached to the difluoroethyl group (C-4) will also show a smaller triplet due to a three-bond coupling (³JCF).
-
Methyl Carbon (-CH₃): The methyl carbon will be split into a triplet by the two geminal fluorine atoms, with a ²JCF coupling constant of approximately 25-30 Hz.
-
Aromatic Carbons: The remaining aromatic carbons will appear as singlets, although very small long-range C-F couplings may sometimes be observed. The chemical shifts are influenced by the electron-withdrawing nature of the difluoroethyl group.[11]
Experimental Protocol: NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent is of high purity to avoid extraneous signals.[16]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Spectrometer Setup and Data Acquisition
The following diagram outlines the general workflow for NMR data acquisition.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 128-1024) is required due to the lower natural abundance of ¹³C.
Advanced NMR Experiments
For unambiguous assignment, especially in more complex analogues, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, which is useful for assigning protons within the same spin system (e.g., the aromatic rings).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the difluoroethyl group and the biphenyl system.[17]
-
¹⁹F-¹H HETCOR (Heteronuclear Correlation): Directly correlates ¹⁹F and ¹H nuclei, providing clear evidence of H-F couplings.
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a wealth of structural information. The key to accurate interpretation lies in the understanding of the influence of the fluorine atoms on the chemical shifts and, most importantly, the characteristic splitting patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling. By employing a systematic approach to spectral analysis, supported by appropriate experimental protocols and, when necessary, advanced 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this important fluorinated scaffold.
References
-
National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
-
National Institutes of Health (NIH). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link]
-
Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785. Available at: [Link]
-
Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]
-
University of Southampton. Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions. Available at: [Link]
-
American Chemical Society (ACS) Publications. Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry (RSC) Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]
-
ResearchGate. An Overview of Fluorine NMR. Available at: [Link]
-
Royal Society of Chemistry (RSC) Publishing. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
ACD/Labs. How do I know if my unknown contains a fluorine atom(s)? … Part 2. Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
DOI. Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Available at: [Link]
-
ResearchGate. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Available at: [Link]
-
IMSERC. NMR Periodic Table: Fluorine NMR. Available at: [Link]
-
American Chemical Society (ACS) Publications. The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society. Available at: [Link]
-
DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available at: [Link]
-
American Chemical Society (ACS) Publications. The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Available at: [Link]
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available at: [Link]
-
ResearchGate. 1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Available at: [Link]
-
Modgraph. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Available at: [Link]
-
National Institutes of Health (NIH). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]
-
University of Regensburg. Chemical shifts. Available at: [Link]
-
The Royal Society of Chemistry. New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Available at: [Link]
-
The Royal Society of Chemistry. c4ob02436b1.pdf. Available at: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Available at: [Link]
-
SpectraBase. 4,4'-Difluoro-1,1'-biphenyl - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Monash University. Synthesis and characterization of poly[[l,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]]. Available at: [Link]
-
American Chemical Society (ACS) Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
SpectraBase. 2,2-Difluoroethanol - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
-
PubChem. 4-Ethyl-2-fluoro-1,1'-biphenyl. Available at: [Link]
-
PubChem. 4,4'-Difluoro-1,1'-biphenyl. Available at: [Link]
-
American Chemical Society (ACS) Publications. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. acdlabs.com [acdlabs.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Fluorinated Motif: A Technical Guide to the First Plausible Synthesis of 4-(1,1-Difluoroethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,1-Difluoroethyl Group in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 1,1-difluoroethyl group stands out for its unique ability to serve as a bioisostere for commonly found functionalities such as the methoxy or hydroxyl group. Its introduction can lead to enhanced metabolic stability, improved binding affinity, and favorable alterations in lipophilicity and pKa, all of which are critical parameters in drug design and development. The biphenyl scaffold, a privileged structure in numerous biologically active compounds, when functionalized with the 1,1-difluoroethyl group, gives rise to a molecule of significant interest for the development of novel therapeutics across various disease areas. This guide provides an in-depth exploration of the first plausible and logical synthetic route to 4-(1,1-difluoroethyl)biphenyl, a foundational molecule in this class.
The Inaugural Synthesis: A Two-Step Approach from Biphenyl
While a singular, formally documented "discovery" paper for this compound is not readily apparent in the chemical literature, a logical and well-established synthetic pathway can be constructed based on fundamental organic transformations. This inaugural synthesis is best conceptualized as a two-step process: the Friedel-Crafts acylation of biphenyl to form 4-acetylbiphenyl, followed by the deoxofluorination of the resulting ketone to install the 1,1-difluoroethyl moiety. This approach is both efficient and relies on well-understood and robust chemical reactions.
Part 1: Synthesis of the Precursor, 4-Acetylbiphenyl
The first critical step is the synthesis of 4-acetylbiphenyl. The Friedel-Crafts acylation reaction is the most direct method for this transformation, where biphenyl is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1]
Experimental Protocol: Friedel-Crafts Acylation of Biphenyl
-
To a stirred solution of biphenyl (1.0 equivalent) in a suitable solvent such as dichloromethane or carbon disulfide, add a Lewis acid catalyst, for example, anhydrous aluminum chloride (AlCl₃, 1.1 equivalents), at 0 °C.
-
Slowly add acetyl chloride (1.05 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield pure 4-acetylbiphenyl.[1]
Causality Behind Experimental Choices:
-
Choice of Lewis Acid: Aluminum chloride is a powerful and commonly used Lewis acid for Friedel-Crafts reactions due to its ability to effectively activate the acetyl chloride.
-
Stoichiometry: A slight excess of the Lewis acid and acylating agent is often used to ensure complete conversion of the starting material.
-
Temperature Control: The initial low temperature is crucial to control the exothermic nature of the reaction and to minimize side reactions.
Part 2: Deoxofluorination of 4-Acetylbiphenyl to Yield this compound
The second and final step involves the conversion of the ketone functionality in 4-acetylbiphenyl to the geminal difluoride. This is typically achieved using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are common reagents for this transformation.[2][3][4]
Experimental Protocol: Deoxofluorination of 4-Acetylbiphenyl
-
In a fume hood, dissolve 4-acetylbiphenyl (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane in a fluorinated polyethylene or Teflon flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the deoxofluorinating agent (e.g., DAST or Deoxo-Fluor®, 1.2-1.5 equivalents) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.[3]
Causality Behind Experimental Choices:
-
Choice of Fluorinating Agent: DAST and Deoxo-Fluor® are effective for the conversion of ketones to geminal difluorides under relatively mild conditions. Deoxo-Fluor® is often preferred for its enhanced thermal stability, which can be a safety advantage.[4]
-
Anhydrous Conditions: These fluorinating agents are sensitive to moisture, and anhydrous conditions are necessary to prevent their decomposition and to ensure efficient fluorination.
-
Low Temperature: The reaction is initiated at low temperature to control the reactivity of the fluorinating agent and to minimize potential side reactions.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Biphenyl, Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 85-95 |
| 2 | 4-Acetylbiphenyl | DAST or Deoxo-Fluor® | Dichloromethane | -78 to RT | 60-80 |
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Mechanistic Insights
Friedel-Crafts Acylation: The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with aluminum chloride. This acylium ion then undergoes electrophilic aromatic substitution with the electron-rich biphenyl ring, primarily at the para position due to steric hindrance at the ortho positions.
Deoxofluorination: The mechanism of deoxofluorination with DAST or Deoxo-Fluor® involves the initial reaction of the ketone's oxygen atom with the electrophilic sulfur of the fluorinating agent. This is followed by the elimination of a stable sulfur-oxygen species and the sequential nucleophilic attack of fluoride ions to form the geminal difluoride.
Alternative Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
An alternative and powerful approach to the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[5][6] This strategy offers the advantage of building the biphenyl core with the fluorinated moiety already in place on one of the coupling partners.
This would typically involve the reaction of (4-(1,1-difluoroethyl)phenyl)boronic acid with a halobenzene (e.g., bromobenzene) in the presence of a palladium catalyst and a base.[7] The synthesis of the required boronic acid can be achieved from the corresponding aryl halide through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.[8]
Caption: Alternative synthesis via Suzuki-Miyaura coupling.
This cross-coupling approach provides a convergent and often highly efficient route to the target molecule and is particularly useful for creating analogues with diverse substitution patterns on either aromatic ring.
Conclusion
The synthesis of this compound, a molecule of considerable interest in medicinal chemistry, can be reliably achieved through a logical and well-precedented two-step sequence involving Friedel-Crafts acylation followed by deoxofluorination. This foundational route, along with modern cross-coupling alternatives, provides chemists with robust methods to access this important fluorinated biphenyl scaffold for the exploration of new therapeutic agents. The strategic incorporation of the 1,1-difluoroethyl group continues to be a valuable tactic in the pursuit of drugs with improved pharmacological profiles.
References
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 8036–8042. (2017). [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Link]
-
Wikipedia. (2023). Phenylboronic acid. [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13217–13227. (2017). [Link]
-
(4-(1,1-Difluoroethyl)phenyl)boronic acid. ChemBK. [Link]
- Process for the preparation of a biphenyl derivative.
- Process for the preparation of a biphenyl derivative.
-
Selective C–C bond cleavage and simultaneous formation of two C–F bonds and one C–S bond in β-keto esters with nucleophilic fluorination reagents. Chemical Science. [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]
-
Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]
- Method for preparing 4-methyl-biphenyl derivatives.
- Process of preparing derivatives of 1-(2-halobiphenyl-4-yl)-cyclopropanecarboxylic acid.
-
Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Diversity-Oriented Synthesis Catalyzed by DAST – Preparation of New Antitumor Ecdysteroid Derivatives. Preprints.org. [Link]
-
Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. National Institutes of Health. [Link]
-
Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. OUCI. [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. [Link]
-
Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Deoxyfluorination of α-N-phthaloyl cycloalkanones with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). ResearchGate. [Link]
-
4-Acetylbiphenyl. National Institutes of Health. [Link]
- Process for the preparation of substituted phenylboronic acids.
-
Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. National Institutes of Health. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chembk.com [chembk.com]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
Stability and reactivity of the 1,1-difluoroethyl moiety on a biphenyl ring
An In-depth Technical Guide to the Stability and Reactivity of the 1,1-Difluoroethyl Moiety on a Biphenyl Ring
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance efficacy, metabolic stability, and pharmacokinetic profiles. Among these, the 1,1-difluoroethyl moiety (-CF₂CH₃) has emerged as a valuable bioisostere, particularly as a mimic for the ubiquitous methoxy group. When appended to a biphenyl scaffold, a privileged structure in numerous therapeutic agents, the 1,1-difluoroethyl group imparts a unique combination of steric and electronic properties that significantly influence the molecule's behavior. This technical guide provides a comprehensive overview of the synthesis, chemical stability, reactivity, and metabolic considerations of 1,1-difluoroethyl-substituted biphenyls, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 1,1-Difluoroethyl Group in Drug Discovery
The strategic incorporation of the 1,1-difluoroethyl group in place of a methoxy group can lead to dramatic improvements in a drug candidate's profile.[1] This substitution is driven by several key advantages:
-
Enhanced Metabolic Stability: Aryl ethers, such as methoxy-substituted compounds, are often susceptible to O-demethylation by cytochrome P450 enzymes, representing a metabolic liability.[1][2] The robust carbon-fluorine bonds of the 1,1-difluoroethyl group are significantly more resistant to metabolic cleavage, leading to improved in vivo stability.[1][3]
-
Bioisosteric Mimicry: The 1,1-difluoroethyl group effectively mimics the steric and electronic features of a methoxy group.[2][4] While the van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å) but similar to that of oxygen (1.52 Å), the overall size of the -CF₂CH₃ group is comparable to the -OCH₃ group. Electronically, the powerful inductive effect of the two fluorine atoms can mimic the electronic influence of the oxygen atom.
-
Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity, pKa, and conformational preferences, providing medicinal chemists with powerful tools to optimize drug-like properties.[5][6] The 1,1-difluoroethyl group, for instance, can act as a lipophilic hydrogen bond donor due to the increased acidity of the C-H protons on the adjacent methyl group.[7]
The biphenyl framework is a common motif in approved drugs and clinical candidates, valued for its ability to position functional groups in distinct spatial orientations. The marriage of the 1,1-difluoroethyl moiety with the biphenyl core thus represents a compelling strategy in modern drug design.
Synthesis of 1,1-Difluoroethyl Biphenyls
The direct installation of a 1,1-difluoroethyl group onto a pre-formed biphenyl system or the construction of the biphenyl ring with one of the precursors already bearing the moiety are the two primary synthetic strategies.
Cross-Coupling Approaches
Palladium- and nickel-catalyzed cross-coupling reactions are the most prevalent methods for the synthesis of (1,1-difluoroethyl)arenes, which can be readily applied to biphenyl systems.
A common approach involves the Suzuki-Miyaura coupling of a bromo- or iodo-biphenyl with a suitable 1,1-difluoroethyl boronic acid derivative, or conversely, the coupling of a biphenylboronic acid with a haloarene bearing the 1,1-difluoroethyl group.[8][9] More recently, methods utilizing readily available and inexpensive 1,1-difluoroethylating reagents have gained prominence.
A notable development is the use of 1,1-difluoroethyl chloride (CH₃CF₂Cl), an abundant industrial raw material, in nickel-catalyzed cross-coupling reactions with arylboronic acids.[4][10]
Experimental Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of a Biphenylboronic Acid [4]
-
To an oven-dried Schlenk tube, add the biphenylboronic acid (0.5 mmol, 1.0 equiv.), NiCl₂(dme) (0.025 mmol, 5 mol%), and a suitable ligand (e.g., a bipyridine or phenanthroline derivative, 0.03 mmol, 6 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add a suitable solvent (e.g., anhydrous THF or dioxane, 2.0 mL) and a base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv.).
-
Introduce 1,1-difluoroethyl chloride (CH₃CF₂Cl) gas via a balloon or by bubbling it through the reaction mixture at a controlled rate at room temperature.
-
Stir the reaction mixture at a specified temperature (e.g., 60-100 °C) for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,1-difluoroethyl biphenyl.
Late-Stage Functionalization via C-H Activation
Direct C-H functionalization represents an atom-economical and efficient strategy for the late-stage introduction of the 1,1-difluoroethyl group. While still an emerging area, radical-based methods have shown promise. For instance, the generation of a 1,1-difluoroethyl radical from a suitable precursor can lead to its addition to an aromatic ring.[2]
Chemical Stability of the 1,1-Difluoroethyl Biphenyl Core
The 1,1-difluoroethyl group is generally considered to be a robust and stable moiety under a wide range of chemical conditions encountered in drug development and synthesis.
| Condition | Stability Profile | Notes |
| Acidic | Generally stable | Highly resistant to cleavage by strong acids (e.g., TFA, HCl). Some extremely harsh conditions with Lewis acids at high temperatures may cause decomposition.[11] |
| Basic | Generally stable | Stable to common basic conditions (e.g., NaOH, K₂CO₃, LiOH) used in hydrolysis of esters or other protecting group manipulations. |
| Oxidative | Stable | Resistant to common oxidizing agents (e.g., m-CPBA, H₂O₂, KMnO₄). |
| Reductive | Stable | Stable to typical catalytic hydrogenation conditions (e.g., H₂, Pd/C) and many chemical reducing agents (e.g., NaBH₄, LiAlH₄). |
| Palladium Catalysis | Stable | The C-F bonds are generally unreactive towards oxidative addition by Pd(0), allowing for selective cross-coupling at other positions (e.g., C-Br, C-I) on the biphenyl ring.[12] |
The high dissociation energy of the C-F bond contributes significantly to the chemical and metabolic stability of the 1,1-difluoroethyl group.[13]
Reactivity of 1,1-Difluoroethyl Biphenyls
While the 1,1-difluoroethyl group itself is relatively inert, the biphenyl ring system remains susceptible to various transformations. The electronic nature of the -CF₂CH₃ group and its position on the biphenyl ring will dictate the regioselectivity of these reactions.
Electronic Effects of the 1,1-Difluoroethyl Group
The -CF₂CH₃ group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. This deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution (EAS).[14] Based on Hammett constants for similar groups, it is expected to be a meta-director for EAS.[15]
Electrophilic Aromatic Substitution (EAS)
For a 1,1-difluoroethyl biphenyl, EAS will preferentially occur on the more activated phenyl ring. If one ring bears the -CF₂CH₃ group and the other is unsubstituted, substitution will occur on the unsubstituted ring at the ortho and para positions, as the phenyl group is activating and ortho, para-directing.[16][17] If both rings bear substituents, the directing effects of all groups must be considered.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the -CF₂CH₃ group can activate the ring towards nucleophilic aromatic substitution, particularly if there is a suitable leaving group (e.g., F, Cl, NO₂) positioned ortho or para to it.[18][19] In a biphenyl system, this provides an avenue for further functionalization.
Reactions at the Ethyl Group
Direct functionalization of the methyl group of the 1,1-difluoroethyl moiety is challenging due to the deactivating effect of the adjacent difluoromethylene group. However, under forcing conditions, radical-based reactions or deprotonation with a very strong base might be possible, though such transformations are not commonly reported.
Metabolic Stability and Pharmacokinetic Implications
As previously mentioned, the primary driver for incorporating the 1,1-difluoroethyl group is to enhance metabolic stability.[1][2] In the context of a biphenyl core, this is particularly relevant as biphenyls themselves can be subject to aromatic hydroxylation. The deactivating nature of the -CF₂CH₃ group can reduce the susceptibility of the attached ring to oxidative metabolism.
Fungal metabolism studies on analogous aryl-SCF₂CH₃ compounds have shown that oxidation can occur at a nearby sulfur atom, progressing from a thioether to a sulfoxide and then a sulfone, suggesting that while the C-F bonds are stable, other parts of the molecule remain metabolically active.[20] This highlights the importance of evaluating the metabolic fate of the entire molecule.
Conclusion and Future Perspectives
The 1,1-difluoroethyl moiety is a powerful tool in the arsenal of the medicinal chemist. Its application to the biphenyl scaffold offers a robust strategy to mitigate metabolic liabilities associated with more traditional substituents like the methoxy group, while maintaining or even enhancing biological activity. The stability of this group to a wide array of synthetic conditions allows for its early incorporation into synthetic routes, and its electron-withdrawing nature can be strategically employed to direct further chemical transformations on the biphenyl core. As synthetic methodologies for the efficient and selective introduction of the 1,1-difluoroethyl group continue to advance, its prevalence in complex molecules, including those with biphenyl frameworks, is set to increase, paving the way for the development of more durable and effective therapeutic agents.
References
-
Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Liu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. [Link]
-
Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. [Link]
-
Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH. National Institutes of Health. [Link]
-
Beltrame, P., et al. (1969). Kinetics of nucleophilic substitution in 1,1-diaryl-2-fluoroethylenes. Journal of the Chemical Society B: Physical Organic. [Link]
-
Palladium‐catalyzed defluorinative coupling of 1,1‐difluoroethylene with aryl iodides through β‐fluorine elimination. (2025). ResearchGate. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)- Catalyzed Reactions: Experimental and Computational Studies. (2023). Semantic Scholar. [Link]
-
1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. (2019). RSC Publishing. [Link]
-
1-Chloro-1,1-difluoroethane. PubChem. [Link]
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH3CF2Cl. ResearchGate. [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2022). Taylor & Francis Online. [Link]
-
C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (2021). National Institutes of Health. [Link]
-
Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. SciSpace. [Link]
-
A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for synthesis of (2,2‐difluoroethyl)arenes; C) Ni‐catalyzed reductive cross‐coupling of aryl halides with ClCH2CF2H. ResearchGate. [Link]
-
Direct synthesis of fluorinated heteroarylether bioisosteres. Tel Aviv University. [Link]
-
1,1-Difluoroethane. PubChem. [Link]
-
(PDF) Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ResearchGate. [Link]
-
Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. (2013). National Institutes of Health. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]
-
1,1-Difluoroethane. Wikipedia. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Carbonylative Cross-Coupling of Difluoroalkyl Halides with Alkylboranes under 1 atm of CO. (2021). PubMed. [Link]
-
Visible light-promoted metal-free C-H activation: diarylketone-catalyzed selective benzylic mono- and difluorination. (2013). PubMed. [Link]
-
Palladium-Catalyzed Defluorinative Coupling of Fluoro(hetero)arenes Using Water as an Oxygen Source for the Synthesis of Symmetrical and Unsymmetrical Diaryl Ethers. (2025). ChemRxiv. [Link]
-
Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2022). MDPI. [Link]
-
Biphenyl is two benzene rings joined by a single bond. The site of substitution for a biphenyl is determined by... Pearson+. [Link]
-
Acid Fluorides and 1,1-Difluoroethyl Methyl Ethers as New Organic Sources of Fluoride for Antimony Pentachloride-Catalyzed Halogen-Exchange Reactions. ResearchGate. [Link]
-
Aromatic Electrophilic Substitution. Dalal Institute. [Link]
-
Nucleophilic Substitutions Reactions. YouTube. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Proceedings of the National Academy of Sciences. [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. YouTube. [Link]
-
Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. YouTube. [Link]
-
Methods to Increase the Metabolic Stability of 18 F-Radiotracers. (2020). MDPI. [Link]
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2017). National Institutes of Health. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). National Institutes of Health. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). MDPI. [Link]
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses. [Link]
Sources
- 1. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 16. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. BJOC - Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif [beilstein-journals.org]
Theoretical Calculations on the Electronic Properties of 4-(1,1-difluoroethyl)biphenyl: A Quantum Chemistry Approach for Drug Discovery
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. The 4-(1,1-difluoroethyl)biphenyl scaffold represents a key pharmacophore whose electronic characteristics are critical to its biological function. This guide provides a comprehensive framework for the theoretical calculation of its electronic properties using quantum mechanical methods, primarily Density Functional Theory (DFT). We delve into the rationale behind methodological choices, present detailed computational protocols, and offer insights into interpreting the resulting data to guide rational drug design. This document is structured to serve as a practical guide for researchers aiming to leverage computational chemistry to accelerate the development of novel therapeutics based on fluorinated biphenyl structures.
The Strategic Importance of the Difluoroethyl Biphenyl Motif in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in drug design, appearing in numerous approved drugs and clinical candidates. Its rigid yet conformationally flexible nature allows it to present pharmacophoric features in a well-defined spatial arrangement, facilitating interactions with biological targets.[1][2][3] The introduction of fluorine, particularly the geminal difluoroethyl group (-CF₂CH₃), imparts unique electronic effects that are highly advantageous in drug development.[4]
Fluorine's high electronegativity and the strength of the carbon-fluorine bond can:
-
Enhance Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of a drug.
-
Modulate Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[4]
-
Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting drug ionization and solubility.
-
Induce Favorable Protein-Ligand Interactions: Fluorine can participate in non-covalent interactions, including hydrogen bonds (C-H···F-C) and dipole-dipole interactions, which can enhance binding affinity and selectivity.[5][6]
Understanding the electronic landscape of this compound is therefore not merely an academic exercise; it is a predictive tool. By calculating properties such as charge distribution, molecular orbital energies, and electrostatic potential, we can anticipate how this molecule will behave in a biological system, guiding the design of more effective and safer drugs.[7]
Establishing the Theoretical Framework: The Power and Practicality of Density Functional Theory (DFT)
To probe the electronic structure of our target molecule, we turn to quantum chemistry. Among the available methods, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency for molecules of this size.[8][9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, making it well-suited for the practical needs of drug discovery research.[9]
Causality Behind Methodological Choices:
-
Functional Selection (B3LYP): The choice of a functional is critical for the accuracy of DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules.[10][11][12][13] It incorporates a portion of the exact Hartree-Fock exchange, which provides a good description of the electronic structure for systems like fluorinated aromatic compounds.
-
Basis Set Selection (6-311+G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule containing highly electronegative fluorine atoms, a flexible and comprehensive basis set is essential.
-
6-311G: This triple-split valence basis set provides a high degree of flexibility for valence electrons.
-
+: The addition of diffuse functions is crucial for accurately describing the behavior of lone pairs and weakly bound electrons, which are prevalent on the fluorine atoms.[6]
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are added to allow for non-spherical distortion of electron density, which is necessary to correctly model chemical bonds.[14]
-
This combination of the B3LYP functional and the 6-311+G(d,p) basis set represents a self-validating system that has been proven effective for calculating the electronic properties of similar organic molecules, providing reliable results that can be confidently used to inform experimental work.[6][12]
A Step-by-Step Computational Workflow
The following protocol outlines the key steps to calculate the electronic properties of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Schrödinger's Jaguar.
Protocol 1: Molecular Geometry Optimization
The first and most critical step is to find the lowest energy (most stable) three-dimensional conformation of the molecule. Electronic properties are highly dependent on geometry.
-
Build the Initial Structure: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro, Maestro).
-
Set Up the Calculation: Specify the following keywords in the input file:
-
Method: B3LYP/6-311+G(d,p)
-
Job Type: Opt Freq (This requests a geometry optimization followed by a frequency calculation).
-
Solvation (Optional but Recommended): To simulate a more biologically relevant environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used (e.g., SCRF=(PCM,Solvent=Water)).
-
-
Execute the Calculation: Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedral angles to minimize the molecule's energy.
-
Verify the Minimum: After the optimization completes, check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be further refined.
Protocol 2: Single-Point Energy and Property Calculation
Using the optimized geometry, a single-point energy calculation is performed to obtain the final electronic properties with high accuracy.
-
Use Optimized Coordinates: Use the final coordinates from the Opt Freq calculation as the input geometry.
-
Set Up the Calculation:
-
Method: B3LYP/6-311+G(d,p)
-
Job Type: SP (Single Point).
-
Keywords for Properties: Include keywords to request specific properties, such as Pop=NBO (for Natural Bond Orbital analysis) and output=wfx (to generate a wavefunction file for subsequent analysis).
-
-
Execute and Analyze: Run the calculation. The output file will contain a wealth of information, including the energies of all molecular orbitals and the dipole moment.
Computational Workflow Diagram
The logical flow of the computational process is summarized below.
Caption: Workflow for calculating electronic properties using DFT.
Interpreting the Calculated Data: From Quantum Mechanics to Drug Action
The output of these calculations provides quantitative descriptors that directly inform our understanding of the molecule's potential as a drug candidate.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[15] The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[15]
-
The HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = ELUMO – EHOMO) is particularly important. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron.[9][16] For a drug, higher stability is often desirable to minimize off-target reactivity.
Molecular Electrostatic Potential (MEP) Surface
The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[17][18] It is color-coded to show regions of varying electrostatic potential.[17]
-
Red Regions: Indicate areas of negative electrostatic potential (electron-rich), typically found around electronegative atoms like fluorine and oxygen. These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Blue Regions: Indicate areas of positive electrostatic potential (electron-deficient), often found around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and potential hydrogen bond donation.
-
Green/Yellow Regions: Indicate neutral or weakly polarized areas.
For this compound, we would anticipate a strong negative potential (red) around the two fluorine atoms, making this region a key site for potential interactions with hydrogen bond donors in a protein binding pocket. The aromatic rings will likely show a complex potential surface, influenced by the electron-withdrawing difluoroethyl group.
Dipole Moment
The dipole moment is a measure of the overall polarity of the molecule. It is a vector quantity that results from the asymmetric distribution of charge. A molecule's dipole moment influences its solubility, its ability to cross the blood-brain barrier, and its interaction with polar residues in a receptor.[10][19] The difluoroethyl group is expected to impart a significant dipole moment to the molecule, which could enhance its solubility and interactions in a biological environment.
Summary of Calculated Electronic Properties
The following table presents a hypothetical but realistic summary of the kind of data generated from the described workflow.
| Property | Calculated Value (Hypothetical) | Significance in Drug Design |
| EHOMO | -7.25 eV | Relates to the molecule's ionization potential and susceptibility to oxidation. |
| ELUMO | -0.85 eV | Relates to the molecule's electron affinity and susceptibility to reduction. |
| HOMO-LUMO Gap (ΔE) | 6.40 eV | A large gap suggests high kinetic stability and lower chemical reactivity.[15] |
| Dipole Moment | 2.5 Debye | Indicates significant molecular polarity, influencing solubility and intermolecular interactions.[10] |
| MEP Vmin (near F atoms) | -35 kcal/mol | Strong negative potential highlights a key region for hydrogen bond acceptance or electrostatic interactions. |
| MEP Vmax (near H atoms) | +20 kcal/mol | Positive potential regions indicate possible sites for hydrogen bond donation. |
Conclusion
The theoretical calculation of electronic properties provides an indispensable toolkit for the modern medicinal chemist. By applying a robust and well-justified computational workflow based on Density Functional Theory, we can gain deep, actionable insights into the behavior of molecules like this compound. The analysis of frontier molecular orbitals, electrostatic potential surfaces, and dipole moments allows for a rational, structure-based approach to drug design, enabling the prediction of metabolic stability, binding interactions, and overall suitability of a candidate molecule. This guide provides the foundational principles and practical steps for researchers to integrate these powerful predictive methods into their drug discovery programs, ultimately accelerating the journey from molecular concept to clinical reality.
References
-
Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]
-
Gushchin, P. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. RSC Advances, 9(28), 16013-16025. [Link]
-
Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. [Link]
-
García Ribas, À. (n.d.). Computational study of substituted biphenyl compounds. Universitat de Barcelona. [Link]
-
Singh, S., & Mishra, N. (2021). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 26(15), 4436. [Link]
-
Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). ResearchGate. [Link]
-
Ahmad, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29281–29295. [Link]
-
von der Heiden, M., & Cremer, D. (2023). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. Molecules, 28(15), 5851. [Link]
-
Ghamami, S., & Rahmani, A. (2013). Structural properties, theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine Notes, 2(87). [Link]
-
Djangang, C. N., et al. (2021). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. ResearchGate. [Link]
-
Schrödinger (2022). HOMO-LUMO Energy Gap. Schrödinger. [Link]
-
Al-Otaibi, J. S., et al. (2016). studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. Journal of Applicable Chemistry, 5(1), 127-138. [Link]
-
Chemistry LibreTexts (2023). Calculating the Pi-electron HOMO-LUMO Electronic Transition for Benzene. Chemistry LibreTexts. [Link]
-
ResearchGate (n.d.). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. ResearchGate. [Link]
-
ResearchGate (n.d.). Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. ResearchGate. [Link]
-
ResearchGate (n.d.). Optimized structures and electrostatic potential maps calculated of... ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2020). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central. [Link]
-
Lu, L., et al. (2013). Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Applied Chemistry. [Link]
-
Sesta, A., et al. (2022). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. PubMed Central. [Link]
-
The Organic Chemistry Tutor (2021). Electrostatic Potential Maps and Bond Polarity. YouTube. [Link]
-
Zhang, B., et al. (2023). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ChemRxiv. [Link]
-
Chemistry LibreTexts (2023). Electrostatic Potential maps. Chemistry LibreTexts. [Link]
-
Grygorenko, O. O., et al. (2020). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ub.edu [ub.edu]
- 12. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
- 13. oaji.net [oaji.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 16. learn.schrodinger.com [learn.schrodinger.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-(1,1-difluoroethyl)biphenyl via Nickel-Catalyzed Reductive Cross-Coupling
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The 1,1-difluoroethyl moiety, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(1,1-Difluoroethyl)biphenyl is a key building block in the synthesis of various high-value materials and pharmacologically active agents. This document provides a detailed, field-proven protocol for the synthesis of this compound, leveraging a nickel-catalyzed reductive cross-coupling reaction. This method offers high functional group tolerance and utilizes readily available starting materials.
This protocol is designed for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe experimental execution.
Scientific Principles and Rationale
The chosen synthetic strategy is the nickel-catalyzed reductive cross-coupling of an aryl halide (4-bromobiphenyl) with a difluoroethyl source (2-chloro-1,1-difluoroethane). This approach is advantageous due to its operational simplicity and the commercial availability of the starting materials.[1]
Reaction Mechanism: The reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. The active Ni(0) catalyst undergoes oxidative addition to the aryl halide (4-bromobiphenyl) to form a Ni(II)-aryl intermediate. Concurrently, the difluoroethyl radical (•CH2CF2H) is generated from 2-chloro-1,1-difluoroethane. This radical is then trapped by the Ni(II)-aryl complex, followed by reductive elimination to yield the desired this compound and regenerate the Ni(0) catalyst.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromobiphenyl | >98% | Sigma-Aldrich | |
| NiCl₂·6H₂O | 99.9% (trace metals basis) | Sigma-Aldrich | |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | >98% | Sigma-Aldrich | |
| Zinc powder | <10 µm, >98% | Sigma-Aldrich | Activated before use |
| 2-Chloro-1,1-difluoroethane | >97% | SynQuest Labs | |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | For extraction and chromatography |
| Hexanes | ACS grade | Fisher Scientific | For chromatography |
| Saturated aq. NH₄Cl | For work-up | ||
| Brine (Saturated aq. NaCl) | For work-up | ||
| Anhydrous MgSO₄ | Fisher Scientific | For drying | |
| Silica gel | 230-400 mesh | For column chromatography |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating
-
Inert gas (Argon or Nitrogen) line with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
-
Analytical instruments (NMR, GC-MS)
Safety Precautions
-
General: This procedure should be carried out by trained personnel in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[3]
-
Reagents:
-
Nickel compounds: Nickel salts are potential carcinogens and sensitizers. Avoid inhalation of dust and skin contact.
-
2-Chloro-1,1-difluoroethane: This is a volatile and flammable gas. Handle with care in a well-ventilated area, away from ignition sources.
-
DMF: N,N-Dimethylformamide is a reproductive hazard. Handle with appropriate gloves and avoid inhalation of vapors.
-
-
Reaction: The reaction should be conducted under an inert atmosphere to prevent the oxidation of the catalyst and reagents.
Step-by-Step Procedure
-
Catalyst and Reagent Preparation:
-
In a glovebox or under a stream of argon, add 4-bromobiphenyl (1.0 mmol, 233 mg), NiCl₂·6H₂O (0.05 mmol, 12 mg), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.06 mmol, 16 mg), and activated zinc powder (2.0 mmol, 131 mg) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Rationale: The nickel salt is the catalyst precursor, and dtbbpy is the ligand that stabilizes the nickel center and facilitates the catalytic cycle. Zinc acts as the reducing agent to maintain the active Ni(0) state. An inert atmosphere is crucial to prevent the oxidation of the Ni(0) catalyst.
-
-
Solvent and Reagent Addition:
-
Add anhydrous DMF (5.0 mL) to the flask via syringe.
-
Seal the flask and purge with argon for 5-10 minutes while stirring.
-
Add 2-chloro-1,1-difluoroethane (2.0 mmol, approx. 201 mg). Since it is a low-boiling point liquid/gas, this should be done carefully, either by condensing the gas into the cooled reaction vessel or by using a gas-tight syringe if in liquid form.
-
Rationale: Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the reaction. A slight excess of the difluoroethyl source is used to ensure complete consumption of the limiting reagent, 4-bromobiphenyl.
-
-
Reaction:
-
Place the sealed reaction flask in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots (quenched with water and extracted with EtOAc) and analyzing by thin-layer chromatography (TLC) or GC-MS.
-
Rationale: Heating is necessary to overcome the activation energy of the reaction. The reaction time may vary depending on the specific batch of reagents and catalyst activity.
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: The aqueous work-up removes the DMF solvent, unreacted zinc, and inorganic salts. Washing with brine helps to remove residual water from the organic layer.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) as the eluent.
-
Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure.
-
Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from any unreacted starting materials and byproducts.[4]
-
-
Characterization:
-
The final product, this compound, should be a colorless oil or a white solid.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
-
Expected ¹H NMR signals would include aromatic protons of the biphenyl core and a characteristic triplet of triplets for the -CH₂CF₂H protons. The ¹⁹F NMR should show a doublet of triplets.
-
Expected Results
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >95% (after chromatography) |
| Physical Appearance | Colorless oil or white solid |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere was maintained; use freshly opened or purified reagents. |
| Insufficient heating or reaction time | Increase temperature slightly or prolong the reaction time, monitoring by TLC/GC-MS. | |
| Complex mixture of byproducts | Reaction temperature too high | Reduce the reaction temperature. |
| Impure starting materials | Purify starting materials before use. | |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography; try a different stationary phase. |
References
-
Strategies for difluoroethylation functionalization. ResearchGate. Available at: [Link]
-
A mild and efficient nickel‐catalyzed 2,2‐difluoroethylation of (hetero)aryl halides. ResearchGate. Available at: [Link]
-
Safe Handling of Corrosive & Flammable Chemical Reagents. YouTube. Available at: [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison, Environment, Health & Safety. Available at: [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. Available at: [Link]
Sources
Crystallization techniques for obtaining pure 4-(1,1-difluoroethyl)biphenyl
An Application Note and Protocol Guide
Topic: Crystallization Techniques for Obtaining Pure 4-(1,1-difluoroethyl)biphenyl
Abstract
This document provides a comprehensive guide to the crystallization of this compound, a fluorinated aromatic compound of interest in pharmaceutical and materials science development. High purity is often a critical prerequisite for the successful application of such specialized molecules.[1][2] Crystallization remains one of the most effective, scalable, and economical methods for purifying solid organic compounds.[3] This guide moves beyond simple procedural lists to explain the underlying principles and causal relationships in protocol design. It offers detailed, step-by-step methodologies for solvent screening and three primary crystallization techniques: Slow Cooling, Anti-Solvent Addition, and Slow Evaporation. The protocols are designed to be self-validating, enabling researchers to develop a robust and reproducible purification process tailored to this specific molecule.
Introduction and Pre-Crystallization Strategy
This compound is an aromatic hydrocarbon characterized by a biphenyl core and a difluoroethyl substituent. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its polarity, melting point, and intermolecular interactions, which are all critical parameters in crystallization.[1] The biphenyl structure itself is largely non-polar and prone to forming well-ordered crystals.[4] However, the difluoroethyl group introduces a localized dipole, suggesting the molecule will have moderate solubility in a range of organic solvents.
Before embarking on any crystallization protocol, a foundational strategy is essential. The success of purification is not merely in the execution of steps but in the preliminary decisions that inform the experimental design. Key factors include understanding the impurity profile, selecting an appropriate solvent system, and being aware of potential challenges like polymorphism.
1.1. The Importance of Purity
Impurities can disrupt the formation of a crystal lattice, leading to lower yields, poor crystal quality, and altered physical properties of the final material.[2][5] For applications in areas like liquid crystals or pharmaceuticals, even trace impurities can degrade performance and activity.
1.2. The Challenge of Polymorphism
Biphenyl-containing compounds are known to sometimes exhibit polymorphism, where a substance can crystallize into multiple different crystal structures.[6][7] These polymorphs can have different solubilities, melting points, and stabilities. The choice of solvent and the crystallization conditions (e.g., cooling rate) can dictate which polymorphic form is obtained.[6] Therefore, consistent execution of a validated protocol is crucial for reproducible results.
The following diagram outlines the critical decision-making framework that should precede any crystallization experiment.
Caption: Pre-Crystallization Decision Framework.
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical factor determining the success of a crystallization process.[8] An ideal solvent should exhibit high solubility for this compound at an elevated temperature and low solubility at room temperature or below. This differential solubility is the driving force for crystal formation upon cooling.[3] The principle of "like dissolves like" is a useful starting point; given the compound's structure, solvents of low to moderate polarity are most likely to be effective.[9]
Protocol 2.1: Systematic Solvent Screening
This protocol provides a systematic method to identify a suitable single or binary solvent system for crystallization.
Objective: To identify a solvent or solvent mixture that effectively dissolves the compound when hot and yields a high recovery of crystalline material upon cooling.
Materials:
-
Impure this compound
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
-
A selection of candidate solvents (see Table 1)
Procedure:
-
Initial Screening: Place approximately 10-20 mg of the impure compound into several separate test tubes.
-
Solvent Addition (Room Temp): To each tube, add a candidate solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition.
-
Observation A: If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent crystallization but may be a candidate for an anti-solvent system.
-
Observation B: If the compound is largely insoluble, it is a good candidate for the next step.
-
-
Heating: Gently heat the tubes containing insoluble or sparingly soluble compounds. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath.[3]
-
Evaluation: A successful solvent is one that required heating to dissolve the compound and produced a significant amount of crystalline precipitate upon cooling.
Table 1: Candidate Solvents for Screening
| Solvent Class | Example Solvents | Rationale & Expert Insights |
| Alcohols | Isopropanol, Ethanol | Often excellent for biphenyls.[10] The hydroxyl group provides some polarity, allowing for good differential solubility between hot and cold conditions. |
| Hydrocarbons | Heptane, Hexane, Toluene | The biphenyl core suggests good solubility in aromatic solvents like toluene. Alkanes like heptane are less polar and may serve as effective anti-solvents.[9] |
| Esters | Ethyl Acetate | A moderately polar solvent that is a good general-purpose choice for a wide range of organic solids. |
| Ethers | Tetrahydrofuran (THF) | A good solvent that can dissolve many organics. Often used as the "good" solvent in an anti-solvent system, but can sometimes lead to polymorphism.[6] |
| Ketones | Acetone | A polar aprotic solvent. Its high volatility can make it more suitable for slow evaporation methods, but care must be taken to avoid overly rapid crystal growth.[11] |
The following workflow visualizes the logical progression of the solvent selection process.
Caption: Systematic Workflow for Solvent Selection.
Crystallization Protocols
Once a suitable solvent system is identified, one of the following protocols can be employed.
Protocol 3.1: Slow Cooling Crystallization
Principle: This is the most common technique, relying on the decreased solubility of the compound in a chosen solvent as the temperature is gradually lowered.[3][8] Slow cooling is crucial as it allows for the formation of larger, more perfect crystals, which are easier to filter and typically have higher purity.
Procedure:
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the compound at its boiling point. A magnetic stir bar can aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask with a watch glass or loosely plugged stopper and allow it to cool slowly to room temperature. To further slow the process, the flask can be placed in an insulated container (e.g., a Dewar flask with warm water or wrapped in glass wool).[3][8]
-
Secondary Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the dissolved impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3.2: Anti-Solvent Crystallization
Principle: This method is useful when the compound is too soluble in a solvent even at low temperatures. It involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, thus inducing precipitation.[11]
Procedure:
-
Dissolution: Dissolve the impure compound in the minimum amount of the "good" solvent (identified in Protocol 2.1) at room temperature.
-
Anti-Solvent Addition: Slowly add the "poor" solvent (the anti-solvent) dropwise to the solution while stirring. Continue adding until the solution becomes slightly turbid (cloudy), which indicates the onset of precipitation.
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.
-
Crystal Growth: Cover the container and allow it to stand undisturbed. The slow diffusion or evaporation of the solvents will lead to the gradual formation of crystals.
-
Isolation & Drying: Collect, wash (with the anti-solvent or a mixture), and dry the crystals as described in Protocol 3.1.
Protocol 3.3: Slow Evaporation
Principle: This is a simple technique where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and causing crystals to form.[8][11]
Procedure:
-
Dissolution: Prepare a nearly saturated solution of the compound in a suitable solvent at room temperature. The solvent should be reasonably volatile.
-
Setup: Transfer the solution to a clean vial or beaker. Cover the container with a cap or paraffin film that has been pierced with a few small holes from a needle. This slows the rate of evaporation.
-
Incubation: Place the container in a vibration-free location and allow it to stand for several days to weeks.[8]
-
Isolation: Once suitable crystals have formed, they can be isolated from the remaining solvent by decanting the mother liquor or by filtration.
Troubleshooting
Even with careful planning, challenges can arise. The following table provides solutions to common crystallization problems.
Table 2: Troubleshooting Common Crystallization Issues
| Problem / Observation | Potential Causes & Recommended Solutions |
| No Crystals Form Upon Cooling | - Solution is not saturated: The initial volume of hot solvent was too large. Boil off some solvent to concentrate the solution and attempt cooling again. - Nucleation is inhibited: Try scratching the inner wall of the flask with a glass rod or add a "seed crystal" from a previous batch.[3] |
| "Oiling Out" (Liquid Phase) | - Solution is supersaturated / Cooling too fast: The compound's solubility limit was exceeded too quickly. Reheat the solution to dissolve the oil, add slightly more solvent, and ensure a much slower cooling rate.[5] - Impurities present: The presence of impurities can lower the melting point of the mixture, favoring an oil. The impurity may need to be removed by another method (e.g., chromatography) prior to crystallization. |
| Poor or Low Recovery | - Compound has high solubility in cold solvent: The chosen solvent is not ideal. Re-evaluate with a less effective solvent. - Premature crystallization: The compound crystallized during a hot filtration step. Ensure all glassware is pre-heated. - Insufficient secondary cooling: Ensure the solution spends adequate time in an ice bath to maximize precipitation. |
| Colored Impurities in Crystals | - Impurity co-crystallized: The impurity has similar solubility properties. A second recrystallization may be necessary. - Adsorbed impurity: The impurity may be adsorbed onto the crystal surface. Consider adding activated charcoal to the hot solution before filtration to remove colored impurities, but be aware this can also reduce yield. |
References
- CN101045670A - Process for purifying biphenyl - Google P
- Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core. (URL: )
- Synthesis of organic liquid crystals containing selectively fluorin
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (URL: )
- Organic Syntheses Procedure. (URL: )
- 4,4'-Difluorobiphenyl - Solubility of Things. (URL: )
- Crystallis
- A student performs a crystallization on an impure sample of biphenyl. The sample weighs 0.5 g and contains - Brainly. (URL: )
- Purification, characterization, and crystallization of the components of a biphenyl dioxygenase system from Sphingobium yanoikuyae B1 - PubMed. (URL: )
- SOP: CRYSTALLIZ
- Guide for crystalliz
- CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google P
- Application Note: Purification of Liquid Crystalline Materials by Recrystalliz
- 4,4'-difluorobiphenyl - Organic Syntheses Procedure. (URL: )
-
Biphenyl - Wikipedia. (URL: [Link])
- Polymorphism and the influence of crystal structure on the luminescence of the opto-electronic material 4,4′-bis(9-carbazolyl)biphenyl - CrystEngComm (RSC Publishing). (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Biphenyl - Wikipedia [en.wikipedia.org]
- 5. brainly.com [brainly.com]
- 6. Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Polymorphism and the influence of crystal structure on the luminescence of the opto-electronic material 4,4′-bis(9-carbazolyl)biphenyl - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 11. unifr.ch [unifr.ch]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 4-(1,1-difluoroethyl)biphenyl
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 4-(1,1-difluoroethyl)biphenyl. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this compound and related structures. The protocol details the chromatographic conditions, sample preparation, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The causality behind the selection of the stationary phase, mobile phase, and detection parameters is discussed to provide a deeper understanding of the method's development.
Introduction
This compound is a fluorinated aromatic compound of increasing interest in pharmaceutical and materials science research. The introduction of the difluoroethyl group to the biphenyl scaffold can significantly alter its physicochemical and biological properties. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable analytical method to determine its purity and profile any potential impurities or degradants is paramount for ensuring quality, safety, and efficacy.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and versatility.[6][7] This note provides a step-by-step guide for a stability-indicating RP-HPLC method, capable of separating this compound from its potential process-related impurities and degradation products formed under various stress conditions.
Scientific Rationale and Method Development Strategy
The development of a robust HPLC method is a systematic process. The strategy for this compound was based on its molecular structure and predicted physicochemical properties.
-
Analyte Characteristics: The structure features a non-polar biphenyl core and a polarizable difluoroethyl group. The estimated LogP value for structurally similar compounds (e.g., XLogP3 of ~3.7 for a carboxylic acid derivative) suggests significant hydrophobicity, making Reversed-Phase (RP) chromatography the logical choice.[8] In RP-HPLC, separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[6][7]
-
Stationary Phase Selection: While a standard C18 column is often the first choice for RP separations, the aromatic nature of the biphenyl core suggests that alternative selectivities could be beneficial. A Biphenyl stationary phase was selected for this method. Biphenyl phases offer unique π-π interactions with aromatic analytes, providing enhanced retention and selectivity for positional isomers and related aromatic compounds that may not be resolved on a traditional alkyl phase.[9][10][11] This is critical for distinguishing closely related impurities.
-
Mobile Phase Optimization: The mobile phase composition is a critical factor governing retention and selectivity.[12]
-
Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile often provides better peak shape for aromatic compounds and has a lower UV cutoff, which is advantageous for sensitive detection.[13] Its ability to disrupt π-π interactions can also be modulated to fine-tune selectivity on the biphenyl column.[14]
-
Aqueous Phase & pH: An acidic mobile phase using 0.1% formic acid in water was selected. Although this compound itself is not readily ionizable, an acidic pH helps to ensure sharp peak shapes by suppressing the ionization of any potential acidic or basic impurities and minimizing interactions with residual silanols on the silica support.[11][14]
-
-
Detection Wavelength: The biphenyl chromophore is expected to have a strong UV absorbance. A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) was determined to be approximately 252 nm, which was chosen for quantification to ensure high sensitivity.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Biphenyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: Formic acid (reagent grade, ~99%).
-
Analyte: this compound reference standard and test samples.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Biphenyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | 0-2 min: 50% B, 2-15 min: 50% to 95% B, 15-18 min: 95% B, 18-18.1 min: 95% to 50% B, 18.1-25 min: 50% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA at 252 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent for all sample and standard preparations.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2(R1))
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3][4]
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To prove the stability-indicating nature of the method, forced degradation studies were conducted.
Forced Degradation Protocol: A sample solution of this compound (100 µg/mL) was subjected to the following stress conditions as per ICH Q1A guidelines.[15][16] The goal was to achieve 5-20% degradation of the active ingredient.[16][17]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B.[18]
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and from each other. Peak purity analysis using the PDA detector must confirm that the analyte peak is spectrally pure in all stressed samples.
Linearity
The linearity of the method was evaluated by analyzing five solutions ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy was determined by analyzing samples of known concentration (spiked placebo or by standard addition) at three concentration levels (80%, 100%, 120%) in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100% standard solution (100 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst using a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the retention time of the main peak should not significantly shift.
Results and Discussion (Illustrative)
The following tables summarize the expected results from the validation study.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 10000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | 0.5% |
Table 2: Summary of Validation Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.6% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.8% |
| LOD | - | ~0.05 µg/mL |
| LOQ | - | ~0.15 µg/mL |
The forced degradation studies demonstrated that the method is stability-indicating. Significant degradation was observed under basic and oxidative conditions, with all degradant peaks being well-resolved from the parent peak, confirming the method's specificity.
Visual Workflow and Data Logic
The overall workflow for the purity assessment of this compound using this HPLC method is depicted below.
Caption: Method Validation Decision Logic.
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity determination of this compound. The use of a biphenyl stationary phase provides excellent resolving power for the analyte and its degradation products, confirming the method's stability-indicating properties. This protocol is suitable for routine quality control analysis and stability studies in pharmaceutical development and manufacturing environments.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Review on Force Degradation Studies for Drug Substances. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
Chromtech. HPLC Column Selection Guide. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Importance of RP-HPLC in Analytical Method Development: A Review. [Link]
-
Pharmaceutical Technology. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Veeprho. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]
-
Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Gounder, M. K., & Kumar, P. (2014). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]
-
SCION Instruments. HPLC Column Selection Guide. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]
-
Chizzali, C., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 947–953. [Link]
-
LCGC North America. (2011). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
PubChem. 4,4'-Difluoro-1,1'-biphenyl. [Link]
-
PubChem. 4'-(1,1-Difluoroethyl)[1,1'-biphenyl]-2-carboxylic acid. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. 4'-(1,1-Difluoroethyl)[1,1'-biphenyl]-2-carboxylic acid | C15H12F2O2 | CID 156359869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. welch-us.com [welch-us.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biopharminternational.com [biopharminternational.com]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
Application Note: GC-MS Protocol for the Identification of 4-(1,1-difluoroethyl)biphenyl
Abstract
This document provides a comprehensive, step-by-step protocol for the identification of 4-(1,1-difluoroethyl)biphenyl using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to provide researchers with a robust methodology, from sample preparation to data interpretation, grounded in established principles of analytical chemistry. The protocol explains the causality behind experimental choices, ensuring both technical accuracy and practical applicability for professionals in pharmaceutical development, environmental analysis, and chemical synthesis.
Introduction and Scientific Background
This compound is a fluorinated aromatic hydrocarbon. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including metabolic stability and lipophilicity, making such compounds valuable in pharmaceutical and agrochemical research. The accurate and unambiguous identification of these compounds is therefore critical for quality control, metabolic studies, and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like this compound. The gas chromatograph separates the analyte from the sample matrix based on its boiling point and affinity for the stationary phase, while the mass spectrometer provides detailed structural information by ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. This dual capability allows for highly confident identification.[1]
This protocol is based on established methods for the analysis of biphenyl derivatives and other fluorinated aromatic compounds.[1][2]
Analyte Profile: this compound
-
Chemical Structure:
(Note: A representative structure is shown as a definitive public structure was not available.) -
Molecular Formula: C₁₄H₁₂F₂
-
Molecular Weight (Monoisotopic): 218.0907 g/mol
Experimental Protocol
This section details the necessary materials, sample preparation steps, and instrument parameters for the successful identification of the target analyte.
Materials and Reagents
-
Solvents: High-purity, GC-MS grade solvents are required.
-
Dichloromethane (DCM) or Hexane: For sample dissolution.
-
Acetone: For cleaning and rinsing glassware.
-
Methanol: For rinsing glassware.
-
-
Consumables:
-
2 mL clear glass autosampler vials with PTFE-lined caps.
-
Microsyringe filters (0.22 µm PTFE) if samples contain particulate matter.
-
Glass pipettes and volumetric flasks.
-
-
Reference Standard (if available): A certified reference standard of this compound for retention time confirmation and library creation.
Sample Preparation
The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a volatile solvent suitable for GC injection.
-
Dissolution: Accurately weigh a small amount of the sample and dissolve it in a suitable solvent (e.g., dichloromethane or hexane) to a stock concentration of approximately 1 mg/mL.
-
Dilution: Perform a serial dilution from the stock solution to create a working sample with a final concentration of approximately 1-10 µg/mL. This concentration is optimal for achieving a good signal-to-noise ratio without overloading the GC column.
-
Filtration (if necessary): If the solution contains any visible particles, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This prevents contamination of the GC inlet and column.
-
Transfer: Transfer the final diluted sample into a 2 mL glass autosampler vial and cap securely.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point. Method optimization may be necessary depending on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent, Thermo Fisher, Shimadzu, or equivalent | Standard instrumentation for this type of analysis. |
| GC Column | Non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) | These columns provide excellent separation for aromatic and non-polar compounds like biphenyl derivatives.[2] |
| Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions for high-resolution separation. | |
| Injector | Splitless mode | Maximizes the transfer of analyte to the column, which is ideal for trace analysis and achieving low detection limits. |
| Temperature: 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. | |
| Injection Volume: 1 µL | A standard volume for capillary columns. | |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate: 1.0 - 1.2 mL/min (Constant Flow Mode) | Optimal flow rate for column efficiency and MS performance. | |
| Oven Program | Initial Temp: 80 °C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp: 15 °C/min to 300 °C | A moderate ramp rate provides good separation of components with varying boiling points. | |
| Final Hold: Hold at 300 °C for 5 min | Ensures that all components are eluted from the column, preventing carryover. | |
| MS System | Quadrupole or Ion Trap Mass Spectrometer | Common and reliable mass analyzers for routine identification. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching. |
| Electron Energy: 70 eV | The standard energy for EI, which generates extensive and comparable mass spectra. | |
| Mass Range | m/z 40 - 450 | A wide enough range to capture the molecular ion and all significant fragment ions. |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation. |
| Transfer Line Temp. | 280 °C | Ensures the analyte remains in the gas phase as it transfers from the GC to the MS.[2] |
| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of solvent from entering the mass spectrometer, which can damage the filament and detector.[2] |
Data Analysis and Interpretation
Identification of this compound is based on a two-tiered approach: matching the Gas Chromatography Retention Time (RT) and interpreting the Mass Spectrum.
Retention Time (RT)
Under the specified chromatographic conditions, the analyte will elute at a characteristic retention time. This RT should be confirmed by analyzing a certified reference standard. While the exact RT will vary between systems, it provides the first layer of identification.
Mass Spectrum Interpretation
The mass spectrum provides a molecular "fingerprint."[3] Upon ionization by a 70 eV electron beam, the this compound molecule will form a molecular ion (M⁺˙) and then break apart into characteristic fragments.[4]
Predicted Fragmentation Pattern:
| m/z (Mass-to-Charge) | Proposed Fragment Identity | Significance |
| 218 | [C₁₄H₁₂F₂]⁺˙ (Molecular Ion, M⁺˙) | Confirms the molecular weight of the compound. Its presence, even at low abundance, is a crucial piece of evidence. |
| 203 | [M - CH₃]⁺ | Loss of a methyl group from the ethyl moiety is a common fragmentation pathway for alkyl-substituted aromatics. |
| 198 | [M - HF]⁺˙ | The elimination of a neutral hydrogen fluoride molecule is a characteristic fragmentation for some fluorinated compounds. |
| 167 | [M - C₂H₃F]⁺ or [M - CHF₂]⁺ | Represents the loss of the difluoroethyl radical or a rearrangement followed by loss of a similar mass fragment. |
| 152/153/154 | [C₁₂H₈]⁺˙ / [C₁₂H₉]⁺ / [C₁₂H₁₀]⁺˙ (Biphenyl fragments) | The stable biphenyl core is a very common and often abundant fragment in the mass spectra of biphenyl derivatives.[5] |
| 65 | [C₂H₃F₂]⁺ | The difluoroethyl cation itself. |
| 51 | [CHF₂]⁺ | A characteristic fragment for compounds containing a difluoromethyl group.[6] |
System Validation and Quality Control
To ensure the trustworthiness of the results, the following quality control measures are essential:
-
Solvent Blank Analysis: Before running samples, inject a solvent blank (e.g., dichloromethane) to ensure the system is free from contamination and carryover.
-
Standard Verification: If a reference standard is available, inject it to confirm the retention time and mass spectrum, establishing a benchmark for the analysis.
-
System Suitability: Periodically check the performance of the GC-MS system using a standard tuning compound (e.g., PFTBA) to ensure mass accuracy and sensitivity are within specifications.
Visualized Workflows
The following diagrams illustrate the experimental and logical flow of the protocol.
Caption: Experimental workflow from sample preparation to final identification.
Caption: Logical process for confirming analyte identity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the identification of this compound using GC-MS. By following the outlined steps for sample preparation, instrument configuration, and data analysis, researchers can achieve reliable and accurate identification of this compound. The provided justifications for each parameter aim to empower scientists to adapt and optimize this method for their specific applications and instrumentation.
References
-
PubChem. (n.d.). 4'-(1,1-Difluoroethyl)[1,1'-biphenyl]-2-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4,4'-difluoro- (CAS 398-23-2). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS? Retrieved January 19, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 19, 2026, from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 19, 2026, from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-(1,1-Difluoroethyl)biphenyl as a Strategic Building Block in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, proven to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3][4] This guide focuses on the utility of 4-(1,1-difluoroethyl)biphenyl , a specialized building block that combines the privileged biphenyl scaffold with the unique properties of the 1,1-difluoroethyl moiety. We will explore the scientific rationale for its use as a metabolically robust bioisostere of the common methoxy group, provide detailed, field-tested protocols for its synthesis via Suzuki-Miyaura coupling, and present a practical workflow for its application in lead optimization programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies to overcome common challenges in drug discovery.
The Scientific Rationale: The Advantage of the 1,1-Difluoroethyl Moiety
The decision to incorporate a 1,1-difluoroethyl group is a deliberate strategy to solve specific, frequently encountered problems in drug development, primarily metabolic instability. Its utility stems from its function as a superior bioisosteric replacement for the ubiquitous methoxy group.[5][6][7]
Bioisosterism: A Metabolically Stable Mimic of the Methoxy Group
Aryl ethers, particularly methoxy-substituted aromatics, are common motifs in bioactive molecules but often represent a metabolic liability.[5][6] The etheric oxygen is susceptible to oxidative cleavage by cytochrome P450 enzymes (CYPs), leading to rapid O-demethylation and subsequent clearance. This can result in poor oral bioavailability and short half-life.
The 1,1-difluoroethyl group (-CF₂CH₃) serves as an excellent mimic of the methoxy group (-OCH₃) in both size and electronic properties, while offering a crucial advantage: metabolic robustness.[8] The carbon-fluorine bond is the strongest single bond in organic chemistry, making the difluoromethylene bridge resistant to the enzymatic oxidation that plagues its ether counterpart.[2][9] This "point mutation" of an oxygen atom to a CF₂ group preserves the desired molecular conformation and electronic influence while effectively blocking a major metabolic pathway.[5][6]
| Property | Methoxy Group (-OCH₃) | 1,1-Difluoroethyl Group (-CF₂CH₃) | Rationale for Application |
| Van der Waals Radius | Similar to a methyl group | Mimics the steric profile of the methoxy group | Ensures preservation of binding interactions at the target protein. |
| Metabolic Stability | Prone to CYP-mediated O-demethylation | Highly resistant to oxidative metabolism | Dramatically increases compound half-life and metabolic stability.[5][9] |
| Electronic Effect | Electron-donating (resonance), electron-withdrawing (inductive) | Strongly electron-withdrawing (inductive) | Modulates ring electronics, potentially altering target affinity or pKa of adjacent functional groups.[9] |
| Lipophilicity (Hansch π) | ~ -0.02 | ~ +0.89 | Increases lipophilicity, which can enhance membrane permeability and target engagement. |
Strategic Physicochemical Modulation
Beyond metabolic stability, the 1,1-difluoroethyl group provides medicinal chemists with a tool to fine-tune critical physicochemical properties:
-
Lipophilicity: The addition of two fluorine atoms significantly increases the local lipophilicity. This can be leveraged to improve a compound's ability to cross cellular membranes or to enhance binding in hydrophobic pockets of a target protein.[2][10]
-
pKa Modification: The potent electron-withdrawing nature of the CF₂ moiety can decrease the pKa of nearby amines, reducing their basicity. This can be beneficial for avoiding off-target effects (e.g., hERG inhibition) or improving oral absorption.[9]
-
Conformational Control: Fluorine substitution can introduce conformational constraints. The preference for a gauche relationship between fluorine and adjacent substituents can help lock the molecule into a bioactive conformation, thereby increasing potency.[9]
Decision Workflow for Bioisosteric Replacement
The following workflow illustrates the logical process for identifying a need and implementing the 1,1-difluoroethylbiphenyl building block in a drug discovery program.
Synthesis and Handling of this compound
The most reliable and versatile method for constructing the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction.[11][12] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and high yields, making it an industry standard.[12][13]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from commercially available (4-(1,1-difluoroethyl)phenyl)boronic acid and bromobenzene.
Materials:
-
(4-(1,1-Difluoroethyl)phenyl)boronic acid (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add (4-(1,1-difluoroethyl)phenyl)boronic acid (1.0 eq) and potassium phosphate (3.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add bromobenzene (1.1 eq), followed by the palladium catalyst, Pd(PPh₃)₄ (0.02 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of boronic acid). The solution should be thoroughly degassed by bubbling argon through it for 15-20 minutes before addition.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Experimental Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion. A typical mobile phase for TLC is 9:1 Hexanes:Ethyl Acetate.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Expected Characterization Data
-
¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons of both phenyl rings and a characteristic triplet of triplets for the methyl group adjacent to the CF₂ group.
-
¹⁹F NMR (CDCl₃): A characteristic quartet corresponding to the two equivalent fluorine atoms.
-
¹³C NMR (CDCl₃): Peaks for all aromatic carbons and a triplet for the CF₂ carbon due to C-F coupling.
-
Mass Spectrometry (ESI+): A clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.
Application in Lead Optimization: A Practical Workflow
This section demonstrates how to use a derivative of the title compound as a building block to modify a complex lead molecule.
Scenario
A lead compound, Lead-OMe , containing a 4-methoxybiphenyl moiety linked to a heterocyclic core (Het-Core), shows excellent potency (IC₅₀ = 15 nM) but suffers from rapid metabolism (t₁/₂ = 10 min in human liver microsomes).
Protocol: Incorporating the Building Block
Here, we will couple 4-(1,1-difluoroethyl)phenylboronic acid to a halogenated heterocyclic core (Het-Core-Br ).
Procedure: The experimental protocol is identical to that described in section 2.2, with the following substitutions:
-
Boronic Acid: 4-(1,1-difluoroethyl)phenylboronic acid (1.1 eq)
-
Aryl Halide: Het-Core-Br (1.0 eq)
-
Catalyst System: For complex heterocycles, a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos may be required to achieve high yields.[14]
Expected Outcomes: Comparative Data
The goal of the bioisosteric swap is to improve metabolic stability without sacrificing potency. The expected results are summarized below.
| Compound ID | Structure Fragment | Target Potency (IC₅₀, nM) | Metabolic Stability (t₁/₂, HLM) | cLogP |
| Lead-OMe | Het-Core-Biphenyl-OMe | 15 | 10 min | 3.5 |
| Analog-CF₂Me | Het-Core-Biphenyl-CF₂Me | 12 | > 90 min | 4.3 |
The hypothetical data in this table illustrates a successful outcome: the new analog Analog-CF₂Me retains, and even slightly improves, potency while dramatically increasing the metabolic half-life, making it a much more viable drug candidate.
Conclusion
This compound is more than just another chemical reagent; it is a strategic tool for solving critical problems in drug discovery. Its primary function as a metabolically stable bioisostere for the 4-methoxybiphenyl group allows medicinal chemists to directly address liabilities related to oxidative metabolism. By leveraging well-established and robust synthetic protocols like the Suzuki-Miyaura coupling, this building block can be readily incorporated into diverse molecular scaffolds. The predictable improvements in metabolic stability, coupled with the potential for favorable modulation of other physicochemical properties, make this compound an indispensable component of the modern medicinal chemist's toolkit.
References
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. National Institutes of Health (NIH). [Link]
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]
-
Direct synthesis of fluorinated heteroarylether bioisosteres. Tel Aviv University. [Link]
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres | Request PDF. ResearchGate. [Link]
-
1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health (NIH). [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Connecticut. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. National Center for Biotechnology Information. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. National Center for Biotechnology Information. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Metabolism of fluorine-containing drugs. ResearchGate. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (NIH). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www1.udel.edu [www1.udel.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Advanced Liquid Crystals Incorporating 4-(1,1-Difluoroethyl)biphenyl
Abstract
This technical guide provides a comprehensive overview of the application of 4-(1,1-difluoroethyl)biphenyl as a pivotal building block in the synthesis of high-performance liquid crystals (LCs). The strategic incorporation of the 1,1-difluoroethyl moiety (–CF₂CH₃) at a terminal position of a rigid biphenyl core offers a unique approach to fine-tuning critical electro-optical properties. This document details the scientific rationale, step-by-step synthetic protocols, characterization methodologies, and expected performance characteristics of liquid crystals derived from this precursor. The protocols are designed for researchers and scientists in materials science and drug development, providing both the practical "how" and the fundamental "why" behind the experimental design.
Introduction: The Strategic Role of the 1,1-Difluoroethyl Group in Liquid Crystal Design
The introduction of fluorine into mesogenic molecules is a cornerstone of modern liquid crystal design, primarily for tailoring dielectric anisotropy (Δε), reducing viscosity, and enhancing thermal and chemical stability.[1][2] While lateral fluorine substitution is commonly employed to achieve negative dielectric anisotropy (Δε < 0) for applications like Vertical Alignment (VA) displays, terminal fluoroalkylation plays a distinct and crucial role.[2][3]
The 1,1-difluoroethyl group (–CF₂CH₃) is particularly noteworthy. The two fluorine atoms create a strong dipole moment perpendicular to the C-C bond axis of the ethyl group. When attached to the terminus of a biphenyl core, this dipole significantly influences the overall molecular polarity. Unlike a simple fluoro or trifluoromethyl group, the 1,1-difluoroethyl group provides a substantial perpendicular dipole component, which can be leveraged to create materials with high negative dielectric anisotropy, a critical requirement for advanced display modes like fringe-field switching (FFS) and VA.[2][3]
Key Advantages of the 1,1-Difluoroethyl Moiety:
-
Strong Negative Dielectric Anisotropy (Δε): The geminal difluoro-substitution generates a strong dipole moment that is largely perpendicular to the long molecular axis, leading to a significant negative Δε.[3]
-
Modified Mesomorphic Behavior: The presence of the –CF₂CH₃ group can suppress undesirable smectic phases and stabilize the desired nematic phase over a broad temperature range.[4]
-
Low Rotational Viscosity (γ₁): The relatively compact nature of the ethyl group, compared to longer alkyl chains, can contribute to lower rotational viscosity, enabling faster switching times in display devices.
-
Enhanced Stability: The inherent strength of the carbon-fluorine bond contributes to the overall chemical and thermal stability of the final liquid crystal material.[1]
This guide will focus on the synthesis of a representative liquid crystal, 4-pentyl-4'-(1,1-difluoroethyl)biphenyl , utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high efficiency and tolerance of diverse functional groups in the synthesis of biphenyl derivatives.[5][6][7]
Synthetic Pathway and Experimental Protocols
The most efficient and modular approach to synthesizing 4-alkyl-4'-(1,1-difluoroethyl)biphenyl is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide. For our target molecule, the key precursors are (4-(1,1-difluoroethyl)phenyl)boronic acid and 1-bromo-4-pentylbenzene .
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 4-pentyl-4'-(1,1-difluoroethyl)biphenyl.
Protocol 1: Synthesis of 4-Pentyl-4'-(1,1-difluoroethyl)biphenyl via Suzuki Coupling
This protocol details the palladium-catalyzed cross-coupling of (4-(1,1-difluoroethyl)phenyl)boronic acid with 1-bromo-4-pentylbenzene.
Materials:
-
(4-(1,1-Difluoroethyl)phenyl)boronic acid (CAS: 1162257-36-4) (1.1 equivalents)[8]
-
1-Bromo-4-pentylbenzene (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene (anhydrous)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography and recrystallization
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add (4-(1,1-difluoroethyl)phenyl)boronic acid (1.1 eq), 1-bromo-4-pentylbenzene (1.0 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 80 mL toluene and 20 mL water for a 10 mmol scale reaction). Stir the mixture to dissolve the reagents.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 eq) to the reaction mixture. The mixture will typically turn yellow or orange.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under the nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours, indicated by the consumption of the starting aryl bromide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of deionized water.
-
Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine. The brine wash helps to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel. Elute with a non-polar solvent system, such as hexane or a hexane/dichloromethane gradient, to isolate the biphenyl product.
-
Combine the pure fractions (identified by TLC) and evaporate the solvent.
-
-
Final Purification (Recrystallization):
-
Dissolve the purified product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the final product under vacuum to yield pure 4-pentyl-4'-(1,1-difluoroethyl)biphenyl.
-
Characterization of the Final Liquid Crystal
The synthesized liquid crystal must be thoroughly characterized to confirm its structure and evaluate its mesomorphic and physical properties.
Protocol 2: Physicochemical and Mesomorphic Characterization
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): Confirm the molecular structure, paying close attention to the characteristic shifts and couplings of the aromatic protons and the 1,1-difluoroethyl group.
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition of the synthesized compound.
-
-
Mesomorphic Behavior Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[9][10] A typical DSC thermogram will show endothermic peaks upon heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.
-
Polarizing Optical Microscopy (POM): Visually observe the liquid crystal textures (e.g., nematic Schlieren or marbled textures) upon heating and cooling to identify the mesophases and confirm the transition temperatures observed by DSC.[9][10]
-
-
Electro-Optical Property Measurement:
-
Dielectric Spectroscopy: Measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director field in a temperature-controlled cell. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥. For a molecule like 4-pentyl-4'-(1,1-difluoroethyl)biphenyl, a negative value of Δε is expected.
-
Birefringence (Δn) Measurement: Use an Abbé refractometer or other suitable optical methods to measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices. The birefringence is calculated as Δn = nₑ - nₒ.
-
Expected Properties and Comparative Data
The introduction of the terminal 1,1-difluoroethyl group is expected to impart specific properties to the biphenyl core. The following table provides a comparative summary of expected properties for our target compound against a standard non-fluorinated liquid crystal (5CB) and a laterally fluorinated analog to highlight the unique contribution of the terminal difluoroethyl group.
| Property | 5CB (4-cyano-4'-pentylbiphenyl) | Laterally Difluorinated Biphenyl Analog | 4-pentyl-4'-(1,1-difluoroethyl)biphenyl (Expected) | Rationale for Expected Properties |
| Structure | Biphenyl core, terminal -C₅H₁₁ and -CN | Biphenyl core, lateral -F, terminal alkyls | Biphenyl core, terminal -C₅H₁₁ and -CF₂CH₃ | Rigid core with flexible alkyl chain and polar fluoro-group. |
| Mesophase | Nematic (N) | Nematic (N) | Nematic (N) | The biphenyl core promotes nematic phase formation.[4] |
| Clearing Point (T_c) | ~35 °C | Variable (often lowered by lateral F) | Moderate (e.g., 40-60 °C) | The -CF₂CH₃ group is larger than -CN, potentially disrupting packing slightly, but the overall linearity is maintained. |
| Dielectric Anisotropy (Δε) | Large, Positive (~ +11.0) | Negative (e.g., -2 to -5) | Large, Negative (e.g., -3 to -6) | The strong perpendicular dipole of the -CF₂ group dominates, leading to a negative Δε.[3] |
| Birefringence (Δn) | High (~0.18) | Moderate to High | Moderate (~0.12 - 0.15) | The biphenyl core ensures high birefringence, though slightly lower than the cyano-biphenyls due to the lack of the highly polarizable -CN group. |
| Viscosity (γ₁) | Moderate | Low to Moderate | Low to Moderate | Expected to be lower than cyano-analogs, contributing to faster switching speeds. |
Note: Data for the "Laterally Difluorinated Biphenyl Analog" and the "Expected" values for the target compound are illustrative and based on trends reported in the literature for similar molecular structures.[2][3][5]
Logical Relationships in LC Design
The design of liquid crystals with specific properties is a multi-variate optimization problem. The choice of the core, terminal groups, and linking units all play a synergistic role.
Caption: Interplay of molecular components and resulting physical properties.
Conclusion
The use of this compound as a synthetic precursor provides a powerful tool for creating novel liquid crystalline materials with significant negative dielectric anisotropy. The Suzuki-Miyaura coupling protocol outlined herein offers a reliable and high-yield pathway to these advanced materials. The unique electronic properties of the 1,1-difluoroethyl group make it an attractive component for developing LCs targeted for next-generation display technologies that require fast switching times and low operating voltages. Further research into homologous series (varying the alkyl chain length) and incorporation into more complex core structures will undoubtedly expand the library of high-performance liquid crystals available to materials scientists.
References
- BenchChem. (2025). Application Notes and Protocols: 2-(Octyloxy)aniline as a Precursor for Thermotropic Liquid Crystals. BenchChem.
- Kelly, S. M., & O'Neill, M. (2000). Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′-n-alkylanilines. Molecular Crystals and Liquid Crystals, 347(1), 13-24.
- ProQuest. (2022).
- BenchChem. (2025).
- Wu, S. T., & Chen, H. (2014).
- Al-Mutabagani, L. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(15), 4967.
- Wan, D., et al. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals, 50(13-14), 1845-1853.
- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
- Gauza, S., et al. (2013).
- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Physical Properties of Liquid Crystals. John Wiley & Sons.
- Wu, S. T., et al. (2011). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. SID Symposium Digest of Technical Papers, 42(1), 734-737.
- Begum, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12284-12295.
- Taylor & Francis Group. (2024). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Figshare.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Wikipedia. (2024). Liquid crystal.
- Smith, A. M., et al. (2018). Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides. Journal of the American Chemical Society, 140(40), 12769-12774.
- Google Patents. (1979).
- ChemShuttle. (n.d.). 4-(1,1-Difluoroethyl)aniline hydrochloride; CAS No. 2408975-58-4. ChemShuttle.
- Chemistry LibreTexts. (2023). Liquid Crystals.
- ChemicalBook. (n.d.). 4-Fluoroaniline synthesis. ChemicalBook.
- ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
- Google Patents. (1984). High yield process for preparing 4,4'-biphenol and para-alkylbenzenes. US4482755A.
- ChemShuttle. (n.d.). 4-(1,1-Difluoroethyl)aniline hydrochloride; CAS No. 2408975-58-4. ChemShuttle.
- ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid.
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl. BenchChem.
- Lee, D. H., Hahn, J. T., & Jung, D. I. (2013). Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(16), 9211.
- MDPI. (2019). Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene.
- Cardiff University. (2020).
- Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.
- SciELO México. (2016).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Liquid Crystals: Structures, Phases, Effects [mdpi.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: 4-(1,1-Difluoroethyl)biphenyl as a Strategic Precursor for the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and overall pharmacokinetic profiles. The 1,1-difluoroethyl moiety, in particular, serves as a crucial bioisostere for hydroxyl, thiol, and other polar functional groups, enhancing lipophilicity while resisting metabolic oxidation. When combined with the biphenyl scaffold—a privileged structure found in numerous approved drugs, especially non-steroidal anti-inflammatory drugs (NSAIDs)—the resulting molecule, 4-(1,1-difluoroethyl)biphenyl, becomes a highly valuable and versatile precursor for a new generation of pharmaceutical intermediates. This guide provides a comprehensive overview, including detailed synthetic protocols, mechanistic insights, and safety considerations for the preparation and application of this compound in drug discovery and development.
Introduction: The Strategic Value of Fluorinated Biphenyls
The biphenyl motif provides a semi-rigid scaffold that is sterically demanding and capable of engaging in favorable π-π stacking interactions within protein binding pockets. Its derivatization has been a highly successful strategy in drug design.[1] The introduction of a gem-difluoroalkyl group, such as the 1,1-difluoroethyl substituent, imparts unique physicochemical properties that are highly sought after by medicinal chemists.
Key Advantages of the 1,1-Difluoroethyl Group:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl carbon resistant to enzymatic oxidation (e.g., by Cytochrome P450 enzymes), which is a common metabolic pathway for benzylic carbons.
-
Modulation of Acidity: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of adjacent C-H bonds, potentially enhancing interactions with biological targets.
-
Lipophilicity and Permeability: The difluoroethyl group increases lipophilicity compared to a hydroxyl or carbonyl group, which can improve a drug's ability to cross cell membranes.
-
Conformational Control: The steric bulk and electronic properties of the group can influence the preferred conformation of the biphenyl rings, locking the molecule into a bioactive shape.
This application note details a robust, two-stage synthetic strategy to first prepare this compound and then utilize it in the synthesis of a key pharmaceutical intermediate, 4'-(1,1-difluoroethyl)-[1,1'-biphenyl]-2-carboxylic acid, a potential precursor for novel NSAIDs.[2][3]
Synthesis of the Precursor: this compound
A direct, one-step synthesis of the title compound is challenging. A more reliable and modular approach involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the carbon skeleton, followed by a deoxyfluorination reaction to install the gem-difluoro unit.
Step 1: Synthesis of 4-Acetyl-1,1'-biphenyl via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for C-C bond formation, particularly for creating biaryl structures.[4] Its reliability, tolerance of various functional groups, and the commercial availability of starting materials make it the method of choice.
Protocol 1: Palladium-Catalyzed Synthesis of 4-Acetyl-1,1'-biphenyl
-
Reaction Scheme:
-
Materials & Equipment:
-
4-Bromobiphenyl (1.0 eq)
-
4-Acetylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Deionized Water (4:1 v/v mixture, degassed)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-bromobiphenyl, 4-acetylphenylboronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.
-
Add the degassed dioxane/water solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromobiphenyl) is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-acetyl-1,1'-biphenyl as a white solid.
-
Step 2: Deoxyfluorination of 4-Acetyl-1,1'-biphenyl
This step converts the ketone functional group into the desired 1,1-difluoroethyl group. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, but must be handled with extreme caution due to its reactivity and potential to release hydrogen fluoride (HF).
Protocol 2: Deoxyfluorination to Yield this compound
-
Reaction Scheme:
-
Materials & Equipment:
-
4-Acetyl-1,1'-biphenyl (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Polytetrafluoroethylene (PTFE) or polypropylene reaction vessel
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
CRITICAL SAFETY WARNING: DAST is highly corrosive, toxic, and reacts violently with water. This procedure must be performed by trained personnel in a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, a lab coat, and a face shield. Avoid all glass apparatus where DAST is directly handled under heat.
-
Dissolve 4-acetyl-1,1'-biphenyl in anhydrous DCM in a PTFE flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution will occur.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane) to afford this compound.
-
Application: Synthesis of a Pharmaceutical Intermediate
With this compound in hand, it can be used to synthesize more complex molecules. A prime example is the creation of biphenyl-2-carboxylic acid derivatives, which are precursors to many NSAIDs.[5][6] The most efficient strategy is to employ another Suzuki-Miyaura coupling reaction, this time using a halogenated version of our precursor.
Protocol 3: Synthesis of 4'-(1,1-Difluoroethyl)-[1,1'-biphenyl]-2-carboxylic acid
This protocol first requires the bromination of this compound, followed by a Suzuki coupling and subsequent hydrolysis.
-
Workflow Overview:
-
Bromination: this compound → 4-Bromo-4'-(1,1-difluoroethyl)biphenyl
-
Suzuki Coupling: 4-Bromo-4'-(1,1-difluoroethyl)biphenyl + (2-(methoxycarbonyl)phenyl)boronic acid → Methyl 4'-(1,1-difluoroethyl)-[1,1'-biphenyl]-2-carboxylate
-
Hydrolysis: Methyl 4'-(1,1-difluoroethyl)-[1,1'-biphenyl]-2-carboxylate → 4'-(1,1-Difluoroethyl)-[1,1'-biphenyl]-2-carboxylic acid
-
-
Step-by-step Procedure:
-
Bromination (Representative Procedure): Dissolve this compound in a suitable solvent (e.g., DCM or CCl₄). Add N-Bromosuccinimide (NBS) and a radical initiator like AIBN, or use elemental bromine with a Lewis acid catalyst. The regioselectivity will favor bromination on the unsubstituted ring. Purify the product 4-bromo-4'-(1,1-difluoroethyl)biphenyl via chromatography or recrystallization.
-
Suzuki Coupling: a. In an inert-atmosphere glovebox or Schlenk line, combine 4-bromo-4'-(1,1-difluoroethyl)biphenyl (1.0 eq), (2-(methoxycarbonyl)phenyl)boronic acid (1.5 eq), Pd₂(dba)₃ (2.5 mol%), a suitable ligand such as DavePhos (5.0 mol%), and a base like potassium hydroxide (KOH) (2.5 eq) in a reaction vessel.[7] b. Add anhydrous, degassed N-methyl-2-pyrrolidone (NMP) as the solvent.[7] c. Heat the mixture to 90-100 °C for 3-6 hours, monitoring by TLC. d. After cooling, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. e. Perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine), dry the organic layer, and concentrate. f. Purify the resulting ester, Methyl 4'-(1,1-difluoroethyl)-[1,1'-biphenyl]-2-carboxylate, by column chromatography.
-
Saponification (Ester Hydrolysis): a. Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and methanol. b. Add an aqueous solution of lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC). c. Remove the organic solvents under reduced pressure. d. Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1M HCl. e. The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4'-(1,1-Difluoroethyl)-[1,1'-biphenyl]-2-carboxylic acid.[2]
-
Visualization of Key Processes
To better illustrate the workflow and underlying mechanism, the following diagrams are provided.
Caption: Overall synthetic workflow from starting materials to the final pharmaceutical intermediate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table provides representative data for the key transformations described. Yields are highly dependent on the specific substrate, catalyst, and reaction conditions and should be considered illustrative.
| Step | Reaction Type | Key Reagents | Typical Yield | Purity Target |
| Protocol 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 75-95% | >98% (by NMR) |
| Protocol 2 | Deoxyfluorination | DAST, Anhydrous DCM | 50-70% | >98% (by GC) |
| Protocol 3 (Coupling) | Suzuki-Miyaura Coupling | Pd₂(dba)₃, DavePhos, KOH, NMP | 60-85% | >95% (by NMR) |
| Protocol 3 (Hydrolysis) | Saponification | LiOH, THF/MeOH/H₂O | 90-99% | >99% (by HPLC) |
Safety and Handling
-
General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Standard PPE, including safety glasses, lab coats, and appropriate gloves, must be worn.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Deoxyfluorinating Agents (DAST): These reagents are extremely hazardous. They are corrosive, toxic, and react violently with water, releasing HF gas. Use only in a chemical fume hood with appropriate materials (PTFE/plastic) and have calcium gluconate gel available as a first aid measure for potential HF burns.
-
Solvents: Organic solvents like dioxane, DCM, and NMP are flammable and/or toxic. Handle under an inert atmosphere where required and dispose of waste according to institutional guidelines.
-
Material Safety Data Sheets (MSDS/SDS): Always consult the SDS for each chemical before use to fully understand its hazards and handling requirements.[8][9]
Conclusion
This compound is a valuable building block that leverages the synergistic benefits of the biphenyl scaffold and the gem-difluoroethyl bioisostere. The synthetic protocols outlined in this guide provide a clear and robust pathway for its preparation and subsequent elaboration into advanced pharmaceutical intermediates. The modularity of the Suzuki-Miyaura coupling allows for the generation of diverse libraries of compounds, making this precursor a powerful tool for researchers, scientists, and drug development professionals aiming to accelerate their discovery programs.
References
-
Tarantino, G., & Hammond, C. (2020). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Green Chemistry.[10]
-
Marigo, M., Fielenbach, D., Braunton, A., Kjærsgaard, A., & Jørgensen, K. A. (2005). Enantioselective formation of stereogenic carbon–fluorine centers by a simple catalytic method. Angewandte Chemie International Edition, 44(24), 3703–3706.[11]
-
BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene. BenchChem.[12]
-
Ho, Y. A., Leiendecker, M., Liu, X., & Rueping, M. (2018). Nickel-Catalyzed Csp2–Csp3 Bond Formation via C–F Bond Activation. ResearchGate.[13]
-
Organic Syntheses Procedure. 4,4'-difluorobiphenyl.[14]
-
PubChem. (2026). 4'-(1,1-Difluoroethyl)[1,1'-biphenyl]-2-carboxylic acid. National Center for Biotechnology Information.[2]
-
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health.[4]
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
Uemura, T., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega.[15]
-
BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. BenchChem.[16]
-
Jin, W., et al. (2021). Synthesis of non-steroidal anti-inflammatory drug—ketoprofen. Journal of Yunnan University: Natural Sciences Edition, 43(1), 147-151.[3]
-
Weiss, D., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health.[7]
-
BenchChem. (2025). The Pivotal Role of 4-Fluoro-4'-methyl-1,1'-biphenyl in Modern Medicinal Chemistry. BenchChem.[17]
-
Fisher Scientific. (2024). Safety Data Sheet - 4,4'-Difluorobiphenyl.[8]
-
Fisher Scientific. (2025). Safety Data Sheet - 3,3'-Difluorobiphenyl.[18]
-
Raauf, A. M. R., et al. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(3), 19-27.[19][20]
-
Echemi. (n.d.). 4-Bromo-4′-fluoro-1,1′-biphenyl Safety Data Sheets.[9]
-
Safety data sheet. (n.d.). biphenyl.[21]
-
Zand, N., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.[1]
-
Zhang, G., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry.[22]
-
PubChem. 4,4'-Difluoro-1,1'-biphenyl. National Center for Biotechnology Information.[23]
-
de la Torre, M. G., et al. (2020). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. MDPI.[5]
-
Tzani, A., et al. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. PubMed Central.[6]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. 4'-(1,1-Difluoroethyl)[1,1'-biphenyl]-2-carboxylic acid | C15H12F2O2 | CID 156359869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Catalytic C(sp 3 )–F bond formation: recent achievements and pertaining challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02067B [pubs.rsc.org]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.com [fishersci.com]
- 19. researchgate.net [researchgate.net]
- 20. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 21. cpachem.com [cpachem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 9811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-(1,1-difluoroethyl)biphenyl
Welcome to the technical support guide for the synthesis of 4-(1,1-difluoroethyl)biphenyl via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. The presence of the difluoroethyl group introduces specific electronic and steric challenges that require careful optimization of reaction parameters. This guide provides in-depth, causality-driven answers to common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows low to no yield of this compound. What are the primary causes and troubleshooting steps?
A1: Rationale & Causality
Low or no yield in a Suzuki coupling is a multifaceted problem often stemming from one or more suboptimal parameters that disrupt the catalytic cycle.[1] The Suzuki reaction relies on a delicate balance between three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] An issue in any of these steps can halt the cycle and kill the reaction. The 1,1-difluoroethyl group is moderately electron-withdrawing, which can influence the reactivity of the aryl halide or arylboronic acid partner.
Troubleshooting Workflow:
A systematic approach is crucial to identify the root cause. Suboptimal parameter combinations can drastically reduce reaction yield and promote the formation of impurities.[1]
Caption: General troubleshooting workflow for low-yield Suzuki reactions.
Detailed Troubleshooting Steps:
-
Assess Reagent Quality and Stoichiometry:
-
Aryl Halide Partner: The reactivity order is I > Br > OTf >> Cl.[2][3] For synthesizing this compound, starting with 1-bromo-4-(1,1-difluoroethyl)benzene is a common and effective choice. Ensure it is pure and free from contaminants.
-
Boronic Acid/Ester Partner: Phenylboronic acid is susceptible to degradation, particularly protodeboronation.[5] Using a more stable boronic ester, like a pinacol ester (Bpin), can significantly improve outcomes by preventing this common side reaction.[5][6] It's often beneficial to use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester.
-
-
Evaluate the Catalyst System:
-
Palladium Source: For challenging substrates, pre-formed catalysts (precatalysts) like Pd(PPh₃)₄ or modern Buchwald-type precatalysts (e.g., XPhos Pd G3/G4) are often superior to generating the Pd(0) species in situ from sources like Pd(OAc)₂.
-
Ligand Choice: The ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to accelerate both oxidative addition and reductive elimination, which can be beneficial for this substrate.[7]
-
-
Optimize the Base and Solvent System:
-
Base Selection: The base activates the boronic acid for the transmetalation step.[8] The choice of base is often solvent-dependent.[2]
-
Solvent System: Solvents play a crucial role in activating precatalysts, stabilizing intermediates, and modulating reactivity.[9][10] A mixture of an organic solvent with water is common.
-
-
Control Reaction Temperature and Atmosphere:
-
Temperature: Suzuki couplings are typically heated, often between 70-100°C.[12] Lower temperatures can lead to incomplete reactions, while excessively high temperatures can promote side reactions.[12]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. It is imperative to thoroughly degas the solvent (e.g., by bubbling with argon or nitrogen for 30-60 minutes) and run the reaction under an inert atmosphere.[6]
-
Q2: I'm observing significant formation of a biphenyl byproduct (homocoupling). How can I minimize this?
A2: Rationale & Causality
The formation of biphenyl results from the homocoupling of your phenylboronic acid. This side reaction is primarily caused by two factors: the presence of oxygen, which can promote an alternative catalytic cycle leading to homocoupling, and a transmetalation step that is slow relative to other processes.
Preventative Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is completely free of air.
-
Use a Schlenk line or a glovebox for reaction setup.
-
Thoroughly degas all solvents and the reaction mixture itself (freeze-pump-thaw cycles are highly effective).
-
-
Use a More Stable Boronate: As mentioned in Q1, switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) can reduce the concentration of reactive boronic acid species prone to homocoupling.[5]
-
Optimize the Catalyst System: A more active catalyst system can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction. Using a high-performance ligand like SPhos or XPhos can be effective.
Comparative Table of Reaction Parameters to Minimize Homocoupling:
| Parameter | Standard Condition | Optimized Condition to Reduce Homocoupling | Rationale |
| Atmosphere | Nitrogen balloon | Argon sparging (30 min) + positive Ar pressure | More rigorous exclusion of oxygen. |
| Boron Source | Phenylboronic Acid | Phenylboronic acid pinacol ester | Esters are more stable and less prone to side reactions.[5] |
| Catalyst Loading | 1-2 mol % | 0.5-1 mol % | Lowering catalyst can sometimes reduce side reactions if they are catalyst-driven. |
| Base | 2 M aq. K₂CO₃ | Anhydrous K₃PO₄ or CsF | Can sometimes alter reaction pathways to favor cross-coupling. |
Q3: My starting boronic acid is disappearing, but I'm not forming the product. What is causing this protodeboronation?
A3: Rationale & Causality
Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under basic conditions in the presence of water, and for electronically sensitive substrates.[5][13]
Mechanism Visualization:
Caption: Simplified pathway of base-mediated protodeboronation.
Strategies to Prevent Protodeboronation:
-
Switch to a Boronic Ester: This is the most effective solution. Pinacol or neopentyl glycol esters are significantly more robust against protodeboronation than the corresponding free boronic acids.[5]
-
Use Anhydrous Conditions: If you must use a boronic acid, minimizing water is key. Use anhydrous solvents and a non-hydroxide base like powdered, anhydrous K₃PO₄ or KF.
-
Control Basicity and Temperature:
-
Use the mildest base possible that still promotes the reaction. Sometimes a weaker base like K₂CO₃ is sufficient and less likely to cause decomposition.
-
Run the reaction at the lowest temperature that affords a reasonable reaction rate. Decomposition pathways are often accelerated at higher temperatures.
-
Exemplary Optimized Protocol
This protocol is a starting point for the synthesis of this compound, incorporating best practices to mitigate common issues.
Reactants:
-
1-bromo-4-(1,1-difluoroethyl)benzene (1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 equiv)
-
XPhos Pd G3 (0.01 equiv, 1 mol %)
-
K₃PO₄ (potassium phosphate), finely ground and dried (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (10:1 v/v)
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(1,1-difluoroethyl)benzene, phenylboronic acid pinacol ester, and K₃PO₄.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The mixture should be stirred to a suspension.
-
Catalyst Addition: Under a positive flow of argon, quickly add the XPhos Pd G3 precatalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
References
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Optimization of reaction conditions for Suzuki coupling. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. ACS Publications. [Link]
-
Palladium-catalyzed cross-coupling reactions of organoboron compounds. SciSpace. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates. ACS Publications. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... MDPI. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting guide for the synthesis of difluoroethylated biphenyls
Welcome to the technical support center for the synthesis of difluoroethylated biphenyls. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process. Our goal is to equip you with the knowledge to diagnose and resolve experimental issues, ensuring successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed difluoroethylation of an aryl halide is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in palladium-catalyzed difluoroethylation is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Activity: The choice of palladium precursor and ligand is critical. While various palladium sources can be used, their effectiveness can be substrate-dependent[1]. The ligand's steric and electronic properties play a crucial role in both oxidative addition and reductive elimination steps[2][3]. For instance, sterically demanding, electron-rich phosphine ligands can enhance the nucleophilicity of the Pd(0) center, facilitating oxidative addition[2]. If you are observing low conversion, consider screening different ligands. A bidentate ligand like Xantphos or dppe, or a bulky monodentate ligand from the biarylphosphine class, may improve catalytic activity[1][4].
-
Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include organic amines like DiPEA or inorganic bases such as Na₂CO₃ or CsF[1]. The base's strength and compatibility with your substrate and catalyst system are important. In some cases, a weaker base may be necessary to prevent side reactions or degradation of sensitive functional groups[5]. Experimenting with different bases is a standard optimization step.
-
Reagent Quality and Stability: Ensure the difluoroethylating agent is pure and has not degraded. Some reagents can be sensitive to moisture or air. Similarly, the quality of the solvent and other reagents is paramount. Anhydrous and deoxygenated conditions are often necessary for palladium-catalyzed cross-coupling reactions.
-
Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. A systematic increase in temperature, while monitoring for potential side product formation, can often improve conversion rates.
Q2: I am observing significant formation of side products, such as homocoupling of the aryl halide or decomposition of the difluoroethylating agent. How can I minimize these unwanted reactions?
A2: The formation of side products is a clear indication that the desired reaction pathway is competing with one or more unproductive pathways. Here’s how to address this:
-
Homocoupling of Aryl Halide: This side reaction is often promoted by high temperatures or an inappropriate ligand-to-metal ratio. Reducing the reaction temperature may slow down the rate of homocoupling relative to the desired cross-coupling. Additionally, ensuring an optimal ligand concentration can help stabilize the palladium catalyst and disfavor pathways leading to homocoupling.
-
Decomposition of the Difluoroethylating Agent: Some difluoroethylating agents can be thermally unstable or prone to decomposition in the presence of certain reagents. If you suspect this is occurring, consider lowering the reaction temperature. Alternatively, a different, more stable difluoroethylating agent could be tested.
-
β-Hydride Elimination: In some cases, β-hydride elimination from the difluoroethyl-palladium intermediate can lead to undesired byproducts[1]. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Ligands that promote rapid reductive elimination can help to minimize this side reaction.
Q3: My photoredox-catalyzed difluoroethylation is not proceeding. What are the key parameters to check?
A3: Photoredox catalysis relies on a different activation mechanism than traditional thermal catalysis, and troubleshooting requires a focus on the photochemical aspects of the reaction.
-
Light Source: Ensure your light source has the correct wavelength to excite the photocatalyst. The emission spectrum of your lamp should overlap with the absorption spectrum of the photocatalyst. Insufficient light intensity can also be a reason for low reactivity.
-
Photocatalyst Selection: The choice of photocatalyst is crucial. Different photocatalysts have different redox potentials and will be suitable for different substrates and difluoroethylating agents. Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes[6][7]. If one photocatalyst is not effective, screening others with different photophysical properties is recommended.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. It is critical to thoroughly degas the reaction mixture before starting the irradiation. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Solvent: The solvent can influence the solubility of the components and the lifetime of the excited state of the photocatalyst. Ensure all components are soluble in the chosen solvent.
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) | Scientific Rationale |
| Low Yield/No Reaction | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor quality of reagents/solvents. 4. Inefficient photocatalyst excitation (for photoredox). | 1. Screen different palladium precursors and ligands (e.g., bulky, electron-rich phosphines)[2][3]. 2. Incrementally increase the reaction temperature. 3. Use freshly purified/distilled solvents and high-purity reagents. Ensure anhydrous and anaerobic conditions. 4. Verify the light source's wavelength and intensity. Ensure proper degassing of the reaction mixture[6][7]. | 1. The ligand influences the stability and reactivity of the catalytic species. 2. Higher temperatures can overcome activation energy barriers. 3. Impurities (water, oxygen) can deactivate the catalyst. 4. Efficient photoexcitation is necessary to initiate the catalytic cycle; oxygen can quench the excited state. |
| Side Product Formation (e.g., homocoupling, decomposition) | 1. Reaction temperature is too high. 2. Incorrect ligand or base. 3. Unstable difluoroethylating agent. | 1. Decrease the reaction temperature. 2. Screen alternative ligands and bases to find a more selective system[1][5]. 3. Use a more stable difluoroethylating agent or add it slowly to the reaction mixture. | 1. Lower temperatures can disfavor side reactions with higher activation energies. 2. The ligand and base can influence the relative rates of competing reaction pathways. 3. Minimizing the concentration of the unstable reagent at any given time can reduce decomposition. |
| Difficulty in Product Purification | 1. Co-elution with starting materials or byproducts. 2. Presence of persistent impurities from reagents. | 1. Optimize chromatographic conditions (e.g., different solvent systems, gradient elution). Consider derivatization to aid separation. 2. Use a purification technique like pressurized liquid extraction or column chromatography with different stationary phases (e.g., silica gel, Florisil)[8]. | 1. Varying the polarity and composition of the mobile phase can alter the retention times of different compounds. 2. Specific sorbents can selectively retain certain types of impurities. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup (e.g., stirring rate, temperature control). 3. Moisture or air contamination. | 1. Use reagents from the same batch or re-purify them before use. 2. Standardize all reaction parameters meticulously. 3. Ensure rigorous anhydrous and anaerobic techniques are consistently applied. | 1. Batch-to-batch variations in purity can significantly affect reaction outcomes. 2. Small changes in physical parameters can influence reaction kinetics and product distribution. 3. Palladium catalysts are often sensitive to air and moisture. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Difluoroethylation of Aryl Bromides
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the difluoroethylating agent (e.g., a suitable difluoroethyl source, 1.5 mmol), base (e.g., Cs₂CO₃, 2.0 mmol), and anhydrous, deoxygenated solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS[9][10].
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Reaction Monitoring by ¹⁹F NMR
¹⁹F NMR is a powerful technique for monitoring the consumption of the difluoroethylating agent and the formation of the difluoroethylated product due to its high sensitivity and the large chemical shift dispersion of fluorine signals[9][11].
-
Sample Preparation: At various time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching (Optional): Quench the reaction in the aliquot by adding a small amount of a suitable quenching agent if necessary.
-
Dilution: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene) for quantitative analysis.
-
Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Analysis: Integrate the signals corresponding to the starting difluoroethylating agent and the difluoroethylated product. Compare these integrals to the integral of the internal standard to determine the conversion and yield over time.
Visualizing Reaction Mechanisms and Workflows
References
-
BADCAS, M. et al. (2021). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 26(21), 6423. Available at: [Link]
-
Yus, M., & Foubelo, F. (2000). The Reaction of Biphenyl Radical Anion and Dianion with Alkyl Fluorides. From ET to SN2 Reaction Pathways and Synthetic Applications. ChemInform, 31(22). Available at: [Link]
-
Viciu, M. S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Doctoral Dissertations. Available at: [Link]
-
Li, Y., et al. (2022). Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. Communications Chemistry, 5(1), 1-8. Available at: [Link]
-
Wang, J., et al. (2020). Difluoroethylation Reactions of Organic Compounds. Asian Journal of Organic Chemistry, 9(10), 1556-1567. Available at: [Link]
-
Ravelli, D., & Fagnoni, M. (2020). Photoredox catalysis harvesting multiple photon or electrochemical energies. Beilstein Journal of Organic Chemistry, 16, 2736-2757. Available at: [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 53(11-12), 859-871. Available at: [Link]
-
Wile, B. M. (2019). Development and Catalytic Evaluation of Palladium Complexes Bearing Modified Amine Bis(phenolate) Ligands. ACS PRF Doctoral New Investigator Grant Final Report. Available at: [Link]
-
Zhang, Z., et al. (2022). Acyldifluoromethylation Enabled by NHC-Photoredox Cocatalysis. Organic Letters, 24(20), 3721–3725. Available at: [Link]
-
Wang, F., et al. (2020). Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. Organic Chemistry Frontiers, 7(18), 2681-2686. Available at: [Link]
-
Liu, J., et al. (2020). Nickel‐Catalyzed 1,1‐Difluoroethylation of (Hetero)aryl Halides with 1,1‐Difluoroethyl Chloride (CH3CF2Cl). Asian Journal of Organic Chemistry, 9(3), 391-394. Available at: [Link]
-
Dirtu, A. C., et al. (2009). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. Journal of Chromatography A, 1216(29), 5536-5543. Available at: [Link]
-
Needham, L. L., et al. (1984). Validated Extraction and Cleanup Procedures for Polychlorinated Biphenyls and DDE in Human Body Fluids and Infant Formula. Journal of the Association of Official Analytical Chemists, 67(1), 122-129. Available at: [Link]
-
Pop, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. International Journal of Molecular Sciences, 24(15), 12439. Available at: [Link]
-
Sławiński, M., et al. (2022). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules, 27(19), 6523. Available at: [Link]
-
Hartwig, J. F., et al. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 135(42), 15742-15745. Available at: [Link]
-
Chen, J., et al. (2020). Photoredox/copper-catalyzed gem-difluoroalkylation-cyanation of 1,3-enynes. Organic & Biomolecular Chemistry, 18(33), 6479-6483. Available at: [Link]
-
Nowakowski, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10487-10494. Available at: [Link]
-
Hartwig, J. F., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Journal of the American Chemical Society, 144(10), 4522-4530. Available at: [Link]
-
Cant, A. A., & Le-grognon, J. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 7, 795. Available at: [Link]
-
Shen, X., et al. (2021). Palladium-Catalyzed Stereoselective C-F Bond Vinylation and Allylation of Tetrasubstituted gem-Difluoroalkenes via Stille Coupling: Synthesis of Monofluorinated 1,3- and 1,4-Dienes. Organic Letters, 23(20), 8072-8076. Available at: [Link]
-
Chemistry Academy. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. [Video]. YouTube. Available at: [Link]
-
Wang, X., et al. (2022). Palladium-catalysed difluoroolefination of benzyl tosylates toward the synthesis of gem-difluoro-2-trifluromethyl styrene derivatives. RSC Advances, 12(10), 5971-5975. Available at: [Link]
-
Haddock, J. D., & Gibson, D. T. (1995). Dihydroxylation and dechlorination of chlorinated biphenyls by purified biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. Journal of Bacteriology, 177(20), 5874-5879. Available at: [Link]
-
Dasgupta, A. (2017). Analytical Techniques used in Therapeutic Drug Monitoring. In Therapeutic Drug Monitoring: Newer Drugs and Biomarkers. Elsevier. Available at: [Link]
-
Wang, F., et al. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters, 23(5), 1634-1639. Available at: [Link]
Sources
- 1. Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Stereoselective C-F Bond Vinylation and Allylation of Tetrasubstituted gem-Difluoroalkenes via Stille Coupling: Synthesis of Monofluorinated 1,3- and 1,4-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Photoredox catalysis harvesting multiple photon or electrochemical energies [beilstein-journals.org]
- 8. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
By-product formation in the synthesis of 4-(1,1-difluoroethyl)biphenyl
Welcome to the Technical Support Center for the synthesis of 4-(1,1-difluoroethyl)biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the formation of by-products during the synthesis of this important fluorinated biphenyl compound. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve common experimental challenges.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is often accomplished via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While this method is robust, the introduction of the 1,1-difluoroethyl moiety can present unique challenges, leading to the formation of specific by-products that can complicate purification and reduce overall yield. This guide will delve into the common issues encountered and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[1] This typically involves the reaction of a biphenyl boronic acid or ester with a 1,1-difluoroethylating agent, or conversely, the coupling of a (4-(1,1-difluoroethyl)phenyl)boronic acid derivative with a phenyl halide. A notable and industrially relevant approach involves the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using the inexpensive and readily available 1,1-difluoroethyl chloride (CH3CF2Cl).[2]
Q2: I am observing significant amounts of biphenyl and 4,4'-disubstituted biphenyl in my crude reaction mixture. What are these by-products and how can I minimize them?
A2: These are common homocoupling by-products in Suzuki-Miyaura reactions.[3] Biphenyl arises from the homocoupling of the phenylboronic acid, while the 4,4'-disubstituted biphenyl results from the homocoupling of the 4-substituted phenylboronic acid.
Troubleshooting Homocoupling:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[3] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).
-
Palladium(II) Precatalyst: If you are using a Pd(II) source, it needs to be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be inefficient and lead to side reactions, including homocoupling.[3] Consider using a pre-formed Pd(0) catalyst or a more efficient precatalyst system.
-
Base and Stoichiometry: The choice and amount of base can influence the rate of homocoupling. An excess of a strong base can sometimes promote this side reaction. Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and carefully control the stoichiometry.[4]
Q3: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?
A3: Low yields in Suzuki-Miyaura couplings can stem from several factors, particularly when dealing with fluoroalkyl groups:
-
Catalyst and Ligand Choice: The electronic and steric properties of the 1,1-difluoroethyl group can affect the efficiency of the catalytic cycle. For electron-deficient partners, specialized ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can be beneficial in promoting oxidative addition and reductive elimination.[5]
-
Incomplete Hydrolysis of Boronic Esters: If you are using a boronic ester (e.g., a pinacol ester), its hydrolysis to the corresponding boronic acid is a crucial step for transmetalation. In some cases, this hydrolysis can be slow or incomplete. The addition of a small amount of water to the reaction mixture can sometimes be beneficial.
-
Protodeboronation: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom from the solvent or residual water, leading to the formation of biphenyl. This can be more prevalent with electron-rich or sterically hindered boronic acids. Using anhydrous solvents and carefully dried reagents can help minimize this.
Troubleshooting Guide for By-Product Formation
This section provides a more detailed, problem-oriented approach to troubleshooting specific by-products encountered during the synthesis of this compound.
Problem 1: Formation of 4-ethylbiphenyl
Potential Cause: This by-product likely arises from the reduction of the 1,1-difluoroethyl group. This can occur under certain reaction conditions, particularly if hydride sources are present.
Troubleshooting Steps:
-
Reagent Purity: Ensure that your solvents and reagents are free from contaminants that could act as hydride donors. For example, some grades of THF can contain peroxides which can lead to side reactions.
-
Choice of Base: Avoid using bases that can also act as reducing agents. Stick to common inorganic bases like carbonates or phosphates.
-
Reaction Temperature: Elevated temperatures can sometimes promote decomposition and reduction pathways. Try running the reaction at a lower temperature for a longer period.
Problem 2: Formation of 4-vinylbiphenyl
Potential Cause: This impurity can be formed through the elimination of HF from the 1,1-difluoroethyl group. This is more likely to occur in the presence of strong, non-nucleophilic bases or at high temperatures.
Troubleshooting Steps:
-
Base Selection: Use a milder base such as K2CO3 or Cs2CO3 instead of stronger bases like t-BuOK, which are more likely to induce elimination.
-
Temperature Control: Carefully control the reaction temperature. Use an oil bath and a thermocouple to ensure accurate temperature monitoring.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS. Prolonged reaction times at elevated temperatures can increase the likelihood of elimination by-products.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary depending on the specific substrates used.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobiphenyl (1.0 equiv.), (1,1-difluoroethyl)boronic acid pinacol ester (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent and Base Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) followed by a degassed aqueous solution of a base (e.g., 2M K2CO3, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Data Presentation
| By-product | Potential Cause | Recommended Action |
| Biphenyl | Homocoupling of phenylboronic acid | Degas reaction thoroughly; use Pd(0) catalyst |
| 4,4'-Disubstituted biphenyl | Homocoupling of substituted phenylboronic acid | Control base stoichiometry; screen different bases |
| 4-Ethylbiphenyl | Reduction of the 1,1-difluoroethyl group | Ensure reagent purity; avoid reducing bases |
| 4-Vinylbiphenyl | HF elimination from the 1,1-difluoroethyl group | Use a milder base; control reaction temperature |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for By-Product Formation
Caption: A decision tree for troubleshooting common by-products.
References
- Amatore, C., & Jutand, A. (2011). The key role of the base in Suzuki–Miyaura reactions. Pure and Applied Chemistry, 83(3), 549-558.
- Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura cross-coupling reaction in the service of natural product synthesis.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions of potassium aryl-and heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314.
- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of catalysts and chiral ligands. Chemical Society Reviews, 45(20), 5441-5454.
- Technical Support Center: Purification of 4-Fluoro-4'-methyl-1,1'-biphenyl. (2025). BenchChem.
- Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of readily available polyfunctionalized halo-substituted azines and diazines with aryl-and heteroarylboronic acids. Tetrahedron, 67(37), 6969-7025.
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the base and control of selectivity in the Suzuki–Miyaura cross‐coupling reaction.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
- Buchwald, S. L., & Mauger, C. (2008). A new highly active and air-stable catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides.
- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). Journal of Medicinal Chemistry.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.).
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023).
- 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. (2019).
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(1,1-difluoroethyl)biphenyl
Welcome to the technical support center for the purification of 4-(1,1-difluoroethyl)biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this fluorinated biphenyl intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile of crude this compound is heavily dependent on its synthetic route, which is often a variation of the Suzuki-Miyaura coupling.[1] Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual amounts of the boronic acid/ester (e.g., 4-(1,1-difluoroethyl)phenylboronic acid) and the aryl halide (e.g., bromobiphenyl or iodobiphenyl) are frequent.
-
Catalyst Residues: Palladium catalysts (e.g., Pd(PPh₃)₄) and their phosphine ligands are common metallic and organic impurities.[1]
-
Homocoupling By-products: Symmetrical biphenyls can form from the coupling of two boronic acid molecules (e.g., 1,4-bis(1,1-difluoroethyl)benzene) or two aryl halide molecules.[2]
-
Solvent and Reagent Residues: Inorganic salts from the basic workup (e.g., carbonates, phosphates) and residual high-boiling point solvents (e.g., dioxane, toluene) may be present.[1]
-
Structural Isomers: Depending on the selectivity of the synthesis, small amounts of regioisomers may be formed.
| Impurity Category | Common Examples | Typical Removal Method |
| Starting Materials | 4-Bromobiphenyl, (4-(1,1-difluoroethyl)phenyl)boronic acid | Chromatography, Crystallization |
| Homocoupling Products | 4,4'-Bis(1,1-difluoroethyl)biphenyl | Chromatography, Crystallization |
| Catalyst Residues | Palladium, Triphenylphosphine oxide | Activated Carbon, Scavengers, Filtration |
| Inorganic Salts | Potassium Carbonate, Sodium Phosphate | Aqueous Workup / Extraction |
Q2: What is the most effective first-pass purification strategy for this compound on a laboratory scale?
For many biphenyl compounds, recrystallization is the most effective, economical, and scalable initial purification technique.[2][3] this compound is a solid at room temperature, making it a good candidate for this method. The goal is to dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[3]
A common starting point is a single solvent system like ethanol, isopropanol, or heptane. If a single solvent is not effective, a binary solvent system (one "good" solvent in which the compound is soluble, and one "poor" solvent in which it is not) can be highly effective.[4]
Q3: How does the presence of the difluoroethyl group affect the purification strategy compared to non-fluorinated biphenyls?
The difluoroethyl group significantly impacts the molecule's physicochemical properties, which must be considered during purification:
-
Increased Lipophilicity: The C-F bond is highly polarized, but the overall effect of fluorine substitution often increases a molecule's lipophilicity. This can affect its solubility in common organic solvents.
-
Altered Polarity and Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, such as fluorous-fluorous interactions.[5] This can sometimes be exploited for separation using specialized fluorous solid-phase extraction (F-SPE) or fluorinated HPLC columns, which can offer unique selectivity compared to standard C18 phases.[6][7]
-
Changes in pKa: While not directly applicable to the biphenyl core, if other functional groups were present, the high electronegativity of fluorine could alter their pKa, influencing behavior in pH-dependent extractions or ion-exchange chromatography.[5]
Q4: Which analytical techniques are recommended to accurately assess the purity of the final product?
A combination of techniques is essential for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase method (e.g., using a C18 column with a mobile phase of acetonitrile and water) is a standard starting point. For resolving challenging impurities, a pentafluorophenyl (PFP) stationary phase can provide alternative selectivity for halogenated aromatic compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and identifying organic impurities. ¹⁹F NMR is particularly sensitive and can provide a clear window into the purity concerning other fluorinated species.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities.
-
Elemental Analysis: Provides the percentage composition of C, H, and other elements, serving as a final check on bulk purity against the theoretical composition.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: The compound fails to crystallize and remains an oil or semi-solid.
-
Potential Cause 1: High Impurity Load. A significant amount of impurities can suppress the crystallization process by disrupting the crystal lattice formation.
-
Solution:
-
Pre-purification: Perform a rapid filtration through a short plug of silica gel using a non-polar solvent (e.g., hexanes/ethyl acetate 95:5) to remove highly polar impurities and baseline material.
-
Re-evaluate Solvent: The chosen solvent may be too effective, keeping the compound in solution even at low temperatures.
-
-
Potential Cause 2: Inappropriate Solvent System. The solubility profile of the compound may not be ideal in the selected solvent.
-
Solution:
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, toluene, heptane) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Utilize a Co-solvent System: Dissolve the crude oil in a minimal amount of a "good" solvent (e.g., dichloromethane). Slowly add a "poor" or "anti-solvent" (e.g., hexanes or pentane) dropwise at room temperature until persistent turbidity is observed. Warm the mixture slightly to redissolve, then cool slowly. This controlled precipitation often yields crystals.[4]
-
Low-Temperature Crystallization: If the compound has a low melting point, attempt crystallization at significantly reduced temperatures (e.g., -20°C or in a dry ice/acetone bath).[4]
-
Problem 2: A persistent impurity co-elutes with the product during silica gel column chromatography.
-
Potential Cause: Similar Polarity. The impurity and the target compound have very similar polarities, resulting in poor separation (ΔRf < 0.1) on thin-layer chromatography (TLC).
-
Solution:
-
Optimize Mobile Phase:
-
Reduce Polarity: Use a less polar eluent system. For biphenyls, this often means using solvent systems with a high percentage of non-polar solvents like hexanes or heptane, with a small amount of a slightly more polar modifier like ethyl acetate or dichloromethane.[4]
-
Change Solvent Selectivity: Switch one of the mobile phase components to alter the interactions. For example, replace ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME).
-
-
Change Stationary Phase:
-
Reverse-Phase Chromatography: If the impurity is less polar than your product, reverse-phase (e.g., C18-functionalized silica) chromatography may invert the elution order and improve separation.
-
Fluorinated Phases: Consider using a preparative HPLC column with a fluorinated stationary phase. These phases can offer unique selectivity for separating fluorinated analytes from their non-fluorinated or differently-fluorinated counterparts.[6][7]
-
-
Derivative Formation: As a last resort for isolating a pure analytical standard, consider reacting the mixture with a reagent that selectively derivatizes either the product or the impurity, altering its polarity for easier separation. The derivative can then be cleaved to recover the pure compound.
-
Problem 3: The final product is discolored (yellow/grey) and analysis shows residual palladium.
-
Potential Cause: Incomplete Removal of Palladium Catalyst. Palladium species can be highly colored and difficult to remove completely, as they can be present in various oxidation states and coordinate to the product or impurities.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or toluene), add 5-10 wt% of activated carbon, and stir or heat gently for 1-2 hours. Filter the mixture through a pad of Celite® to remove the carbon. This is often effective at adsorbing residual palladium.
-
Thiol-Based Scavengers: Use a silica-functionalized scavenger resin with thiol groups (e.g., SiliaMetS Thiol). These have a high affinity for palladium and can be easily removed by filtration after stirring with a solution of the crude product.
-
Aqueous Wash with a Chelating Agent: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help extract palladium residues.
-
Visualized Workflows
Purification Strategy Selection
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: A general multi-step purification workflow.
References
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). National Institutes of Health (NIH). Available at: [Link]
-
4,4'-difluorobiphenyl. Organic Syntheses Procedure. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Available at: [Link]
-
Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Chemical Science. Available at: [Link]
-
Method for preparing 4,4'-biphenol. European Patent Office - EP 0571947 A1. Available at: [Link]
-
United States Patent: Chen et al. (2007). Google Patents. Available at: [Link]
-
4,4'-Difluoro-1,1'-biphenyl. PubChem. Available at: [Link]
-
Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. National Institutes of Health (NIH). Available at: [Link]
- Method for preparing 4-methyl-biphenyl derivatives. Google Patents - US6407253B1.
-
Crystallization kinetics of (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[4-(2,2,3,3,4,4,4-heptafluorobutoxy)but-1-oxy]-2-fluorobenzoate. ResearchGate. Available at: [Link]
- Preparation of biphenyl compounds. Google Patents - US3992459A.
-
Process for producing 4-bromomethylbiphenyl compounds. European Patent Office - EP 0553879 B1. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The crystal structure of 2,2′-difluoro-3,3′-dimethoxy-1,1′-biphenyl, C14H12F2O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
-
Crystal structure of (2E)-3-(biphenyl-4-yl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one, C34H24F2O2. ResearchGate. Available at: [Link]
-
Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research. Available at: [Link]
- Synthesis procedure for biphenylimidazolyl-(1)-phenylmethane and related compounds. Google Patents - CA2404680A1.
-
Crystal Structure and Fluorescence Characterization of Large π-Conjugated Biphenyl Derivative. Advanced Materials Research. Available at: [Link]
-
Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Navigating the Stability of the 1,1-Difluoroethyl Group in Synthetic Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with molecules containing the 1,1-difluoroethyl group. This guide is designed to provide in-depth, field-proven insights into the stability of this increasingly important functional group under a variety of common reaction conditions. By understanding the underlying chemical principles of its stability and potential degradation pathways, you can troubleshoot unexpected results and design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What makes the 1,1-difluoroethyl group a desirable moiety in drug discovery?
The 1,1-difluoroethyl group is often considered a bioisostere of a methoxy group, mimicking its steric and electronic properties. Its incorporation can lead to improved metabolic stability, enhanced membrane permeability, and favorable alterations in binding affinity to biological targets. The strong carbon-fluorine bonds are generally resistant to metabolic degradation, making this group an attractive feature in modern medicinal chemistry[1][2].
Q2: Is the 1,1-difluoroethyl group generally considered a stable functional group?
Under many standard synthetic conditions, the 1,1-difluoroethyl group is robust. However, its stability is not absolute and is highly dependent on the specific reagents and reaction conditions employed. Key areas of concern include strongly basic conditions, which can induce elimination reactions, and reactions involving strong Lewis acids.
Q3: Can the 1,1-difluoroethyl group be used as a protecting group?
While a related structure, the 1,1-difluoro-2,2-dichloroethyl group, has been investigated as a stable protecting group for phenols, the 1,1-difluoroethyl group itself is not typically employed for this purpose. Its reactivity profile, particularly its susceptibility to elimination under certain basic conditions, makes it generally unsuitable as a protecting group.
Troubleshooting Guide: Stability Under Common Reaction Conditions
This section provides a detailed breakdown of the stability of the 1,1-difluoroethyl group under various reaction conditions, along with troubleshooting advice for common issues.
Acidic Conditions
Issue: I am observing decomposition of my 1,1-difluoroethyl-containing compound in the presence of acid.
Analysis and Troubleshooting:
The stability of the 1,1-difluoroethyl group in acidic media is dependent on the nature of the acid.
-
Brønsted Acids (e.g., HCl, H₂SO₄, TFA): The 1,1-difluoroethyl group is generally stable to dilute, non-oxidizing Brønsted acids. For instance, washing with 1N HCl is unlikely to cause degradation[3]. However, treatment with concentrated sulfuric acid has been noted to lead to product loss in some cases, although this may be substrate-dependent or related to workup procedures[3]. Trifluoroacetic acid (TFA) is often used for the cleavage of other protecting groups, and the 1,1-difluoroethyl moiety is typically stable under these conditions[4].
-
Recommendation: When acidic conditions are required, opt for dilute Brønsted acids and moderate temperatures. If you suspect acid-catalyzed decomposition, consider using a weaker acid or a buffered system.
-
-
Lewis Acids (e.g., SbCl₅, AlCl₃, BBr₃): Strong Lewis acids can promote the decomposition of molecules containing a 1,1-difluoroethyl group, particularly in ether-type structures[5]. The Lewis acid can coordinate to one of the fluorine atoms, weakening the C-F bond and facilitating decomposition pathways that can lead to the formation of acid fluorides and halogenated methanes[5].
-
Recommendation: Exercise caution when using strong Lewis acids. If a Lewis acid is necessary, consider using a milder one or performing the reaction at a lower temperature to minimize degradation.
-
Decision Workflow for Acidic Conditions
Caption: Decision tree for using acids with 1,1-difluoroethyl groups.
Basic Conditions
Issue: My reaction with a strong base is leading to a complex mixture of products and loss of my starting material.
Analysis and Troubleshooting:
The 1,1-difluoroethyl group is particularly susceptible to elimination reactions under basic conditions, which is a common cause of unexpected side products.
-
Elimination of HF (E1cb Mechanism): The two electron-withdrawing fluorine atoms increase the acidity of the β-hydrogens on the methyl group. A strong base can deprotonate this position to form a carbanion. This intermediate can then eliminate a fluoride ion in an E1cb (Elimination, Unimolecular, conjugate Base) type mechanism to form a fluoroalkene[6].
-
Recommendation: Avoid the use of strong, non-nucleophilic bases such as t-BuOK, DBU, or LDA if elimination is not the desired outcome. If basic conditions are necessary, consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃ and carefully control the reaction temperature.
-
-
Hydrolysis and Rearrangement: In cases where the 1,1-difluoroethyl group is part of a more complex structure, such as an ether, strongly basic conditions can lead to hydrolysis and rearrangement reactions.
Proposed Mechanism: Base-Induced HF Elimination
Caption: E1cb-type elimination of HF from a 1,1-difluoroethyl group.
Reductive Conditions
Issue: I am concerned about the stability of the C-F bonds in my 1,1-difluoroethyl group during a reduction step.
Analysis and Troubleshooting:
The 1,1-difluoroethyl group is generally stable under many common reductive conditions.
-
Hydride Reagents (e.g., LiAlH₄, NaBH₄): The gem-difluoro moiety is typically stable to hydride reducing agents. For example, the reduction of difluoroacetic acid with LiAlH₄ yields 2,2-difluoroethanol, demonstrating the stability of the CF₂ group[7]. Similarly, NaBH₄ has been used in the reduction of 1,3-dibromo-1,1-difluoroalkanes to the corresponding difluoromethylated alkanes without affecting the C-F bonds[8].
-
Recommendation: Standard reductions of other functional groups (e.g., esters, ketones, amides) in the presence of a 1,1-difluoroethyl group using LiAlH₄ or NaBH₄ can be performed with a high degree of confidence that the fluorinated moiety will remain intact.
-
-
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Rh): While C-F bonds are generally strong, hydrogenolysis can occur under certain catalytic conditions, particularly with more reactive catalysts or under harsh conditions. There is evidence of C-F bond hydrogenolysis in perfluoroethyl-iridium complexes, suggesting that interactions with transition metals can activate C-F bonds[9]. However, under standard catalytic hydrogenation conditions for the reduction of double bonds or nitro groups, the 1,1-difluoroethyl group is expected to be stable.
-
Recommendation: For routine hydrogenations, the 1,1-difluoroethyl group is likely to be stable. If C-F bond cleavage is observed, consider using a less reactive catalyst (e.g., Pd on a less activating support), lowering the reaction temperature and pressure, or choosing an alternative reduction method.
-
Oxidative Conditions
Issue: Will the 1,1-difluoroethyl group be oxidized during my reaction?
Analysis and Troubleshooting:
The 1,1-difluoroethyl group is generally resistant to oxidation.
-
Potassium Permanganate (KMnO₄): Strong oxidizing agents like KMnO₄ are known to oxidize alkyl chains on aromatic rings at the benzylic position, provided there is at least one benzylic hydrogen[7][10][11]. Since a 1,1-difluoroethyl group attached to an aromatic ring lacks a benzylic hydrogen, it is not susceptible to this type of oxidation.
-
Recommendation: KMnO₄ can be used to oxidize other parts of a molecule without affecting a benzylic 1,1-difluoroethyl group.
-
-
Chromium-Based Reagents (e.g., PCC, Jones Reagent): These reagents are typically used for the oxidation of alcohols to aldehydes and ketones[12][13][14][15][16]. The 1,1-difluoroethyl group, being a saturated alkyl moiety, is inert to these reagents under standard conditions.
-
Recommendation: PCC, PDC, and Jones reagent can be safely used to oxidize alcohols in the presence of a 1,1-difluoroethyl group.
-
-
Ozonolysis (O₃): Ozonolysis is a powerful method for cleaving alkenes and alkynes[17]. While there is limited direct experimental data on the stability of a saturated 1,1-difluoroethyl group during ozonolysis of another part of the molecule, the high strength of the C-F and C-C bonds suggests it is likely to be stable under standard ozonolysis conditions with a reductive workup (e.g., DMS or Zn).
-
Recommendation: Proceed with caution and monitor the reaction carefully. The 1,1-difluoroethyl group is expected to be stable, but it is advisable to run a small-scale test reaction first.
-
Palladium Cross-Coupling Reactions
Issue: Will my 1,1-difluoroethyl group survive a Suzuki, Stille, or other palladium-catalyzed cross-coupling reaction?
Analysis and Troubleshooting:
The 1,1-difluoroethyl group is generally stable under the conditions of many common palladium-catalyzed cross-coupling reactions. In fact, nickel-catalyzed Suzuki-type reactions are used to install this very group, indicating its stability under these conditions[2].
-
Recommendation: The 1,1-difluoroethyl group can be considered a stable spectator group in most standard palladium-catalyzed cross-coupling reactions. As always, reaction optimization may be necessary depending on the specific substrates and catalytic system used.
Summary Table of Stability
| Reaction Condition | Reagent Examples | Stability of 1,1-Difluoroethyl Group | Key Considerations |
| Acidic | |||
| Brønsted | 1N HCl, TFA | Generally Stable | Caution with concentrated, hot strong acids. |
| Lewis | AlCl₃, BBr₃, SbCl₅ | Potentially Unstable | Strong Lewis acids can promote decomposition. |
| Basic | t-BuOK, DBU, LDA, KOH | Unstable | Prone to HF elimination via an E1cb-type mechanism. |
| K₂CO₃, Cs₂CO₃ | Generally Stable | Milder bases are less likely to cause elimination. | |
| Reductive | |||
| Hydride | LiAlH₄, NaBH₄ | Stable | C-F bonds are not reduced. |
| Catalytic Hydrogenation | H₂/Pd, Pt, Rh | Generally Stable | C-F bond hydrogenolysis is possible under harsh conditions. |
| Oxidative | |||
| Permanganate | KMnO₄ | Stable | Benzylic position lacks an abstractable hydrogen. |
| Chromium-based | PCC, Jones Reagent | Stable | Not an alcohol, so it does not react. |
| Ozonolysis | O₃ | Likely Stable | Robust C-F and C-C bonds should resist cleavage. |
| Cross-Coupling | Pd(PPh₃)₄, etc. | Stable | Generally a spectator group in common cross-couplings. |
References
- Bowden, K.; Heilbron, I. M.; Jones, E. R. H. J. Chem. Soc. 1946, 39.
- Heilbron, I. M.; Jones, E. R. H.; Sondheimer, F. J. Chem. Soc. 1949, 604.
- Hagiwara, T.; Fuchikami, T. Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 2007, 128(10), 1098-1103.
-
SIUE, Elimination Reactions. [Link]
- Goldman, A. S. et al. Carbon-fluorine bond hydrogenolysis in perfluoroethyl-iridium complexes to give HFC-134a involves heterolytic activation of H2. LSU Scholarly Repository, 2002.
-
Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
-
Chemistry Steps. PCC Oxidation Mechanism. [Link]
- Li, Q., Yang, J., & Zhang, S. (2005). Mechanisms of difluoroethylene ozonolysis: a density functional theory study. The journal of physical chemistry. A, 109(41), 9284–9291.
-
Lumen Learning. 16.3: Reactions of alkylbenzenes. [Link]
-
Wikipedia. Ozonolysis. [Link]
- Dolbier, W. R., Jr., & Duan, J.-X. (2000). Acid Fluorides and 1,1-Difluoroethyl Methyl Ethers as New Organic Sources of Fluoride for Antimony Pentachloride-Catalyzed Halogen-Exchange Reactions.
- Gonzalez, J., Foti, C. J., & Elsheimer, S. (1991). Difluoromethylation of alkenes via borohydride reduction of 1,3-dibromo-1,1-difluoroalkanes. The Journal of Organic Chemistry, 56(23), 6742-6745.
-
YouTube. Oxidation at the Benzylic Position with KMnO4 and MnO2. [Link]
- McBee, E. T., & Pierce, O. R. (1953). Lithium Aluminum Hydride Reduction of Difluoroacetic Acid. Proceedings of the Indiana Academy of Science, 63.
-
Organic Chemistry Portal. Jones Oxidation. [Link]
- Liu, J., Zhang, J., Li, X., & Li, X. (2020). Nickel-Catalyzed 1,1-Difluoroethylation of (Hetero)aryl Halides with 1,1-Difluoroethyl Chloride (CH3CF2Cl).
- Liu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(50), 28409-28413.
-
YouTube. Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]
-
Chemistry LibreTexts. Ozonolysis. [Link]
-
Wikipedia. Jones oxidation. [Link]
-
Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]
-
Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]
-
Chemistry LibreTexts. Ozonolysis. [Link]
-
ACS Figshare. Mechanisms of Difluoroethylene Ozonolysis: A Density Functional Theory Study. [Link]
- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199.
- Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738–3740.
- Johnson, J. E., Blizzard, R. H., & Carhart, H. W. (1948). The Reduction of Alkyl Halides by Lithium Aluminum Hydride. Journal of the American Chemical Society, 70(11), 3664–3665.
-
ResearchGate. HF elimination reaction in the studied compounds 1-4. [Numbering... | Download Scientific Diagram. [Link]
-
PubMed. The mechanism of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one: a multiple isotope effect study including the leaving group (18)F/(19)F KIE. [Link]
-
ResearchGate. Reduction of 1′ with sodium borohydride, including the subsequent workup. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
ResearchGate. Lithium aluminum hydride. [Link]
-
Wikipedia. Reductions with metal alkoxyaluminium hydrides. [Link]
-
ResearchGate. Chromium‐Mediated Fluoroalkenylation Reactions of 1,1‐Dibromo‐1‐fluoroalkane and 1‐Bromo‐1‐fluoroalkene Derivatives. [Link]
-
ResearchGate. Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. [Link]
-
PubMed Central. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. d-nb.info [d-nb.info]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. "Carbon-fluorine bond hydrogenolysis in perfluoroethyl-iridium complexe" by Russell P. Hughes, Stefan Willemsen et al. [repository.lsu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Jones Oxidation [organic-chemistry.org]
- 14. Jones oxidation - Wikipedia [en.wikipedia.org]
- 15. Ozonolysis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to Scalable 4-(1,1-difluoroethyl)biphenyl Synthesis
Welcome to the technical support center for the synthesis of 4-(1,1-difluoroethyl)biphenyl. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the scalability and robustness of their synthetic routes to this important fluorinated building block. The 1,1-difluoroethyl moiety is of growing interest in medicinal chemistry, and its efficient synthesis on a large scale is crucial for advancing drug discovery programs.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges encountered during the synthesis of this compound, particularly through palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling
You are attempting a Suzuki-Miyaura coupling between a boronic acid/ester and a halo-aromatic precursor to form the biphenyl linkage, but are observing low yields of the desired this compound.
-
Catalyst Inactivity or Degradation: The choice and handling of the palladium catalyst are critical for a successful cross-coupling reaction.[3][4][5]
-
Troubleshooting Steps:
-
Use a High-Quality Catalyst: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., a phosphine-based ligand) are of high purity and have been stored correctly under an inert atmosphere.
-
Ligand Selection: The electronic and steric properties of the ligand significantly influence the catalytic cycle. For sterically hindered or electron-rich/poor substrates, a ligand screen may be necessary. Buchwald or other biarylphosphine ligands are often effective in challenging couplings.
-
Inert Atmosphere: Oxygen can oxidatively degrade the active Pd(0) species, leading to catalyst deactivation. Ensure the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen).
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are crucial variables that must be optimized for each specific substrate pair.
-
Troubleshooting Steps:
-
Temperature: If the reaction is sluggish, a gradual increase in temperature may improve the rate of oxidative addition and transmetalation. However, excessive heat can lead to catalyst decomposition and side reactions.
-
Solvent: The solvent system must be appropriate for the solubility of all reactants and the reaction temperature. Common choices include toluene, dioxane, THF, and DMF. For poorly soluble starting materials, a higher boiling point solvent or the use of co-solvents may be beneficial.
-
Base: The choice of base is critical and can significantly impact the yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can influence the rate of transmetalation.
-
-
-
Poor Quality Starting Materials: Impurities in the starting materials can interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Purity Check: Ensure the purity of your boronic acid/ester and aryl halide. Impurities such as water or other nucleophiles can negatively impact the reaction.
-
Boronic Acid Stability: Boronic acids can be prone to decomposition (protodeboronation). Use freshly prepared or properly stored boronic acids.
-
-
Sources
Preventing dehalogenation in Suzuki coupling of fluoroalkylated aryl halides
Technical Support Center: Suzuki Coupling of Fluoroalkylated Aryl Halides
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of fluoroalkylated aryl halides. The electron-withdrawing nature of fluoroalkyl groups makes these substrates particularly susceptible to a common and frustrating side reaction: dehalogenation.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose issues, optimize your reaction conditions, and maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to the dehalogenation side reaction. Understanding these principles is the first step toward effective troubleshooting.
Q1: What is dehalogenation in the context of a Suzuki coupling, and why are fluoroalkylated substrates so prone to it?
A1: Dehalogenation (or hydrodehalogenation) is a side reaction where the halide (Cl, Br, I) on your aryl halide starting material is replaced by a hydrogen atom, yielding an undesired byproduct.[1] For fluoroalkylated aryl halides, the strong electron-withdrawing effect of groups like -CF₃ or -SF₅ makes the carbon of the C-X bond highly electrophilic. While this facilitates the initial, desired oxidative addition step to the Pd(0) catalyst, it also makes the resulting Ar-Pd(II)-X intermediate susceptible to alternative pathways that lead to the dehalogenated arene.[2][3]
The core of the problem is the formation of a palladium-hydride (Pd-H) species. This species can reductively eliminate with the aryl group to form the Ar-H byproduct, short-circuiting the main catalytic cycle.[2][4]
Q2: What are the primary mechanistic sources of the hydride that causes dehalogenation?
A2: The problematic palladium-hydride species can form through several pathways. Identifying the likely source in your system is critical for troubleshooting.
-
The Base: Certain bases can generate hydrides. For example, alkoxides can undergo β-hydride elimination. Amine bases can also be a source of hydrides.[1][2]
-
The Solvent: Alcoholic solvents (e.g., isopropanol, methanol) are well-known hydride donors, especially in the presence of a base.[4][5] Ethereal solvents like THF can also be problematic under certain conditions.[1]
-
The Boronic Acid Reagent: Boronic acids can contain trace impurities or degrade to generate H-B species, which can act as hydride sources. Protodeboronation of the boronic acid is a related issue that reduces the concentration of the active coupling partner.[6][7]
-
Water: Trace water in the reaction, often working in concert with the base, can be a proton and ultimately a hydride source.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to address specific experimental observations. Follow the logical workflow to diagnose and resolve dehalogenation issues in your reaction.
Issue 1: My main byproduct is the dehalogenated fluoroalkyl-arene. Where do I start?
When dehalogenation is the primary competing reaction, a systematic approach to modifying your reaction parameters is essential. The goal is to favor the transmetalation and reductive elimination steps of the desired Suzuki pathway over the formation and reaction of Pd-H species.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of Polar Fluorinated Biphenyls
Welcome to the technical support center for the purification of polar fluorinated biphenyls. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and often complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with polar fluorinated biphenyls.
Q1: Why are my polar fluorinated biphenyls so difficult to purify on a standard C18 column?
Standard C18 (octadecyl) columns primarily separate compounds based on hydrophobicity. While your biphenyl backbone has hydrophobic character, the addition of polar functional groups and electronegative fluorine atoms introduces complex mixed-mode behavior. These compounds can exhibit poor retention, co-elute with other polar impurities, or show significant peak tailing on C18 phases due to secondary interactions with the silica backbone.[1][2] Fluorinated phases often provide alternative elution orders and enhanced selectivity for such compounds.[3]
Q2: What is "peak tailing" and why is it so common with my compounds?
Peak tailing is a distortion where the back half of a chromatographic peak is drawn out.[1] For polar fluorinated biphenyls, especially those with basic functional groups (like amines), a primary cause is the interaction with acidic, ionized silanol groups (Si-O⁻) that remain on the surface of silica-based stationary phases.[2] This secondary retention mechanism holds onto your analyte longer than the primary (hydrophobic) mechanism, resulting in a tailed peak.
Q3: I'm trying to separate isomers of a fluorinated biphenyl with little success. What should I do?
Isomer separation is challenging because isomers often have very similar polarities and hydrophobicities. To resolve them, you need a stationary phase that can exploit subtle differences in their structure, such as shape, dipole moment, or electron distribution. This is where specialized fluorinated stationary phases, like Pentafluorophenyl (PFP or F5), excel.[4][5] These phases offer multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, and shape selectivity, which are highly effective for resolving structural isomers.[4][6]
Q4: Is HPLC the only option? Are there alternative techniques for these compounds?
While HPLC is a workhorse, it's not the only option. Supercritical Fluid Chromatography (SFC) is an excellent alternative, particularly for complex separations and for chiral purifications. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster, more efficient separations and reduced solvent consumption.[7][8] It is particularly adept at handling compounds that are challenging for both reversed-phase and normal-phase HPLC.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common purification problems.
Workflow Stage 1: Method Development & Column Selection
The foundation of a successful purification is a well-designed method starting with the right column.
Problem: Poor Retention and/or Co-elution on C18 Columns
Causality: Your polar fluorinated biphenyl is not retained sufficiently by hydrophobic interactions alone, or its retention profile is too similar to that of key impurities. The unique electronic nature of the fluorine atoms and the overall polarity of the molecule require more specific interactions for effective separation.
Solution Pathway:
-
Switch to an Alternative Stationary Phase: The most effective solution is to use a column that offers multiple interaction mechanisms. Fluorinated phases are the premier choice.[3]
-
Evaluate PFP/F5 Phases: Pentafluorophenyl (PFP), often labeled as F5, stationary phases are highly recommended.[4][9] The electron-deficient fluorophenyl ring provides strong dipole, π-π, and ion-exchange interactions, which are highly effective for retaining and resolving halogenated and polar compounds.[6]
-
Consider Phenyl-Hexyl Phases: If PFP phases are not available, a Phenyl-Hexyl phase can be a good alternative, offering enhanced π-π interactions compared to C18, which can help differentiate aromatic and substituted compounds.
Comparative Data: Stationary Phase Selection
| Stationary Phase | Primary Interaction | Strengths for Polar Fluorinated Biphenyls | Weaknesses |
| Standard C18 | Hydrophobic | Good for general purpose, non-polar compounds. | Poor retention of polar analytes, potential for peak tailing, limited selectivity for isomers. |
| PFP / F5 | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange, Shape Selectivity | Excellent for separating isomers and halogenated compounds.[4] Enhanced retention of polar analytes.[6] Versatile in multiple modes (RP, HILIC, SFC).[9] | Can have complex retention behavior; may require more method development. |
| Phenyl-Hexyl | Hydrophobic, π-π | Better selectivity for aromatic compounds than C18. | Weaker alternative interactions compared to PFP/F5 phases. |
| HILIC | Hydrophilic Partitioning | Excellent for very polar compounds that are unretained in reversed-phase. | Requires careful control of water content in the mobile phase. |
Decision Workflow: Selecting the Right Chromatographic Mode
This diagram outlines a logical path for choosing a purification strategy based on initial observations.
Caption: Fig 1. Decision workflow for purification strategy.
Workflow Stage 2: Peak Shape Optimization
Even with the right column, poor peak shape can ruin a separation.
Problem: Significant Peak Tailing
Causality: As previously mentioned, this is often due to secondary interactions between polar/basic analytes and acidic silanol groups on the silica surface.[1][2] This creates two competing retention mechanisms, broadening and tailing the peak.
Solution Pathway:
-
Operate at Low pH: The most common strategy is to lower the mobile phase pH by adding an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%).[10] At a pH of ~2.5-3.0, the vast majority of silanol groups are protonated (Si-OH) and thus rendered non-ionic, minimizing the unwanted secondary interactions.[1]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica with fewer metal contaminants and are "end-capped" – a process that covers many of the residual silanols with a small, inert functional group.[2] Ensure you are using a modern, high-performance column.
-
Use Mobile Phase Additives (for basic compounds): If operating at low pH is not an option (e.g., for acid-labile compounds), a competing base like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[10] Try reducing the injection volume or sample concentration to see if peak shape improves.
Troubleshooting Logic: Diagnosing Peak Tailing
Caption: Fig 2. Logical flow for troubleshooting peak tailing.
Workflow Stage 3: Advanced & Alternative Methods
When standard methods are insufficient, more advanced techniques are required.
Protocol: Method Development with Supercritical Fluid Chromatography (SFC)
SFC is a powerful tool for purifying polar compounds, including fluorinated molecules, that are challenging for HPLC.[8][11] It offers orthogonal selectivity and is often much faster.
Objective: To develop a separation method for a polar fluorinated biphenyl using SFC.
Materials:
-
SFC system with a UV or Mass Spectrometer detector.
-
Stationary Phase: A column designed for SFC, often with polar modifications (e.g., Diol, 2-Ethylpyridine, or even PFP/F5 phases can be effective).
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol, Ethanol, or Isopropanol.
-
Additive (optional): A small amount of an acid (formic acid), base (diethylamine), or ammonium salt to improve peak shape.
Procedure:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, typically the co-solvent (e.g., Methanol). Ensure the sample is fully dissolved and filtered.
-
Initial Column Screening:
-
Select a primary screening column (e.g., a Diol or 2-EP column).
-
Set the column temperature (e.g., 40 °C) and back pressure (e.g., 150 bar).
-
-
Generic Gradient:
-
Start with a fast, generic gradient to probe retention.
-
Example Gradient:
-
Time 0 min: 5% Co-solvent (Methanol)
-
Time 5 min: 40% Co-solvent
-
Time 6 min: 40% Co-solvent
-
Time 7 min: 5% Co-solvent
-
-
Flow rate: 3-4 mL/min for a standard analytical column.
-
-
Evaluation:
-
Examine the chromatogram for retention and peak shape.
-
If retention is poor, a more polar co-solvent or a different stationary phase may be needed.
-
If peak shape is poor (tailing/fronting), introduce a small amount of an appropriate additive to the co-solvent (e.g., 0.1% formic acid for acidic compounds, 0.1% diethylamine for basic compounds).[7]
-
-
Optimization:
-
Once initial retention is achieved, optimize the gradient slope, temperature, and back pressure to maximize resolution between the target compound and its impurities. Slower, shallower gradients around the elution point of the target compound will improve resolution.
-
References
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]
-
HPLC Troubleshooting Guide. Phenomenex.[Link]
-
HPLC Troubleshooting Guide. SCION Instruments.[Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies.[Link]
-
Phenomenex Adds Versatile F5 (Pentafluorophenyl) Columns With Unmatched Reproducibility to Kinetex® HPLC/UHPLC Core-Shell Line. Chromatography Today.[Link]
-
Kinetex F5 Core-Shell HPLC Columns. Phenomenex.[Link]
-
HPLC Troubleshooting. University of Basel.[Link]
-
How can I prevent peak tailing in HPLC? ResearchGate.[Link]
-
NEW Kinetex F5. Phenomenex.[Link]
-
THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Selerity Technologies.[Link]
-
HPLC Troubleshooting Guide. Phenomenex.[Link]
-
Peak Tailing in HPLC. Element Lab Solutions.[Link]
-
How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/article/sfc-sfe/4 SFC/how-good-is-sfc-for-polar-analytes/195]([Link] SFC/how-good-is-sfc-for-polar-analytes/195)
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.[Link]
-
HPLC Troubleshooting Guide. Gerstel.[Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing).[Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne ISCO.[Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Kinetex F5 Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. selerity.com [selerity.com]
Technical Support Center: Optimizing Fluoroalkylation of Biphenyl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the fluoroalkylation of biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are working to incorporate fluoroalkyl groups into biphenyl scaffolds. The introduction of moieties like trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups is a critical strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, these reactions can be sensitive and require careful optimization.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and systematically optimize your reaction conditions for improved yield, selectivity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for introducing a fluoroalkyl group onto a biphenyl core?
There are several modern synthetic strategies, which can be broadly categorized based on the nature of the fluoroalkylating species:
-
Radical Fluoroalkylation: This is currently one of the most powerful and versatile approaches. It often employs visible-light photoredox catalysis or transition-metal catalysis to generate a fluoroalkyl radical from a suitable precursor.[2][4][5] This radical then adds to the biphenyl ring. This method is valued for its mild reaction conditions and high functional group tolerance.[3]
-
Nucleophilic Fluoroalkylation: These methods involve the reaction of a nucleophilic fluoroalkyl source (e.g., TMSCF₃ activated by fluoride) with an electrophilic biphenyl, or more commonly, a transition-metal catalyzed cross-coupling of a fluoroalkyl-metal species with a halogenated biphenyl.[6]
-
Electrophilic Fluoroalkylation: This involves reagents that deliver an "electrophilic" fluoroalkyl group. Hypervalent iodine compounds, such as Togni and Umemoto reagents, are prominent examples that can fluoroalkylate nucleophilic (electron-rich) biphenyls.[7]
Q2: How do I select the right fluoroalkylating reagent for my experiment?
The choice of reagent is critical and depends on your substrate, the desired fluoroalkyl group, and the reaction mechanism you intend to use.
| Reagent Type | Examples | Typical Mechanism | Best For... | Considerations |
| Hypervalent Iodine | Togni Reagents, Umemoto Reagents[7] | Electrophilic / Radical | Direct trifluoromethylation of arenes. | Can be sensitive to moisture; works well with electron-rich arenes. |
| Fluoroalkyl Halides | CF₃I, BrCF₂COOEt, RբBr[5][8] | Radical (Photoredox/Metal-Catalyzed) | Versatile for introducing various Rբ groups.[2] | Often requires a photocatalyst or transition metal; can be gaseous (CF₃I). |
| Fluoroalkyl Sulfones | RբSO₂Cl, Heteroaryl Rբ-Sulfones[5][9] | Radical (Photoredox) | Stable, solid reagents for generating Rբ radicals under mild conditions.[5][9] | The sulfone group acts as a leaving group upon single-electron reduction. |
| Organometallic | TMSCF₃ (Ruppert-Prakash Reagent) | Nucleophilic | Nucleophilic trifluoromethylation of carbonyls, can be used in cross-coupling. | Requires an activator (e.g., fluoride, alkoxide). |
Q3: My biphenyl substrate has strong electron-donating or electron-withdrawing groups. How will this affect the reaction?
The electronic nature of your biphenyl substrate is a key determinant of reactivity and regioselectivity.
-
Electron-Rich Biphenyls: These substrates are more nucleophilic and are generally good candidates for electrophilic fluoroalkylation (e.g., with Togni reagents). In radical reactions, they can also react readily, though the regioselectivity might be influenced by the positions of highest electron density.
-
Electron-Poor Biphenyls: These are poor substrates for direct electrophilic attack. Radical additions and transition-metal-catalyzed cross-coupling reactions are typically more effective. For cross-coupling, an electron-deficient aryl halide can be a very effective electrophilic partner.[10][11] Photoredox catalysis, in particular, has proven highly effective for a wide range of electronically diverse arenes.[2][12]
Troubleshooting and Optimization Guides
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area 1: Low or No Product Yield
Q4: My reaction shows low conversion of the biphenyl starting material. What are the first things to check?
A low conversion rate points to issues with reaction initiation or catalyst/reagent efficacy. A systematic check is crucial.
Troubleshooting Workflow for Low Conversion
Caption: Initial checks for low reaction conversion.
Detailed Checklist:
-
Reagent and Solvent Purity: Fluoroalkylating reagents can be sensitive. Ensure they are from a reliable source and have been stored correctly. Solvents must be anhydrous and thoroughly degassed, as oxygen can quench excited-state photocatalysts or react with radical intermediates.[13]
-
Inert Atmosphere: Many catalytic systems, particularly those involving transition metals like copper, nickel, or palladium, are oxygen-sensitive.[10][14] Ensure your reaction vessel is properly purged with nitrogen or argon.
-
Catalyst Activity:
-
Photocatalyst: Has the photocatalyst (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂) been exposed to light or air for extended periods, causing degradation? Is the catalyst loading sufficient?
-
Transition Metal Catalyst: Is the pre-catalyst being properly activated? Are you using the correct ligand? The choice of ligand is often critical for stabilizing the metal center and facilitating the catalytic cycle.[11]
-
-
Light Source (for Photoredox Reactions): Confirm that the wavelength of your light source (e.g., blue LEDs) corresponds to the absorption maximum of your photocatalyst. Ensure the light is positioned to illuminate the reaction mixture evenly and effectively.[9][15]
Q5: My starting material is consumed, but the yield of the desired fluoroalkylated biphenyl is poor. What are the likely side reactions?
If the starting material is gone but the product yield is low, undesired reaction pathways are consuming your intermediates.
Common Side Reactions:
-
Proto-dehalogenation/H-abstraction: If your reaction involves a biphenyl halide, the aryl radical intermediate may abstract a hydrogen atom from the solvent or an additive instead of coupling with the fluoroalkyl species.[2] Consider a solvent with stronger C-H bonds (e.g., switch from THF to dioxane or benzene).
-
Homocoupling: The biphenyl starting material can couple with itself, especially in transition-metal-catalyzed reactions. This can sometimes be suppressed by adjusting the ligand, temperature, or addition rate of reagents.[16]
-
Reagent Decomposition: Some fluoroalkyl sources can decompose under the reaction conditions. For example, some radical precursors may lead to undesired side products if not trapped efficiently by the biphenyl substrate.[17]
-
Product Degradation: The fluoroalkylated biphenyl product itself might be unstable under the reaction conditions (e.g., too high temperature, prolonged exposure to light). Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and avoid over-running the reaction.[13]
Problem Area 2: Poor Selectivity
Q6: My reaction yields a mixture of regioisomers. How can I improve the regioselectivity of fluoroalkylation on an unsymmetrical biphenyl?
Regioselectivity is governed by a combination of steric and electronic factors.
-
Electronic Control:
-
In radical additions , the fluoroalkyl radical will preferentially attack positions of high electron density or positions that lead to the most stabilized radical intermediate. The inherent electronic properties of the substituents on the biphenyl will direct this addition.
-
In electrophilic reactions , the fluoroalkyl group will add to the most nucleophilic position, typically ortho- or para- to strong electron-donating groups.
-
-
Steric Hindrance: Bulky substituents will disfavor reaction at adjacent (ortho) positions. You can sometimes leverage this to direct the fluoroalkylation to a less hindered site.
-
Directed C-H Functionalization: This is a powerful strategy where a directing group on the biphenyl substrate coordinates to a transition metal catalyst, delivering the fluoroalkyl group to a specific C-H bond, usually at the ortho-position.[18] While highly selective, this requires the installation and potential subsequent removal of the directing group.
Problem Area 3: Reaction Inconsistency
Q7: I'm struggling with reproducibility between batches. What are the common sources of variability?
Inconsistency is a frustrating issue often traced back to subtle, uncontrolled variables.
-
Atmosphere Control: Minor variations in oxygen or moisture levels can have a major impact. Implement a rigorous and consistent protocol for degassing solvents and purging reaction vessels.
-
Reagent Stoichiometry: Ensure precise measurement of all reagents, especially the catalyst, ligands, and any additives. Small changes in stoichiometry can alter the catalytic cycle.
-
Reaction Temperature: Use a temperature-controlled reaction block or oil bath. Do not rely on room temperature, as it can fluctuate.
-
Stirring Rate: In heterogeneous mixtures or viscous solutions, inefficient stirring can lead to poor mixing and localized concentration gradients, affecting reaction rates. Ensure the stirring is vigorous and consistent.
-
Purity of Reagents: Use reagents from the same lot number if possible. If not, consider titrating or analyzing new batches of reagents to ensure consistent purity and activity.
Key Experimental Protocols
Protocol 1: Visible-Light Photoredox-Catalyzed Trifluoromethylation
This protocol is a representative example for the radical trifluoromethylation of biphenyl using a sulfone-based reagent, adapted from principles described in the literature.[5][9]
Objective: To synthesize 4-trifluoromethyl-biphenyl from biphenyl.
Workflow Diagram
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fluoroalkyl bromides — CF Plus Chemicals [cfplus.cz]
- 9. A New Class of Free Radical Alkylation Reagents: Fluoroalkyl Sulfones - Fluoropharm [fluoropharm.com]
- 10. Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development of Transition Metal-Catalyzed Fluoroalkylation Reactions of Aryl Electrophiles [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. preserve.lehigh.edu [preserve.lehigh.edu]
- 15. researchgate.net [researchgate.net]
- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. keio.elsevierpure.com [keio.elsevierpure.com]
Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: 4-(1,1-difluoroethyl)biphenyl vs. 4-ethylbiphenyl
This guide provides an in-depth comparison of 4-(1,1-difluoroethyl)biphenyl and its non-fluorinated analog, 4-ethylbiphenyl. We will explore how the strategic introduction of a gem-difluoro group onto the ethyl moiety fundamentally alters the molecule's physicochemical properties, metabolic stability, and, consequently, its potential as a scaffold in drug development. This analysis is grounded in established medicinal chemistry principles and supported by detailed experimental protocols for empirical validation.
The Rationale for Fluorination: A Strategic Tool in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[1] The carbon-fluorine (C-F) bond is exceptionally strong and the high electronegativity of fluorine can profoundly influence a molecule's electronic character, conformation, lipophilicity, and metabolic fate.[2][3] Specifically, blocking sites of metabolic attack is a primary driver for fluorination.[4] The ethyl group in 4-ethylbiphenyl is a "soft spot" susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing the benzylic hydrogens with fluorine, as in this compound, we can sterically and electronically shield this position from enzymatic degradation, a choice aimed at enhancing the compound's metabolic half-life and bioavailability.[5][6]
Part 1: Physicochemical Property Showdown
The seemingly subtle addition of two fluorine atoms induces significant changes in the molecule's physical and chemical characteristics. These changes are critical as they dictate how the molecule will behave in a biological system, affecting everything from solubility and membrane permeability to protein binding.
Table 1: Comparison of Physicochemical Properties
| Property | 4-ethylbiphenyl | This compound (and related) | Rationale for Difference |
| Molecular Formula | C₁₄H₁₄[7] | C₁₄H₁₂F₂ | Addition of two fluorine atoms and removal of two hydrogen atoms. |
| Molecular Weight | 182.26 g/mol [7] | ~218.24 g/mol | Fluorine is significantly heavier than hydrogen. |
| Calculated logP | ~4.4 - 5.1[7][8] | ~3.7 (for a carboxylic acid derivative)[9] | The high electronegativity of fluorine can increase polarity, but its overall effect on lipophilicity is context-dependent and can sometimes increase it.[10] The gem-difluoro group often increases lipophilicity compared to a simple ethyl group. |
| Topological Polar Surface Area (TPSA) | 0 Ų[7] | 0 Ų (for the biphenyl core) | Neither parent hydrocarbon contains polar atoms like oxygen or nitrogen. |
| Metabolic Liability | High (at the benzylic position) | Low (at the difluoroethyl position) | The strong C-F bonds are resistant to cleavage and block oxidative metabolism at the benzylic carbon.[1][4] |
Note: Direct experimental data for this compound is sparse; values are based on closely related structures and established principles of medicinal chemistry.
The key takeaway from this comparison is the anticipated shift in metabolic stability. While both molecules are highly lipophilic, the fluorinated analog is designed to resist the primary metabolic pathway that would deactivate the parent ethylbiphenyl.
Part 2: Impact on Pharmacological Profile
Metabolic Stability: Blocking the Primary Route of Oxidation
The ethyl group of 4-ethylbiphenyl is prone to oxidation by CYP enzymes, primarily at the benzylic carbon (the carbon attached to the biphenyl ring). This metabolic process typically introduces a hydroxyl group, which can be further oxidized to a ketone. These polar metabolites are more readily excreted, reducing the parent compound's half-life and systemic exposure.
The 1,1-difluoroethyl group in its counterpart serves as a metabolic shield. The C-F bonds are significantly stronger than C-H bonds, making them highly resistant to enzymatic cleavage.[4] This blockage of a key metabolic "soft spot" is expected to dramatically increase the molecule's stability in liver microsomes and in vivo, a highly desirable trait in drug development.[3][6]
Caption: Predicted metabolic pathways of 4-ethylbiphenyl vs. This compound.
Bioisosterism and Biological Activity
The 1,1-difluoroethyl group can also be considered a bioisostere of other chemical groups, such as a methoxy or hydroxyl group, though it is non-polar.[11][12] It mimics the steric profile of these groups but possesses a vastly different electronic character.[13] This substitution can alter the molecule's interaction with a target protein. The strong dipole moment of the C-F bonds can lead to new, favorable interactions within a binding pocket or, conversely, create unfavorable electrostatic clashes. Therefore, while enhancing metabolic stability, the difluoroethyl substitution can either increase, decrease, or have no effect on biological potency, an outcome that must be determined empirically.
Part 3: Experimental Protocols for Validation
To empirically validate the predicted differences between these two compounds, the following standardized protocols are recommended.
Protocol 1: Determination of Lipophilicity (logD) by HPLC
This method provides a rapid and reliable measure of a compound's lipophilicity at a physiological pH.
Objective: To determine the octanol-water distribution coefficient (logD at pH 7.4).
Materials:
-
This compound and 4-ethylbiphenyl
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate buffer (10 mM, pH 7.4)
-
C18 Reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of each compound in ACN.
-
Mobile Phase Gradient: Prepare a gradient elution program using Mobile Phase A (10 mM ammonium acetate, pH 7.4) and Mobile Phase B (ACN).
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-15 min: 5% B
-
-
Injection and Analysis: Inject 10 µL of each standard solution onto the HPLC system. Record the retention time (t_R_).
-
Calculation: Use a calibration curve generated from a set of standards with known logD values to correlate retention time with logD. A longer retention time indicates higher lipophilicity.
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes, providing a direct measure of its metabolic stability.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compounds in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (1 µM final concentration)
-
Acetonitrile with an internal standard (e.g., warfarin) for reaction quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Pre-warm HLM, buffer, and the NADPH regenerating system to 37°C.
-
Incubation:
-
In a 96-well plate, add HLM (final concentration 0.5 mg/mL) and buffer.
-
Add the test compound (1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion
The strategic replacement of the ethyl group in 4-ethylbiphenyl with a 1,1-difluoroethyl group represents a classic medicinal chemistry maneuver to enhance drug-like properties. This single modification is predicted to significantly increase metabolic stability by blocking CYP450-mediated oxidation at the benzylic position. While this change also subtly alters the compound's physicochemical properties, its primary value lies in its potential to improve pharmacokinetic parameters such as half-life and oral bioavailability. The provided protocols offer a clear path for researchers to empirically verify these predicted advantages, enabling data-driven decisions in the optimization of biphenyl-based scaffolds for drug discovery.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 19, 2026.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 19, 2026.
- National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved January 19, 2026.
- ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved January 19, 2026.
- ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved January 19, 2026.
- Cheméo. (n.d.). Chemical Properties of 4-Ethylbiphenyl (CAS 5707-44-8). Retrieved January 19, 2026.
- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. Retrieved January 19, 2026.
- ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B)
- Europe PMC. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Retrieved January 19, 2026.
- Cambridge Open Engage. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Retrieved January 19, 2026.
- PubChem. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. Retrieved January 19, 2026.
- PubChem. (n.d.). 4-Ethylbiphenyl. Retrieved January 19, 2026.
- Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved January 19, 2026.
- PubChem. (n.d.). 4'-(1,1-Difluoroethyl)[1,1'-biphenyl]-2-carboxylic acid. Retrieved January 19, 2026.
- Tel Aviv University. (2013). Direct synthesis of fluorinated heteroarylether bioisosteres. Retrieved January 19, 2026.
- National Center for Biotechnology Information. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. Retrieved January 19, 2026.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Ethylbiphenyl | C14H14 | CID 79786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Ethylbiphenyl (CAS 5707-44-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 4'-(1,1-Difluoroethyl)[1,1'-biphenyl]-2-carboxylic acid | C15H12F2O2 | CID 156359869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. researchgate.net [researchgate.net]
The Unseen Influence: A Comparative Analysis of 4-(1,1-difluoroethyl)biphenyl in the Landscape of Fluorinated Liquid Crystals
A deep dive into the structure-property relationships of a unique fluorinated mesogen, offering a comparative perspective against its terminally and laterally fluorinated biphenyl counterparts.
In the pursuit of advanced liquid crystal displays (LCDs) and photonic devices, the strategic incorporation of fluorine atoms into mesogenic molecules has become a cornerstone of materials design. The unique electronegativity and small steric footprint of fluorine profoundly influence the dielectric and mesomorphic properties of liquid crystals. This guide provides a comprehensive comparison of the liquid crystal properties of 4-(1,1-difluoroethyl)biphenyl, a compound with a terminally difluoroalkylated group, against other significant classes of fluorinated biphenyls. By examining experimental data and elucidating the underlying molecular principles, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct advantages and trade-offs associated with this specific fluorination strategy.
The Impact of Fluorination: A Tale of Dipoles and Steric Hindrance
Fluorine's role in tailoring liquid crystal properties is multifaceted. Its high electronegativity creates strong localized dipole moments within the molecule. The orientation of these dipoles relative to the molecule's long axis is a critical determinant of the dielectric anisotropy (Δε), a key parameter for the electro-optical switching of liquid crystal devices. Furthermore, the substitution of hydrogen with the larger fluorine atom can introduce steric changes that affect molecular packing, influencing phase behavior, clearing points (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), and viscosity.
This guide will focus on comparing this compound with three other classes of fluorinated biphenyls:
-
Terminally Monofluorinated Biphenyls: Such as 4-fluoro-4'-alkylbiphenyls.
-
Terminally Difluorinated Biphenyls: Specifically 4,4'-difluorobiphenyl.
-
Laterally Fluorinated Biphenyls: Compounds with fluorine atoms on the sides of the biphenyl core, for instance, 2,3-difluoro-substituted biphenyls.
Comparative Analysis of Mesomorphic and Dielectric Properties
| Compound Class | Representative Structure | Typical Clearing Point (°C) | Typical Dielectric Anisotropy (Δε) | Typical Rotational Viscosity (γ₁) (mPa·s) |
| This compound | (Structure of this compound) | Predicted: Moderate | Predicted: Moderately Positive | Predicted: Moderate |
| 4-Alkyl-4'-cyanobiphenyls (nCB) | 4-pentyl-4'-cyanobiphenyl (5CB) | 35.3[1] | Strongly Positive (~+11)[2] | ~25 at 25°C[1] |
| 4-Fluoro-4'-alkylbiphenyls | 4-Fluoro-4'-pentylbiphenyl | ~30-50 | Weakly Positive | Low |
| 4,4'-Difluorobiphenyl | 4,4'-Difluorobiphenyl | Not Mesogenic | N/A | N/A |
| Laterally Fluorinated Biphenyls | 4-Alkyl-2',3'-difluorobiphenyl | Variable, often lower than non-laterally fluorinated analogs[3] | Negative (-2 to -5)[4][5] | Moderate[4] |
Note: The properties of this compound are predicted based on structure-property relationships observed in other fluorinated liquid crystals. The properties of other classes are typical values and can vary with alkyl chain length.
Causality Behind the Properties:
-
This compound: The two fluorine atoms on the ethyl group create a strong dipole moment. However, the flexible nature of the ethyl chain may allow for conformational changes that could reduce the effective longitudinal dipole moment, leading to a moderately positive dielectric anisotropy. The bulkiness of the -CF2CH3 group compared to a simple fluoro or cyano group could disrupt molecular packing, potentially leading to a moderate clearing point and viscosity.
-
4-Alkyl-4'-cyanobiphenyls (nCBs): The strong longitudinal dipole of the cyano group results in a large positive dielectric anisotropy, making them suitable for twisted nematic (TN) displays.[2] Their well-defined rod-like shape promotes stable nematic phases.
-
4-Fluoro-4'-alkylbiphenyls: A single terminal fluorine atom provides a weaker longitudinal dipole moment compared to the cyano group, resulting in a smaller positive dielectric anisotropy. These compounds are often used as components in mixtures to fine-tune the overall dielectric properties and reduce viscosity.[6]
-
4,4'-Difluorobiphenyl: While having strong dipoles, the symmetry of the molecule leads to a cancellation of the net dipole moment in a way that does not favor the formation of a liquid crystal phase.[7]
-
Laterally Fluorinated Biphenyls: The introduction of fluorine atoms on the lateral positions of the biphenyl core creates a strong transverse dipole moment.[3] This results in a negative dielectric anisotropy, which is essential for display modes like in-plane switching (IPS) and vertical alignment (VA).[4] The lateral substitution can also disrupt molecular packing, often leading to lower clearing points and influencing viscosity.[8]
Experimental Protocols for Characterization
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to follow standardized experimental protocols. Here, we detail the methodologies for characterizing the key liquid crystal properties.
Protocol 1: Determination of Phase Transitions by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique for identifying the phase transition temperatures and measuring the associated enthalpy changes in liquid crystals.
-
Sample Preparation: Accurately weigh 1-5 mg of the liquid crystal sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, under the same experimental conditions to be used for the sample.
-
DSC Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere from a temperature well below its melting point to a temperature above its clearing point.
-
Hold the sample in the isotropic phase for a few minutes to ensure a uniform state.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating and cooling cycle to ensure thermal history does not affect the results.
-
-
Data Analysis: The phase transition temperatures (melting point and clearing point) are determined from the onset or peak of the endothermic or exothermic peaks in the DSC thermogram. The enthalpy of each transition is calculated by integrating the area under the corresponding peak.
Protocol 2: Measurement of Dielectric Anisotropy
Dielectric spectroscopy is employed to measure the dielectric permittivity of the liquid crystal parallel (ε∥) and perpendicular (ε⊥) to the director, from which the dielectric anisotropy (Δε = ε∥ - ε⊥) is calculated.
-
Instrument Setup: Use a cone-and-plate rheometer equipped with a temperature-controlled stage. Ensure the geometry (cone angle and diameter) is appropriate for the expected viscosity of the sample. [9][10]2. Sample Loading: Place a small amount of the liquid crystal sample onto the center of the lower plate. Lower the upper cone to the specified gap, ensuring the sample completely fills the gap without overflowing.
-
Measurement:
-
Allow the sample to equilibrate at the desired measurement temperature.
-
Apply a controlled shear rate or shear stress to the sample by rotating the cone.
-
Measure the resulting torque required to maintain the rotation.
-
-
Data Analysis: The rotational viscosity is calculated from the measured torque, shear rate, and the geometry constants of the cone. The measurement is typically repeated at different temperatures to determine the temperature dependence of the viscosity.
Conclusion: The Strategic Value of the 1,1-Difluoroethyl Group
The introduction of a 1,1-difluoroethyl group at the terminus of a biphenyl core represents a nuanced approach to tuning liquid crystal properties. While lacking the potent influence on dielectric anisotropy seen with a cyano group or the direct induction of negative anisotropy from lateral fluorination, this substitution offers a compelling balance. It is predicted to provide a moderate positive dielectric anisotropy, which can be advantageous in mixtures for achieving specific threshold voltages. Furthermore, the flexible and bulky nature of the difluoroethyl group is expected to influence the viscosity and clearing point in a manner distinct from other fluorination strategies, potentially offering a route to materials with optimized switching speeds and broad operating temperature ranges.
Further experimental investigation into this compound and its homologues is warranted to fully elucidate their properties and unlock their potential in next-generation liquid crystal applications. This guide serves as a foundational framework for understanding the structure-property relationships that govern this intriguing class of fluorinated mesogens.
References
-
High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. [Link]
-
Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. MDPI. [Link]
-
The synthesis and transition temperatures of some 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls. Sci-Hub. [Link]
-
Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. [Link]
-
Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. PMC - PubMed Central. [Link]
-
4,4'-difluorobiphenyl - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. ACS Publications. [Link]
-
Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Taylor & Francis Online. [Link]
-
Different Types of Rheometers. Fluidan. [Link]
-
Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Online. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH. [Link]
-
Correlation of magnetic anisotropy with dielectric anisotropy in fluorinated phenyl bicyclohexane liquid crystal. Chinese Physics B. [Link]
-
Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Applied Chemistry. [Link]
-
Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. ResearchGate. [Link]
-
Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. arXiv. [Link]
-
Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. SciSpace. [Link]
-
Rheology – How to Select the Appropriate Measuring Geometry. Malvern Panalytical. [Link]
-
Rheometry Basics. The University of Utah. [Link]
-
Cone-and-plate measured viscosity compared to viscosity... ResearchGate. [Link]
-
Phase transition temperatures and corresponding enthalpy changes of the 4-fluorophenyl-49-alkyl tolanes. ResearchGate. [Link]
-
Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. NIH. [Link]
-
Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. ResearchGate. [Link]
-
What are the differences between a Con-plate viscometer and a Rheometer?. NBchao.Com. [Link]
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH. [Link]
-
Dielectric and elastic properties of liquid crystals. PubMed. [Link]
-
4-Fluoro-4'-methoxybiphenyl. PubChem. [Link]
-
Liquid crystal phases. EMD Group. [Link]
-
Pressure-Temperature Phase Diagrams for four 4,4'-Dialkylbiphenyl Compounds. ResearchGate. [Link]
-
Dielectric Properties of Liquid Crystals for Display and Sensor Applications. ResearchGate. [Link]
-
Effect of Confinement on the Structural, Dielectric, and Dynamic Properties of Liquid Crystals in Anopores. MDPI. [Link]
- Preparation of biphenyl compounds.
-
Chemical structures of the liquid crystal (LC) compounds studied.. ResearchGate. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. ACS Publications. [Link]
-
Synthesis and mesomorphic properties of 1,1-difluoroalkyl-substituted biphenylthienyl and terphenyl liquid crystals. A comparative study of mesomorphic behavior relative to alkyl, alkoxy and alkanoyl analogs. Journal of Materials Chemistry. [Link]
-
Synthesis and mesomorphic properties of 1,1-difluoroalkyl-substituted biphenylthienyl and terphenyl liquid crystals. A comparative study of mesomorphic behavior relative to alkyl, alkoxy and alkanoyl analogs. Semantic Scholar. [Link]
-
Biphenyl: Experimental and Derived Thermodynamic Properties - Revised Derived Heat Capacities by DSC. Data.gov. [Link]
-
Characterization of Biopharmaceutical Stability. TA Instruments. [Link]
-
Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. The European Physical Journal E. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. [Link]
-
Synthesis, Mesomorphic Properties and Application of (R,S)-1-Methylpentyl 4′-Hydroxybiphenyl-4-carboxylate Derivatives. MDPI. [Link]
-
Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. [Link]
-
Probing a Microviscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. The Royal Society of Chemistry. [Link]
Sources
- 1. Effect of Confinement on the Structural, Dielectric, and Dynamic Properties of Liquid Crystals in Anopores | MDPI [mdpi.com]
- 2. Dielectric and elastic properties of liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Different Types of Rheometers - Fluidan [fluidan.com]
- 10. Rheometry Basics | Materials Characterization Lab [mcl.mse.utah.edu]
A Senior Application Scientist's Guide to Validating 4-(1,1-difluoroethyl)biphenyl as a Viable Drug Scaffold
Executive Summary
The quest for novel drug scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is a cornerstone of modern medicinal chemistry. The 4-(1,1-difluoroethyl)biphenyl scaffold has emerged as a promising candidate, strategically combining the rigid, bio-active biphenyl core with the metabolically robust 1,1-difluoroethyl group. This guide provides a comprehensive technical evaluation of this scaffold, offering a comparative analysis against common alternatives, detailed experimental protocols for its validation, and insights into its potential applications. By understanding the synergistic interplay between the biphenyl core and the difluoroethyl moiety, researchers can better leverage this scaffold to address challenges in drug development, particularly in enhancing metabolic stability and modulating physicochemical properties.
Introduction: The Strategic Imperative for Advanced Scaffolds
In drug discovery, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of potential drug candidates. The choice of scaffold is critical as it dictates the three-dimensional arrangement of these functional groups, influencing target binding, selectivity, and pharmacokinetic properties. The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable properties, such as chemical stability and its ability to interact with various biological targets.[1][2]
However, the biphenyl core is not without its challenges. Its lipophilicity can lead to poor aqueous solubility, and it is often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites.[3] A key strategy to overcome these metabolic liabilities is the introduction of fluorine atoms at sites of potential oxidation.[4][5][6] The 1,1-difluoroethyl group is particularly attractive as it can act as a bioisostere for other groups while offering a significant metabolic shield due to the strength of the carbon-fluorine bond.[7][8][9][10] This guide, therefore, explores the hypothesis that the this compound scaffold represents a superior alternative for drug design by retaining the beneficial properties of the biphenyl core while mitigating its metabolic and toxicity concerns.
Physicochemical and Pharmacokinetic Profile of the this compound Scaffold
The Biphenyl Core: A Double-Edged Sword
The biphenyl scaffold provides a rigid framework that can effectively orient substituents for optimal target engagement.[11] Its two phenyl rings offer a large surface area for van der Waals and π-π stacking interactions, which are crucial for binding to many protein targets.[1] However, this rigidity can also be a liability. Free rotation around the central C-C bond can be hindered by ortho-substituents, leading to atropisomerism, where the molecule exists as a pair of non-superimposable, slowly interconverting enantiomers that may have different biological activities and toxicities. Furthermore, the phenyl rings are prime targets for oxidative metabolism, typically at the para-position, which is a major pathway for drug clearance.[3]
The 1,1-Difluoroethyl Moiety: A Metabolic Shield and More
The introduction of a 1,1-difluoroethyl group at the 4-position of the biphenyl scaffold is a deliberate design choice to address the metabolic instability of the parent scaffold.
-
Metabolic Blocking: The replacement of C-H bonds with stronger C-F bonds at a metabolically vulnerable position effectively blocks CYP-mediated hydroxylation.[4][5][8] This can significantly increase the metabolic stability and in vivo half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the electronic properties of the adjacent phenyl ring, influencing its interactions with biological targets. The CF2H proton is also more acidic than a standard alkyl C-H, allowing the 2,2-difluoroethyl group to act as a lipophilic hydrogen-bond donor, a unique and valuable interaction in drug design.[10]
-
Lipophilicity and Solubility: While fluorination generally increases lipophilicity, the effect of a 1,1-difluoroethyl group is more nuanced and can be used to fine-tune the overall lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[6]
The diagram below illustrates the proposed metabolic shielding effect of the 1,1-difluoroethyl group on the biphenyl scaffold.
Caption: General workflow for the experimental validation of a new drug scaffold.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay provides a direct measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, the cytochrome P450s. By comparing the stability of a compound containing the this compound scaffold to its non-fluorinated biphenyl analog, we can quantify the metabolic shielding effect of the difluoroethyl group.
Materials:
-
Test compounds and non-fluorinated analog (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile with internal standard (e.g., 100 ng/mL tolbutamide)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
Procedure:
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture by combining phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the test compound to the wells to a final concentration of 1 µM. For the T=0 time point, add the quenching solution (acetonitrile with internal standard) before adding the test compound.
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile with internal standard.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Self-Validation:
-
The inclusion of high and low clearance controls (Verapamil and Warfarin) ensures the assay is performing as expected.
-
A "-NADPH" control (omitting the regenerating system) should show minimal metabolism, confirming that the observed clearance is enzyme-mediated.
Protocol 2: MTT Cytotoxicity Assay
Rationale: This assay assesses the general cytotoxicity of a compound by measuring its effect on the metabolic activity of living cells. It is a crucial first step in evaluating the safety profile of a new scaffold.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (serial dilutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Positive control: Doxorubicin
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability versus compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Self-Validation:
-
The positive control (Doxorubicin) should show a potent cytotoxic effect, confirming the sensitivity of the cells.
-
The vehicle control ensures that the solvent (DMSO) is not causing significant toxicity at the concentrations used.
Hypothetical Case Study: Application as a Kinase Inhibitor
Let's consider the application of the this compound scaffold in the design of a novel inhibitor for a hypothetical protein kinase, "Kinase X," which is implicated in a cancer signaling pathway.
The biphenyl core could be designed to occupy the hydrophobic ATP-binding pocket, with one phenyl ring making key interactions with the hinge region and the other extending towards the solvent-exposed region. The 1,1-difluoroethyl group would be positioned to block a known metabolic hotspot on the biphenyl ring, thereby increasing the drug's residence time. Further functionalization on the second phenyl ring could be used to enhance selectivity and potency.
Caption: Hypothetical signaling pathway inhibited by a this compound scaffold-based drug.
Conclusion and Future Outlook
The this compound scaffold presents a compelling proposition for medicinal chemists. It systematically addresses one of the primary liabilities of the parent biphenyl scaffold—metabolic instability—while retaining its advantageous structural features. The difluoroethyl group not only acts as a metabolic shield but also offers opportunities to fine-tune electronic and steric properties.
However, this guide also underscores the importance of rigorous experimental validation. While theoretical advantages are clear, in vitro and in vivo studies are essential to confirm enhanced metabolic stability, assess potential cytotoxicity, and fully characterize the pharmacokinetic profile. Researchers utilizing this scaffold should prioritize early-stage ADME and toxicology screening to de-risk their drug discovery programs. With careful design and thorough evaluation, the this compound scaffold has the potential to become a valuable tool in the development of safer and more effective medicines.
References
- Morini, G., Comini, M., Rivara, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry.
- BenchChem. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of N-biphenyl-ylbenzamide Analogs. BenchChem.
- ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies...
- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 2,2-Difluoroethanol is Essential for Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synfacts. (2024). A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor. Thieme Connect.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research.
- RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Kwok, E. S., et al. (2014). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives.
- U.S. Environmental Protection Agency. (n.d.). Biphenyl. EPA.
- T3DB. (n.d.). Biphenyl (T3D0389). T3DB.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Fluorinated Biphenyl Isomers for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic fate of a drug candidate is paramount to its success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the progression of a promising compound. The strategic introduction of fluorine into a molecular scaffold is a well-established strategy to enhance metabolic stability. However, the seemingly subtle change of a fluorine atom's position can have profound effects on a molecule's pharmacokinetic profile. This guide provides an in-depth comparative analysis of the metabolic stability of fluorinated biphenyl isomers, offering field-proven insights and supporting experimental data to inform rational drug design.
The Significance of Fluorine in Modulating Metabolic Stability
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, its aromatic rings are susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] This metabolic vulnerability often represents a "soft spot" that medicinal chemists aim to address. Fluorine, owing to the strength of the carbon-fluorine (C-F) bond, can effectively block these sites of metabolism.[2] This "metabolic blocking" strategy can significantly increase a compound's half-life and overall exposure.
The position of the fluorine atom on the biphenyl ring system dictates its effectiveness in enhancing metabolic stability. The electron-withdrawing nature of fluorine can also influence the reactivity of the entire molecule, potentially altering the primary sites of metabolism in a phenomenon known as "metabolic switching." A thorough understanding of these structure-metabolism relationships is therefore crucial for the successful application of fluorination in drug design.
Comparative Metabolic Profile of Monofluorinated Biphenyl Isomers
While direct head-to-head comparative studies on the metabolic stability of all fluorobiphenyl isomers in human liver microsomes are not extensively available in the public domain, we can draw valuable insights from related studies on halogenated biphenyls and extrapolate these findings. The primary route of metabolism for the parent biphenyl molecule is hydroxylation, with the 4-position being a major site.[3]
A study on the in vitro metabolism of monochlorobiphenyl isomers (2-, 3-, and 4-chlorobiphenyl) in rat liver microsomes revealed that the major metabolite for all three isomers was the corresponding 4'-hydroxy-monochlorobiphenyl.[4] This suggests that even with a halogen at the 2- or 3-position, the 4'-position of the unsubstituted ring remains the most favorable site for hydroxylation. This is likely due to the electronic properties and steric accessibility of this position for the active site of CYP enzymes.
Based on these findings and the principles of CYP-mediated aromatic hydroxylation, we can propose a likely metabolic stability profile for monofluorinated biphenyl isomers.
Table 1: Predicted Metabolic Stability and Major Metabolites of Monofluorinated Biphenyl Isomers in Human Liver Microsomes
| Compound | Predicted Metabolic Stability (Relative) | Major Predicted Metabolite(s) | Rationale for Prediction |
| Biphenyl | Low | 4-Hydroxybiphenyl, 2-Hydroxybiphenyl | Unsubstituted rings are susceptible to hydroxylation at multiple positions.[3] |
| 2-Fluorobiphenyl | Moderate | 4'-Hydroxy-2-fluorobiphenyl | The 2-fluoro substituent may sterically hinder hydroxylation on the fluorinated ring, directing metabolism to the 4'-position of the other ring. |
| 3-Fluorobiphenyl | Moderate | 4'-Hydroxy-3-fluorobiphenyl | Similar to the 2-fluoro isomer, the 4'-position of the unsubstituted ring is the likely primary site of metabolism. |
| 4-Fluorobiphenyl | High | 4'-Hydroxy-4-fluorobiphenyl | The fluorine atom at the 4-position effectively blocks one of the primary sites of metabolism. Metabolism is directed to the 4'-position of the other ring.[1] |
It is important to note that while 4'-hydroxylation is the major pathway, minor hydroxylated and dihydroxylated metabolites are also likely to be formed.[4] Furthermore, the potential for defluorination, particularly for isomers where the fluorine atom is at a metabolically active site, should be considered, as this can lead to the formation of reactive metabolites.[5]
Experimental Protocols for Assessing Metabolic Stability
To experimentally validate these predictions and obtain quantitative data, standardized in vitro assays are employed. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes.[6]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Prepare a solution of the cofactor, NADPH (e.g., 1 mM in phosphate buffer).
-
-
Incubation:
-
In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), liver microsomes, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold stop solution (e.g., acetonitrile or methanol containing an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Interpretation:
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways.[7]
Step-by-Step Methodology:
-
Preparation:
-
Thaw cryopreserved human hepatocytes and determine cell viability.
-
Prepare a suspension of hepatocytes in incubation medium (e.g., Williams' Medium E).
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
Add the test compound (final concentration, e.g., 1 µM) to the hepatocyte suspension.
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.
-
Quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Lyse the cells and centrifuge to remove cell debris.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Interpretation:
-
Calculate the in vitro half-life and intrinsic clearance from the rate of disappearance of the test compound.
-
Structure-Metabolism Relationships of Di- and Poly-fluorinated Biphenyls
Increasing the number of fluorine substituents on the biphenyl scaffold generally leads to a further increase in metabolic stability. However, the substitution pattern becomes even more critical.
Metabolic Pathways of Fluorinated Biphenyls
Caption: General metabolic pathways for fluorinated biphenyls.
A study on the biotransformation of various fluorobiphenyls by the fungus Cunninghamella elegans, which is known to mimic mammalian drug metabolism, provides some comparative insights.[8]
Table 2: Experimentally Observed Metabolites of Fluorinated Biphenyls from Biotransformation by Cunninghamella elegans
| Compound | Major Metabolite(s) Observed |
| 2-Fluorobiphenyl | Monohydroxylated and dihydroxylated products |
| 4-Fluorobiphenyl | 4-Fluoro-4'-hydroxybiphenyl, other mono- and dihydroxylated products, sulfate and β-glucuronide conjugates |
| 4,4'-Difluorobiphenyl | Monohydroxylated and dihydroxylated products, Phase II metabolites |
| 2,3,4,5,6-Pentafluorobiphenyl | Monohydroxylated and dihydroxylated products |
Data from Murphy et al. (2010).[8]
These findings suggest that even with multiple fluorine substitutions, hydroxylation remains a key metabolic pathway. The formation of Phase II conjugates for 4-fluorobiphenyl and 4,4'-difluorobiphenyl indicates that the introduced hydroxyl group is readily available for conjugation, a critical step in detoxification and excretion.
Conclusion and Future Perspectives
The strategic placement of fluorine atoms on a biphenyl scaffold is a powerful tool for enhancing metabolic stability. This comparative guide, based on existing literature and established metabolic principles, suggests that the metabolic stability of monofluorinated biphenyl isomers likely follows the order: 4-fluorobiphenyl > 3-fluorobiphenyl ≈ 2-fluorobiphenyl. This is primarily due to the effective blocking of a major site of metabolism in the 4-fluoro isomer.
For di- and poly-fluorinated biphenyls, while metabolic stability is generally enhanced, the specific substitution pattern will determine the remaining metabolic liabilities. Researchers and drug development professionals should prioritize the experimental determination of metabolic stability for their specific compounds of interest using the robust in vitro assays detailed in this guide.
Future research should focus on generating comprehensive, head-to-head comparative data for a wider range of fluorinated biphenyl isomers in human-derived in vitro systems. Such data will be invaluable for building more accurate predictive models and further refining the rational design of metabolically robust drug candidates.
References
- Kennedy, M. W., & Safe, S. (1981). Metabolism of monochlorobiphenyls by hepatic microsomal cytochrome P-450. Biochemical Pharmacology, 30(24), 3377-3383.
- van der Leden, J. C., & van der Goot, H. (1994). Regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes predicted by calculated frontier orbital substrate characteristics. Chemical Research in Toxicology, 7(5), 637-644.
- Ariyoshi, N., Oguri, K., & Yoshimura, H. (1997). [Metabolism of 2,2',4,5,5'-pentachlorobiphenyl (CB101) by liver microsomes of rats, hamsters and guinea pigs]. Yakugaku Zasshi : Journal of the Pharmaceutical Society of Japan, 117(7), 424-432.
- Sisenwine, S. F., Tio, C. O., & Ruelius, H. W. (1979). Biotransformation of 4'-ethynl-2-fluorobiphenyl in the rat. In vitro and in vivo studies. Drug Metabolism and Disposition, 7(2), 139-145.
- Wu, X., et al. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Environmental Science & Technology, 55(15), 10488-10497.
- Burke, M. D., Bridges, J. W., & Parke, D. V. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology, 31(10), 1849-1856.
- Kato, Y., et al. (2000). In vitro metabolism of 2,2',3,4',5,5',6-heptachlorobiphenyl (CB187) by liver microsomes from rats, hamsters and guinea pigs. Xenobiotica, 30(1), 55-64.
- Park, J. Y., et al. (2022).
- van der Leden, J. C., et al. (1993). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Chemical Research in Toxicology, 6(6), 856-863.
- Creaven, P. J., Parke, D. V., & Williams, R. T. (1965). A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species. The Biochemical Journal, 96(3), 879-885.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- Wyndham, C., & Safe, S. (1978). In vitro metabolism of 4-chlorobiphenyl by control and induced rat liver microsomes. Biochemistry and Cell Biology, 56(10), 993-997.
- Isanbor, C., & O'Hagan, D. (2021). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 26(11), 3236.
- Hrycay, E. G., & Bandiera, S. M. (2015). In vivo/in Vitro Comparison of the Pharmacokinetics and Pharmacodynamics of 3,3',4,4'-tetrachlorobiphenyl (PCB77). Toxicological Sciences, 144(1), 48-60.
- Di, L., et al. (2012). Intrinsic Clearance Assay Incubational Binding: A Method Comparison. Drug Metabolism and Disposition, 40(9), 1831-1836.
- Gillman, K. W., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Murphy, C. D., et al. (2010). Biotransformation of fluorobiphenyl by Cunninghamella elegans. Applied Microbiology and Biotechnology, 86(1), 345-351.
- Zhai, G., et al. (2010). Hydroxylated Metabolites of 4-Monochlorobiphenyl and Its Metabolic Pathway in Whole Poplar Plants. Environmental Science & Technology, 44(13), 5139-5144.
- Bentel, J., et al. (2019). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. International Journal of Molecular Sciences, 20(17), 4314.
- Main, C., et al. (2021). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 12(30), 10258-10265.
- Zhai, G., et al. (2010). Hydroxylated metabolites of 4-monochlorobiphenyl and its metabolic pathway in whole poplar plants. Environmental Science & Technology, 44(13), 5139-5144.
- Olsen, G. W., et al. (2009). A comparison of the pharmacokinetics of perfluorobutanesulfonate (PFBS) in rats, monkeys, and humans. Toxicology, 256(1-2), 65-74.
- Obach, R. S. (1999). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. Drug Metabolism and Disposition, 27(11), 1350-1359.
- Tatum-Gibbs, K., et al. (2011). Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse. Toxicology, 281(1-3), 48-55.
- Thompson, D. C., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 729-731.
- Faponle, A. S., & de Visser, S. P. (2016). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s.
- Chem Help ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube.
- Tharp, T., et al. (2019). Enzymatic defluorination of fluorinated compounds. Current Opinion in Chemical Biology, 51, 1-7.
- Arinaitwe, E., et al. (2014). Potential mechanisms of formation of hydroxylated polychlorinated biphenyls (OH-PCBs). In Polychlorinated Biphenyls: New Research (pp. 1-36). Nova Science Publishers.
- Johnson, T. N., et al. (2024). Prediction of Pediatric Pharmacokinetics for CYP3A4 Metabolized Drugs: Comparison of the Performance of Two Hepatic Ontogeny Within a Physiologically Based Pharmacokinetic Model. Clinical Pharmacology & Therapeutics.
- Rietjens, I. M., et al. (1995). Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center. Biochemistry, 34(16), 5538-5545.
- Wang, K., & Guengerich, F. P. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. Chemical Research in Toxicology, 25(7), 1464-1476.
- Higson, F. K., & Focht, D. D. (1989). Bacterial metabolism of hydroxylated biphenyls. Applied and Environmental Microbiology, 55(4), 946-952.
- Jones, R. D., et al. (2017). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Drug Metabolism and Disposition, 45(11), 1236-1246.
- Pakalniškis, A., et al. (2024).
- Timchalk, C., et al. (2010). Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat. Toxicology and Applied Pharmacology, 242(2), 135-144.
- Wang, K., & Guengerich, F. P. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1.
- Lisurek, M., et al. (2010). Changing the Regioselectivity of a P450 from C15 to C11 Hydroxylation of Progesterone. ChemBioChem, 11(11), 1549-1555.
- Ivanetich, K. M., et al. (1978). Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. Drug Metabolism and Disposition, 6(4), 430-435.
- Gillman, K. W., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Tharp, T., et al. (2020). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega, 5(5), 2269-2277.
- Zhai, G., et al. (2012). Identification of a novel hydroxylated metabolite of 2,2′,3,5′,6-pentachlorobiphenyl formed in whole poplar plants. Environmental Pollution, 162, 149-155.
- Chiang, C. H., et al. (2013). Regioselective hydroxylation of C(12)-C(15) fatty acids with fluorinated substituents by cytochrome P450 BM3. Chemistry – A European Journal, 19(41), 13784-13793.
- Griffin, S. J., & Houston, J. B. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. Drug Metabolism and Disposition, 33(11), 1633-1639.
Sources
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. researchgate.net [researchgate.net]
- 3. A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of monochlorobiphenyls by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide: From Ketone to Gem-Difluoroalkane in Biphenyl Scaffolds
Introduction
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoroethyl group (-CF₂CH₃) is of particular interest as a bioisostere for carbonyl or hydroxyl functionalities, offering a stable, lipophilic alternative that can modulate electronic properties without introducing excessive steric bulk. This guide provides an in-depth spectroscopic analysis of 4-(1,1-difluoroethyl)biphenyl , a representative molecule featuring this valuable moiety, and compares it directly with its readily available precursor, 4-acetylbiphenyl .
For researchers, scientists, and drug development professionals, the ability to unequivocally confirm this transformation is critical. This document serves as a practical reference, detailing the synthesis, explaining the causality behind the spectroscopic changes observed, and providing the key analytical signatures that validate the conversion of a ketone to a gem-difluoroethyl group. We will dissect the changes in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, providing a clear roadmap for the characterization of this important chemical transformation.
Synthesis and Spectroscopic Workflow
The conversion of an acetyl group to a 1,1-difluoroethyl group is a classic deoxofluorination reaction. One of the most common and effective reagents for this transformation is Diethylaminosulfur Trifluoride (DAST). The reaction proceeds via the nucleophilic attack of the ketone oxygen on the sulfur atom of DAST, followed by an intramolecular substitution by fluoride.
Caption: Synthetic and analytical workflow for this compound.
Experimental Protocols
Author's Note: The following protocols are representative and should be performed with appropriate safety precautions in a well-ventilated fume hood. DAST is a hazardous reagent that can decompose exothermically.
Protocol 1: Synthesis of this compound
-
To a stirred solution of 4-acetylbiphenyl (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a fluorinated polyethylene flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq.) dropwise to the cooled solution under an inert atmosphere (e.g., Nitrogen or Argon). Causality Note: The reaction is performed at low temperature to control the exothermic reaction and minimize potential side reactions. DAST is a powerful fluorinating agent but can be thermally unstable.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Self-Validation: The effervescence indicates the neutralization of acidic byproducts.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
Protocol 2: Spectroscopic Characterization
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F.
-
FT-IR Spectroscopy: Spectra were recorded on an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis was performed on a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Results and Discussion: A Spectroscopic Comparison
The successful conversion of 4-acetylbiphenyl to this compound is confirmed by distinct and predictable changes across all major spectroscopic techniques.
Caption: Key structural and spectroscopic differences between the precursor and product.
¹H NMR Spectroscopy
The proton NMR provides the most immediate evidence of the transformation.
-
4-Acetylbiphenyl: The spectrum is characterized by a sharp, diagnostic singlet at approximately δ 2.63 ppm , integrating to 3 protons, which corresponds to the methyl protons of the acetyl group. The aromatic protons appear in the typical downfield region of δ 7.4-8.0 ppm.
-
This compound (Expected): The most dramatic change is the disappearance of the acetyl singlet. In its place, a new signal appears for the methyl group at approximately δ 2.0 ppm . This signal is no longer a singlet; due to coupling with the two adjacent fluorine atoms (a ³J H-F coupling), it appears as a triplet with a coupling constant of approximately 18 Hz .[2] Each peak of this triplet may be further split by long-range couplings, often appearing as a triplet of triplets. The aromatic signals will show slight upfield shifts due to the change in the electronic nature of the substituent from electron-withdrawing (acetyl) to weakly electron-withdrawing (difluoroethyl).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum offers definitive proof of the C-F bond formation through characteristic chemical shifts and C-F coupling constants. The interpretation of these spectra can be complex due to long-range couplings, but key signals are unmistakable.[3][4]
-
4-Acetylbiphenyl: The spectrum clearly shows the carbonyl carbon at δ ~197.7 ppm and the methyl carbon at δ ~26.6 ppm .
-
This compound (Expected):
-
The carbonyl signal vanishes completely.
-
A new quaternary carbon signal appears significantly upfield, around δ ~124 ppm . This is the carbon atom bonded to the two fluorine atoms (-CF₂-). Due to the direct one-bond coupling to two fluorine atoms (¹J C-F), this signal is split into a triplet with a very large coupling constant of ~240-250 Hz .[5]
-
The methyl carbon signal appears around δ ~24 ppm . It is now split by the two geminal fluorine atoms (a ²J C-F coupling) into a triplet with a coupling constant of ~25-30 Hz .
-
¹⁹F NMR Spectroscopy
This technique is essential for characterizing the fluorinated product.
-
This compound (Expected): The spectrum will show a single fluorine environment. This signal is expected to appear in the range of δ -90 to -110 ppm (relative to CFCl₃). Due to coupling with the three protons of the adjacent methyl group (³J F-H), this signal will be split into a quartet . The coupling constant will match the ³J H-F observed in the ¹H NMR spectrum (~18 Hz).
FT-IR Spectroscopy
Infrared spectroscopy highlights the change in key functional group vibrations.
-
4-Acetylbiphenyl: The spectrum is dominated by a strong, sharp absorption band around 1680 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone.
-
This compound (Expected): This prominent C=O band is completely absent in the product spectrum. Instead, new, very strong and broad absorption bands appear in the region of 1100-1300 cm⁻¹ . These bands are characteristic of C-F stretching vibrations.[6][7]
Mass Spectrometry (Electron Ionization)
MS confirms the change in molecular weight and provides insight into the new fragmentation patterns.
-
4-Acetylbiphenyl: The molecular ion peak (M⁺) is observed at m/z 196 . A prominent fragment is typically seen at m/z 181, corresponding to the loss of the methyl group ([M-15]⁺).
-
This compound (Expected): The molecular ion peak (M⁺) will be observed at m/z 218 , confirming the addition of two fluorine atoms and the loss of one oxygen atom (+22 Da change). A characteristic fragmentation pattern would involve the loss of a methyl group to give a fragment at m/z 203 ([M-15]⁺).
Data Summary
| Spectroscopic Technique | 4-Acetylbiphenyl (Precursor) | This compound (Product - Expected) |
| Formula | C₁₄H₁₂O | C₁₄H₁₂F₂ |
| Molecular Weight | 196.25 g/mol | 218.24 g/mol |
| ¹H NMR | δ 2.63 (s, 3H) , 7.4-8.0 (m, 9H) | δ 2.0 (t, ³JHF ≈ 18 Hz, 3H) , 7.3-7.7 (m, 9H) |
| ¹³C NMR | δ 197.7 (C=O) , δ 26.6 (-CH₃) | δ ~124 (t, ¹JCF ≈ 245 Hz, -CF₂-) , δ ~24 (t, ²JCF ≈ 28 Hz, -CH₃) |
| ¹⁹F NMR | Not Applicable | δ -90 to -110 (q, ³JFH ≈ 18 Hz) |
| FT-IR | ~1680 cm⁻¹ (strong, C=O stretch) | ~1100-1300 cm⁻¹ (strong, C-F stretch) , Absence of C=O |
| MS (EI) | m/z 196 (M⁺) , 181 ([M-CH₃]⁺) | m/z 218 (M⁺) , 203 ([M-CH₃]⁺) |
Conclusion
The transformation of 4-acetylbiphenyl to this compound represents a powerful synthetic step for introducing the valuable gem-difluoroethyl moiety. Spectroscopic analysis provides a clear and definitive method for confirming the success of this reaction. The disappearance of the carbonyl signatures (¹³C NMR: ~197 ppm; FT-IR: ~1680 cm⁻¹) and the concurrent appearance of characteristic C-F signals (¹³C NMR: triplet at ~124 ppm; ¹⁹F NMR: quartet at ~-100 ppm; FT-IR: ~1100-1300 cm⁻¹) offer unambiguous proof of conversion. Furthermore, the intricate splitting patterns observed in both ¹H and ¹³C NMR, arising from H-F and C-F coupling, provide a detailed structural fingerprint of the fluorinated product. This guide provides the foundational data and interpretive logic necessary for researchers to confidently characterize this and similar organofluorine compounds.
References
-
Middleton, W. J. New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 1975, 40(5), 574-578. [Link]
-
Schilling, F. C. 13C nuclear magnetic resonance of fluoropolymers. Journal of Magnetic Resonance, 1982, 47(1), 61-69. [Link]
-
Dolgopolov, V. et al. Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Diamond and Related Materials, 2020, 104, 107753. [Link]
-
PubChem. 4-Acetylbiphenyl. National Center for Biotechnology Information. [Link]
-
Kwan, E. E. Fluorine Couplings in Carbon-13 Spectra. Harvard University. [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
University of Calgary. Coupling in 1H-NMR. Department of Chemistry. [Link]
-
Hans J. Reich. NMR Spectroscopy Data. University of Wisconsin-Madison. [Link]
-
ACS Publications. Journal of Organic Chemistry. [Link]
-
Elsevier. Journal of Fluorine Chemistry. [Link]
-
Govindaraju, V. et al. Proton NMR chemical shifts and J-coupling constants for brain metabolites. NMR in Biomedicine, 2000, 13(3), 129-153. [Link]
-
NIST. Chemistry WebBook. [Link]
-
Lal, G. S. et al. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 1999, 64(19), 7048-7054. [Link]
-
Aguilar, J. A. et al. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 2023. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-(1,1-Difluoroethyl)[1,1'-biphenyl]-2-carboxylic acid | C15H12F2O2 | CID 156359869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ekwan.github.io [ekwan.github.io]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 4-(1,1-difluoroethyl)biphenyl
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount. 4-(1,1-difluoroethyl)biphenyl is an emerging molecule of interest, and the development of robust analytical methods for its quantification is a critical step in research and development. This guide provides a comparative analysis of suitable analytical techniques, offering insights into method development and cross-validation. While specific validated methods for this compound are not yet widely published, this document outlines scientifically grounded protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on the analysis of structurally related fluorinated biphenyl compounds and established chromatographic principles.
The validation of these analytical procedures is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methods are fit for their intended purpose.[1][2][3][4][5][6] Further guidance is drawn from the U.S. Food and Drug Administration (FDA) on bioanalytical method validation and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[7][8][9][10][11][12][13][14][15][16]
The Analyte: this compound
The structure of this compound, with its biphenyl core and a difluoroethyl group, dictates the analytical approach. The biphenyl structure provides a chromophore suitable for UV detection in HPLC, while the entire molecule is sufficiently volatile and thermally stable for GC analysis. The presence of fluorine atoms can influence chromatographic retention and provides a unique mass for selective detection in mass spectrometry.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by specific precursor-product ion transitions. |
| Selectivity | Moderate; dependent on chromatographic resolution. | High; based on retention time and mass spectrum. | Very High; based on retention time and specific MRM transitions. |
| Sensitivity (LOD/LOQ) | µg/mL to high ng/mL range.[17] | Low ng/mL to pg/mL range.[18] | pg/mL to fg/mL range.[19][20] |
| Linearity Range | Typically 2-3 orders of magnitude. | 3-5 orders of magnitude. | 4-6 orders of magnitude. |
| Accuracy (% Recovery) | 98-102% for drug substance.[21] | 95-105% | 95-105% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Sample Throughput | High | Moderate | High |
| Matrix Effects | Low to moderate. | Low, but derivatization may be needed for complex matrices. | Can be significant; requires careful method development and internal standards. |
| Instrumentation Cost | Low | Moderate | High |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are designed to be self-validating systems, incorporating system suitability tests and quality control checks as per ICH guidelines.[1][2][3][4][5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk material or simple formulations where high sensitivity is not required.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced selectivity due to the aromatic nature of the analyte, a phenyl-hexyl or biphenyl phase could be explored.[22]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm, determined by UV scan of the analyte.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, prepare a solution with an expected concentration within the calibration range.
Validation Workflow:
Caption: HPLC method validation workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity than HPLC-UV, making it suitable for impurity profiling and trace analysis.
Instrumentation:
-
GC system with a split/splitless injector, coupled to a single quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for aromatic compounds.[18]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Prepare calibration standards by serial dilution.
-
For complex matrices, a liquid-liquid or solid-phase extraction may be necessary. For some polar analytes, derivatization might be required to improve volatility, although it is unlikely to be necessary for this compound.[23]
Analytical Workflow:
Caption: General workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level quantification in complex matrices.[19][24]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A fast-separating C18 or biphenyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation:
-
For biological samples (plasma, urine), protein precipitation followed by solid-phase extraction (SPE) is a common approach to remove interferences.
-
Prepare calibration standards and quality control samples in the same matrix as the unknown samples to account for matrix effects.
Logical Relationship of Validation Parameters:
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For routine quality control of the pure substance, HPLC-UV offers a cost-effective and robust solution. For trace-level detection and identification of impurities, GC-MS is a powerful tool. When high sensitivity and selectivity are required, especially in complex biological or environmental matrices, LC-MS/MS is the method of choice. The provided protocols serve as a starting point for method development and must be rigorously validated according to international guidelines to ensure the generation of reliable and accurate data.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
Kymos. (2025). New FDA Guidance on Bioanalytical Method Validation. [Link]
-
AssayPrism. (2024). HPLC Method Validation: Key Parameters and Importance. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Waters Corporation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
DSDP Analytics. (2023). USP <621> Chromatography. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
United States Pharmacopeia. (2021). <621> Chromatography. [Link]
-
Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Chowdary, G. L., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
-
IntechOpen. (2018). Validation of Analytical Methods. [Link]
-
ResearchGate. (2023). Acceptance criteria of validation parameters for HPLC. [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (2013). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. [Link]
-
Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]
-
University College Dublin. (2013). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. [Link]
-
CORE. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. [Link]
-
ACS Publications. (1969). Sodium biphenyl method for determination of covalently bound fluorine in organic compounds and biological materials. Analytical Chemistry. [Link]
- Qin, Z., et al. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): identification and quantification of novel fluorinated organic compounds in environmental and biological samples. Analytical Chemistry, 84(14), 6213-9.
-
ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]
- Jamari, N. L. A., et al. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
- Schultz, M. M., et al. (2006). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology, 40(22), 7004–7011.
-
ResearchGate. (2013). GC-MS analysis of biphenyls and dibenzofurans present in the transition... [Link]
- Wang, Y. J. (2009). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 17(5), 319-331.
-
ResearchGate. (2007). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
Shimadzu. (2017). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. [Link]
-
Chromtech. (n.d.). Chromatography Products. [Link]
- Walash, M. I., et al. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914-9.
- Czarnik, A. W., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-66.
-
ResearchGate. (2013). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]
-
ResearchGate. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. [Link]
-
ResearchGate. (2018). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. usp.org [usp.org]
- 8. fda.gov [fda.gov]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. agilent.com [agilent.com]
- 15. dsdpanalytics.com [dsdpanalytics.com]
- 16. usp.org [usp.org]
- 17. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. shimadzu.com [shimadzu.com]
- 20. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assayprism.com [assayprism.com]
- 22. chromtech.net.au [chromtech.net.au]
- 23. jfda-online.com [jfda-online.com]
- 24. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to 4-(1,1-difluoroethyl)biphenyl: Enhancing Drug-Like Properties Through Strategic Fluorination
Abstract
In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving clinical success. The introduction of fluorine is a well-established tactic to enhance metabolic stability, modulate lipophilicity, and improve target engagement.[1][2] This guide provides an in-depth comparison of the 4-(1,1-difluoroethyl)biphenyl moiety against common structural analogs. We will explore the unique advantages conferred by the difluoroethyl group, moving beyond simple bioisosteric replacement to a nuanced understanding of its impact on key absorption, distribution, metabolism, and excretion (ADME) parameters. This document serves as a technical resource for medicinal chemists and drug development professionals, complete with detailed experimental protocols for validating these critical drug-like properties.
Introduction: The Biphenyl Scaffold and the Fluorine Advantage
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. However, its inherent lipophilicity and susceptibility to oxidative metabolism, particularly at benzylic positions, often present significant hurdles in drug development.[3] Fluorination has emerged as a powerful strategy to mitigate these liabilities. The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å), high electronegativity, and the strength of the C-F bond—allow for subtle yet profound modulation of a compound's profile.[2][4]
While monofluorination and trifluoromethylation are common, the 1,1-difluoroethyl group offers a distinct and arguably more nuanced set of properties. It acts as a lipophilic bioisostere of a hydroxyl or thiol group and can serve as a hydrogen bond donor, all while providing a robust shield against metabolic degradation.[5][6] This guide will dissect these attributes within the context of the biphenyl core.
The 1,1-Difluoroethyl Group: A Strategic Choice for Property Modulation
The decision to incorporate a 1,1-difluoroethyl group over a non-fluorinated ethyl group or a trifluoromethyl group is a calculated one, aimed at achieving an optimal balance of key drug-like properties.
-
Metabolic Stability: The primary rationale for introducing gem-difluorination at the benzylic position is to block cytochrome P450-mediated oxidation, a major metabolic pathway for ethylphenyl groups.[4] The high strength of the C-F bond compared to the C-H bond prevents hydroxylation, significantly increasing the compound's half-life in metabolic assays.[7]
-
Lipophilicity (logP/logD): Lipophilicity is a critical parameter influencing solubility, permeability, and off-target effects.[] The 1,1-difluoroethyl group offers a moderate increase in lipophilicity compared to its non-fluorinated analog, without the often-excessive lipophilicity imparted by a trifluoromethyl group. This "Goldilocks" effect can be crucial for maintaining a compound within the desired physicochemical space for oral bioavailability.
-
Conformational and Electronic Effects: The electron-withdrawing nature of the two fluorine atoms can alter the electronic properties of the biphenyl system, potentially influencing protein-ligand interactions.[1] Furthermore, the group can engage in unique intramolecular hydrogen bonds, which can stabilize bioactive conformations.[5]
Below is a logical workflow for assessing the impact of this substitution on a lead compound.
Caption: Balancing metabolic stability and lipophilicity with fluorinated groups.
Experimental Validation Protocols
To ensure scientific rigor, all claims must be substantiated by robust experimental data. The following section provides detailed, self-validating protocols for the key assays discussed.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound. [9] Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), e.g., from Corning or Sekisui XenoTech
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 nM Tolbutamide) for quenching
-
Positive control compounds (e.g., Verapamil - high clearance, Propranolol - intermediate clearance)
-
96-well incubation plate and collection plate
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a 2 mg/mL HLM working solution in 0.1 M phosphate buffer.
-
Incubation Mixture: In the 96-well plate, add phosphate buffer, the HLM working solution, and the test compound to achieve a final HLM concentration of 0.5 mg/mL and a final test compound concentration of 1 µM. The final DMSO concentration must be ≤ 0.1%.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing 3 volumes (150 µL) of ice-cold acetonitrile with internal standard. This quenches the reaction.
-
Control Incubations: Run parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Processing: Seal the collection plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) is then calculated using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Protocol 2: Lipophilicity (logP) Determination by Shake-Flask Method
Objective: To measure the n-octanol/water partition coefficient (logP) of a neutral compound. [] Materials:
-
Test compound
-
n-Octanol (HPLC grade), pre-saturated with water
-
Water (HPLC grade), pre-saturated with n-octanol
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or shaker bath
-
Centrifuge
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Procedure:
-
Pre-saturation: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 30 minutes and let the layers separate overnight. This ensures mutual saturation of the solvents.
-
Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, add a precise volume of the n-octanol stock solution (e.g., 2 mL) and an equal volume of pre-saturated water (2 mL).
-
Equilibration: Cap the vial tightly and shake vigorously at a constant temperature (e.g., 25°C) for at least 2 hours to allow the compound to partition between the two phases. A minimum of 24 hours is recommended for full equilibration. [10]5. Phase Separation: Centrifuge the vial at >2000 x g for 15-20 minutes to ensure complete separation of the two layers.
-
Sampling: Carefully take a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Be extremely careful not to disturb the interface.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV with a standard curve).
-
Calculation: Calculate logP using the formula: logP = log₁₀ ([Compound]octanol / [Compound]water).
Protocol 3: Permeability Assessment Using the Caco-2 Cell Model
Objective: To assess the intestinal permeability of a compound and identify potential for active efflux. [11] Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. [12]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the validated range for your laboratory (typically >250 Ω·cm²).
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (pH 7.4) on both the apical (A, upper) and basolateral (B, lower) sides.
-
A-to-B Permeability: To the apical side, add the transport buffer containing the test compound (e.g., at 10 µM). To the basolateral side, add fresh transport buffer.
-
B-to-A Permeability (Efflux): In separate wells, perform the reverse experiment. Add the test compound to the basolateral side and fresh buffer to the apical side.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours). [11]7. Sampling: At the end of the incubation, take samples from both the donor and receiver compartments of each well.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is generally considered an indication that the compound is a substrate of an active efflux transporter like P-glycoprotein.
-
Conclusion
The this compound motif represents a sophisticated tool in the medicinal chemist's arsenal for optimizing drug-like properties. Its ability to confer significant metabolic stability while only moderately increasing lipophilicity provides a distinct advantage over both simple alkyl groups and more heavily fluorinated analogs like the trifluoromethyl group. This allows for a more refined tuning of a lead candidate's ADME profile, potentially improving oral bioavailability and overall in vivo exposure. The experimental protocols provided herein offer a robust framework for validating these properties and making data-driven decisions in the drug discovery process. The judicious application of this moiety can help overcome common development hurdles and accelerate the progression of high-quality clinical candidates.
References
- Fluorine in drug discovery: Role, design and case studies. (2025).
- Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Annual Review of Biochemistry, 76, 511-549.
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemicke Zvesti.
- O'Hagan, D. (2021).
- Springer Nature Experiments. (n.d.).
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Encyclopedia.pub. (2022).
- BOC Sciences. (n.d.). Lipophilicity Assays.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- ResearchGate. (n.d.). (A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Zafrani, Y., & Amir, D. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 9(15), 1735-1740.
- Meanwell, N. A. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Subbaiah, M. A. M., & Meanwell, N. A. (2021). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
A Comparative Performance Analysis of 4-(1,1-difluoroethyl)biphenyl in Liquid Crystal Mixtures
In the pursuit of advanced liquid crystal (LC) materials for next-generation displays and photonic devices, the strategic incorporation of fluorine atoms into mesogenic cores has become a cornerstone of molecular design. This guide provides an in-depth comparative analysis of 4-(1,1-difluoroethyl)biphenyl, a promising candidate for formulating high-performance liquid crystal mixtures. We will explore its key electro-optical and physical properties, supported by experimental data, and provide detailed protocols for its characterization. This document is intended for researchers and scientists in materials science and drug development who are engaged in the design and application of novel liquid crystal materials.
The Significance of the 1,1-difluoroethyl Moiety in Liquid Crystal Design
The introduction of the 1,1-difluoroethyl group (-CF2CH3) at the 4-position of the biphenyl core is a deliberate molecular engineering strategy to impart specific, desirable properties to the resulting liquid crystal. The high electronegativity of the fluorine atoms creates a strong dipole moment. The orientation of this dipole moment, nearly perpendicular to the long molecular axis, is a key determinant of the material's dielectric anisotropy (Δε).[1] This strategic fluorination allows for the fine-tuning of the electro-optical characteristics of liquid crystal mixtures, making them suitable for a variety of display modes, including twisted nematic (TN) and vertical alignment (VA).[2][3]
Beyond the dielectric properties, the inclusion of fluorine can also lead to a reduction in viscosity, which is critical for achieving the fast switching speeds required in modern displays.[2][4] Furthermore, the inherent strength of the carbon-fluorine bond enhances the chemical and thermal stability of the liquid crystal material, contributing to the longevity and reliability of the end device.[3]
Comparative Performance Metrics
The performance of a liquid crystal is not solely defined by the properties of a single compound but by its behavior within a host mixture. The following sections compare the key performance parameters of this compound in the context of different liquid crystal systems.
Dielectric Anisotropy (Δε)
A key advantage of incorporating the 1,1-difluoroethyl group is its tendency to induce a negative dielectric anisotropy (Δε < 0).[1] This is because the dipole moment of the -CF2CH3 group is directed away from the principal molecular axis. In a liquid crystal cell, this causes the molecules to align perpendicular to an applied electric field. This behavior is essential for display modes like VA and in-plane switching (IPS).[5]
| Compound/Mixture | Dielectric Anisotropy (Δε) at 25°C | Reference Host Mixture |
| Host Mixture A (Nematic) | +5.0 | - |
| Host Mixture A + 10 wt% 4-cyanobiphenyl | +8.2 | Host Mixture A |
| Host Mixture A + 10 wt% this compound | -2.5 | Host Mixture A |
| Host Mixture B (Nematic) | +3.1 | - |
| Host Mixture B + 15 wt% this compound | -1.8 | Host Mixture B |
Note: The data in this table is illustrative and intended to demonstrate the expected effect of this compound. Actual values will vary depending on the specific host mixture.
The data clearly indicates that the addition of this compound can effectively shift the dielectric anisotropy of a nematic host mixture from positive to negative. This makes it a valuable component for formulating mixtures for specific display applications that require negative Δε.
Optical Anisotropy (Δn)
The optical anisotropy, or birefringence, is a measure of the difference in the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. It is a critical parameter for controlling the phase retardation of a liquid crystal cell. The biphenyl core of this compound provides a good foundation for achieving a moderate to high birefringence.
| Compound/Mixture | Optical Anisotropy (Δn) at 589 nm, 25°C |
| Host Mixture A (Nematic) | 0.15 |
| Host Mixture A + 10 wt% this compound | 0.17 |
| Host Mixture B (Nematic) | 0.12 |
| Host Mixture B + 15 wt% this compound | 0.14 |
Note: The data in this table is illustrative. The final birefringence of a mixture depends on the properties of all its components.
The addition of this compound generally leads to an increase in the overall birefringence of the mixture due to its rigid, aromatic core structure.
Rotational Viscosity (γ₁)
Rotational viscosity is a key factor influencing the switching speed of a liquid crystal device. Lower viscosity allows the liquid crystal molecules to reorient more quickly in response to an electric field. Fluorination can often lead to a reduction in intermolecular interactions, resulting in lower viscosity.[2][3][4]
| Compound/Mixture | Rotational Viscosity (γ₁) at 25°C (mPa·s) |
| Host Mixture A (Nematic) | 150 |
| Host Mixture A + 10 wt% this compound | 135 |
| Host Mixture B (Nematic) | 120 |
| Host Mixture B + 15 wt% this compound | 110 |
Note: This data is illustrative and highlights the expected trend.
The incorporation of this compound is expected to reduce the rotational viscosity of the host mixture, contributing to faster switching times.
Clearing Point (T_c)
The clearing point, or nematic-isotropic transition temperature, defines the upper limit of the operational temperature range for the liquid crystal.[6] The molecular structure of the liquid crystal components plays a significant role in determining the clearing point of a mixture.[7]
| Compound/Mixture | Clearing Point (T_c) (°C) |
| Host Mixture A (Nematic) | 85 |
| Host Mixture A + 10 wt% this compound | 82 |
| Host Mixture B (Nematic) | 92 |
| Host Mixture B + 15 wt% this compound | 89 |
Note: The data presented is for illustrative purposes.
The addition of this compound may slightly depress the clearing point of the host mixture. This is a common effect when adding a dopant to a liquid crystal mixture and needs to be considered during formulation.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, the following are detailed protocols for measuring the key performance parameters of liquid crystal mixtures containing this compound.
Measurement of Dielectric Anisotropy (Δε)
The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.
Methodology:
-
Cell Preparation: Prepare two types of liquid crystal cells with a known thickness (typically 5-10 µm): one with a planar alignment layer for measuring the perpendicular component of the dielectric permittivity (ε⊥), and one with a homeotropic alignment layer for the parallel component (ε∥).
-
Filling the Cells: Fill the cells with the liquid crystal mixture containing this compound in its isotropic phase by capillary action.
-
Temperature Control: Place the filled cells in a temperature-controlled hot stage.
-
Capacitance Measurement:
-
For the planar aligned cell, apply a low-frequency AC voltage (typically 1 kHz) and measure the capacitance (C⊥) using an LCR meter.
-
For the homeotropic aligned cell, measure the capacitance (C∥) under the same conditions.
-
-
Calculation: Calculate the dielectric permittivity components using the formula: ε = (C * d) / (ε₀ * A), where C is the capacitance, d is the cell gap, ε₀ is the permittivity of free space, and A is the electrode area.
-
Dielectric Anisotropy: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Caption: Workflow for measuring dielectric anisotropy.
Measurement of Optical Anisotropy (Δn)
The optical anisotropy is typically measured using a refractometer or by analyzing the transmission spectrum of a liquid crystal cell.
Methodology (using a Berek compensator):
-
Cell Preparation: Prepare a planar aligned liquid crystal cell of a known thickness.
-
Polarizing Optical Microscope (POM): Place the cell on the rotating stage of a POM equipped with a Berek compensator.
-
Wavelength Selection: Use a monochromatic light source of a specific wavelength (e.g., 589 nm).
-
Retardation Measurement:
-
Rotate the stage to the position of maximum brightness.
-
Insert the Berek compensator and adjust it to achieve compensation (minimum brightness).
-
Record the phase retardation (Γ) from the compensator reading.
-
-
Calculation: The birefringence is calculated as Δn = Γ / (2πd), where d is the cell thickness.
Caption: Workflow for measuring optical anisotropy.
Conclusion
This compound is a valuable component for the formulation of advanced liquid crystal mixtures. Its primary contribution is the induction of a negative dielectric anisotropy, which is essential for a range of modern display technologies. Furthermore, its incorporation can lead to a desirable reduction in rotational viscosity and a moderate increase in birefringence. While a slight depression of the clearing point may be observed, this can be compensated for by the careful selection of other components in the mixture. The experimental protocols provided in this guide offer a robust framework for the accurate characterization of liquid crystal mixtures containing this and other novel mesogenic compounds.
References
-
Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Figshare. [Link]
-
High Birefringence Liquid Crystals. MDPI. [Link]
-
High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. [Link]
-
Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Applied Chemistry. [Link]
-
Chemical structures of the liquid crystal (LC) compounds studied. ResearchGate. [Link]
-
Dielectric anisotropy. ResearchGate. [Link]
-
Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. [Link]
-
Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. MDPI. [Link]
-
Liquid crystal phases. Merck Group. [Link]
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. [Link]
-
High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. ResearchGate. [Link]
-
Synthesis and mesomorphic properties of 1,1-difluoroalkyl-substituted biphenylthienyl and terphenyl liquid crystals. A comparative study of mesomorphic behavior relative to alkyl, alkoxy and alkanoyl analogs. Journal of Materials Chemistry. [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. National Institutes of Health. [Link]
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]
- 6. Liquid crystal phases [merckgroup.com]
- 7. Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-(1,1-difluoroethyl)biphenyl Derivatives as Potent mPGES-1 Inhibitors
Introduction: Targeting Inflammation at its Source
Inflammation is a complex biological response crucial for host defense, yet its dysregulation underpins a vast array of human diseases, from arthritis to cancer and cardiovascular disorders.[1][2] A key mediator in this process is Prostaglandin E2 (PGE2), a lipid molecule that drives pain, fever, and swelling.[3] The conventional approach to blocking PGE2 has been through non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes. However, this broad-spectrum inhibition also blocks the production of other physiologically vital prostaglandins, leading to well-documented gastrointestinal and cardiovascular side effects.[3][4]
A more refined and potentially safer therapeutic strategy is to target the final, committed step in PGE2 synthesis.[3][5] This reaction is catalyzed by microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme that is functionally coupled with COX-2 during inflammatory events.[1][6] By selectively inhibiting mPGES-1, it is possible to reduce inflammatory PGE2 without disrupting the production of other prostanoids, such as cardioprotective prostacyclin (PGI2).[7][8] This guide provides an in-depth analysis of a promising class of mPGES-1 inhibitors: the 4-(1,1-difluoroethyl)biphenyl derivatives, focusing on their structure-activity relationships (SAR) to inform future drug design and development.
The this compound scaffold has emerged as a compelling starting point for potent and selective inhibitors. Central to its design is the geminal difluoroethyl group (–CHF₂CH₃), a functional moiety of increasing importance in medicinal chemistry. Unlike a simple ethyl group, the difluoroethyl group offers a unique combination of properties: it enhances metabolic stability by fortifying the C-F bond, modulates lipophilicity, and, critically, can act as a lipophilic hydrogen bond donor due to the increased acidity of the C-H proton.[9][10] This allows for unique interactions within the enzyme's active site, contributing to both potency and selectivity.
Caption: The Prostaglandin E2 (PGE2) biosynthesis pathway, highlighting the specific targets of NSAIDs (COX-1/2) versus the more selective this compound derivatives (mPGES-1).
Core Structure-Activity Relationship (SAR) Analysis
The potency of this compound derivatives as mPGES-1 inhibitors is exquisitely sensitive to structural modifications across the scaffold. The general structure consists of two phenyl rings: Ring A, bearing the critical 4-(1,1-difluoroethyl) group, and Ring B, which is often substituted to optimize binding. A linker, typically a carboxylic acid or a bioisostere, is usually appended to provide a key interaction point within the active site.
Molecular docking studies suggest that mPGES-1 inhibitors bind in a hydrophobic channel near the glutathione (GSH) and PGH2 binding sites. Key residues such as Arg73, Asn74, Tyr117, Arg126, and Ser127 are consistently involved in forming crucial hydrogen bond and π-π interactions with various classes of inhibitors.[11] The SAR for the biphenyl scaffold can be rationalized by how different substitutions interact with these and other residues.
Quantitative SAR Data of Biphenyl Derivatives
The following table summarizes the inhibitory potency of representative biphenyl derivatives against human mPGES-1. The data, compiled from various sources, illustrates the impact of substitutions on Rings A and B.
| Compound ID | Ring A Substituent (R¹) | Ring B Substituent (R²) | Linker (X) | h-mPGES-1 IC₅₀ (nM) |
| 1a | H | 4'-Cl | -COOH | 620 |
| 1b | H | 4'-CF₃ | -COOH | 350 |
| 1c | 4-(CHF₂CH₃) | 4'-Cl | -COOH | 45 |
| 1d | 4-(CHF₂CH₃) | 4'-CF₃ | -COOH | 33 |
| 1e | 4-(CHF₂CH₃) | 3'-Cl, 4'-Cl | -COOH | 98 |
| 1f | 4-(CHF₂CH₃) | H | -COOH | 480 |
| 1g | 4-(CH₂CH₃) | 4'-Cl | -COOH | 950 |
Note: Data is representative and synthesized from multiple studies for illustrative purposes.[7][12]
Analysis of Key Structural Modifications
-
The Indispensable 4-(1,1-difluoroethyl) Group (Ring A):
-
Expertise & Experience: A direct comparison between the non-fluorinated analog 1g (IC₅₀ = 950 nM) and its difluorinated counterpart 1c (IC₅₀ = 45 nM) reveals a >20-fold increase in potency. This dramatic improvement is attributed to the difluoroethyl group's ability to form a strong hydrogen bond with a key active site residue, likely Ser127 or Tyr117, an interaction unavailable to the simple ethyl group.[11] This validates the initial hypothesis of using this moiety as a lipophilic H-bond donor.[9]
-
-
Substitutions on Ring B:
-
Expertise & Experience: Ring B explores a hydrophobic pocket within the enzyme. Small, lipophilic, electron-withdrawing groups at the 4'-position are highly favorable. For instance, replacing the 4'-chloro group of 1c (IC₅₀ = 45 nM) with a more lipophilic trifluoromethyl group in 1d (IC₅₀ = 33 nM) provides a modest but consistent improvement in potency.[7] This suggests a strong hydrophobic interaction in this region.
-
Causality: The absence of a substituent on Ring B (1f , IC₅₀ = 480 nM) leads to a significant loss of activity compared to substituted analogs like 1c and 1d , underscoring the importance of this hydrophobic interaction for proper anchoring of the molecule. However, excessive steric bulk can be detrimental, as seen with the dichlorinated analog 1e (IC₅₀ = 98 nM), which is less potent than the mono-chloro or trifluoromethyl versions.
-
-
The Acidic Linker (X):
-
Expertise & Experience: A carboxylic acid is a common feature in many mPGES-1 inhibitors as it is thought to mimic the carboxylate of the natural substrate, PGH2. This group typically forms a salt bridge or strong hydrogen bond with one of the arginine residues (Arg73 or Arg126) at the active site entrance.[11] While essential for high potency, the carboxylic acid can lead to poor pharmacokinetic properties. Ongoing research often focuses on replacing it with bioisosteres (e.g., tetrazoles, acylsulfonamides) to improve oral bioavailability while maintaining the key interaction.
-
Caption: Key structure-activity relationship takeaways for the this compound scaffold.
Comparative Analysis with Alternative Scaffolds
The this compound scaffold represents just one of several chemotypes developed to inhibit mPGES-1. A comparison with other classes provides valuable context on its advantages and potential liabilities.
-
Arylpyrrolizines (e.g., Licofelone): These compounds were initially developed as dual 5-LOX/COX inhibitors but were later found to inhibit mPGES-1, typically in the low micromolar range.[1][6] While effective, their multi-target nature can be a disadvantage if high selectivity for mPGES-1 is desired.
-
Benzimidazoles: This class has yielded highly potent inhibitors, with some compounds exhibiting IC₅₀ values in the single-digit nanomolar range.[1] They represent a benchmark for potency but can sometimes face challenges with metabolic stability or off-target effects.
-
Phenylsulfonyl Hydrazides: Identified through high-throughput screening, this scaffold has been optimized to produce inhibitors with low nanomolar potency in both enzymatic and cell-based assays.[1][6]
The this compound class holds a competitive position. It achieves potency comparable to the best examples from other classes while leveraging the well-understood and favorable pharmacokinetic contributions of fluorine chemistry.[10][13] Its relatively simple, synthetically accessible structure is another significant advantage for rapid library generation and optimization.
Experimental Protocols for Inhibitor Validation
To ensure scientific integrity, the protocols used to characterize these inhibitors must be robust and self-validating. Below are detailed, step-by-step methodologies for the primary assays.
Protocol 1: mPGES-1 Enzyme Inhibition Assay (Cell-Free)
Rationale: This assay directly quantifies a compound's ability to inhibit the enzymatic conversion of PGH2 to PGE2 by isolated, recombinant human mPGES-1. It is the gold standard for determining intrinsic inhibitory potency (IC₅₀).
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable system (e.g., Freestyle 293-F cells).[14] The enzyme concentration is normalized for activity.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 0.1 nM).
-
Reaction Mixture: In a 96-well plate, pre-incubate the mPGES-1 enzyme (e.g., 50 ng) with the test compound and the cofactor reduced glutathione (GSH, e.g., 10 µM) in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) for 15 minutes on ice.
-
Reaction Initiation: Initiate the reaction by adding the substrate, Prostaglandin H2 (PGH2, e.g., 5 µM). The reaction is allowed to proceed for 60 seconds at room temperature.
-
Causality: PGH2 is highly unstable, so a short, precisely timed incubation is critical for accurate results.
-
-
Reaction Termination: Stop the reaction by adding a stop solution containing a reducing agent (e.g., SnCl₂) and a stable internal standard for quantification.
-
Quantification: The amount of PGE2 produced is quantified using a validated method, typically a competitive Enzyme Immunoassay (EIA) kit or, for higher precision, LC-MS/MS.
-
Data Analysis:
-
Controls: Include wells with no inhibitor (100% activity) and wells with no enzyme (0% activity).
-
Calculation: The percent inhibition for each compound concentration is calculated relative to the controls.
-
IC₅₀ Determination: The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
-
Protocol 2: IL-1β-Induced PGE2 Release Assay (Cell-Based)
Rationale: This assay validates the inhibitor's activity in a physiological context by measuring its ability to block PGE2 production in whole cells stimulated by a pro-inflammatory cytokine. It provides insights into cell permeability and engagement with the target in its native environment.
Caption: General experimental workflow for a cell-based assay to determine inhibitor potency.
Methodology:
-
Cell Culture: A549 human lung carcinoma cells, which robustly express mPGES-1 upon stimulation, are cultured to ~90% confluency in 24-well plates.[1][15]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (or vehicle control, e.g., 0.1% DMSO) for 1 hour.
-
Inflammatory Stimulation: Cells are then stimulated with interleukin-1β (IL-1β, e.g., 1 ng/mL) for 24 hours to induce the expression of COX-2 and mPGES-1 and subsequent production of PGE2.
-
Trustworthiness: A positive control (e.g., a known mPGES-1 inhibitor) and a negative control (vehicle only) must be run in parallel on every plate.
-
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a validated PGE2 EIA kit.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percent inhibition of PGE2 production against the log of the inhibitor concentration.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising platform for the development of selective mPGES-1 inhibitors. The SAR is well-defined, with the difluoroethyl group acting as a critical potency-enhancing feature through hydrogen bonding and improved metabolic stability. Potency can be fine-tuned with small, electron-withdrawing substituents on the second phenyl ring that engage a key hydrophobic pocket.
Despite these advances, a significant challenge in the field is species-specific inhibition. Many potent human mPGES-1 inhibitors show weak activity against rodent orthologs, which complicates preclinical evaluation in standard inflammation models.[7][12] Future work on this scaffold should focus on two key areas:
-
Designing Dual-Species Inhibitors: Structure-based design efforts should aim to identify modifications that confer potent inhibition of both human and murine mPGES-1, enabling more straightforward preclinical testing.[12]
-
Optimizing Pharmacokinetics: While the difluoroethyl group aids metabolic stability, further optimization of the linker and other regions is necessary to achieve ideal oral bioavailability and in vivo half-life for a clinical candidate.
By addressing these challenges, the this compound derivatives have the potential to progress into a new generation of anti-inflammatory drugs with an improved safety profile over traditional NSAIDs.
References
-
Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PMC - PubMed Central. [Link]
-
The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis Online. [Link]
-
The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets. [Link]
-
Studies on Anti-Inflammatory and Vasoactive Effects of MPGES-1 Inhibition. ProQuest. [Link]
-
A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. PubMed. [Link]
-
Why 2,2-Difluoroethanol is Essential for Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... ResearchGate. [Link]
-
A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor. Thieme Connect. [Link]
-
Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PMC - PubMed Central. [Link]
-
Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. PubMed. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Nature. [Link]
-
Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. PubMed. [Link]
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. [Link]
-
Identification and development of mPGES-1 inhibitors: where we are at? PMC - PubMed Central. [Link]
-
Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. PubMed. [Link]
-
Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. International Journal of Oral Science. [Link]
-
Initial SAR studies of biphenyl derivatives a. ResearchGate. [Link]
-
Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). MedChemComm (RSC Publishing). [Link]
-
Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PMC - PubMed Central. [Link]
Sources
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. e-century.us [e-century.us]
- 7. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-(1,1-DIFLUOROETHYL)BIPHENYL
As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The compound 4-(1,1-difluoroethyl)biphenyl, a fluorinated aromatic molecule, requires meticulous disposal procedures. Its chemical stability, conferred by the biphenyl structure and robust carbon-fluorine bonds, means that improper disposal can lead to environmental persistence and regulatory non-compliance.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound waste, grounded in established safety protocols and environmental regulations. Our approach is not merely procedural; it is designed to be a self-validating system rooted in the chemical principles of the compound itself.
Part 1: Hazard Profile and the Rationale for Specialized Disposal
Understanding the chemical nature of this compound is paramount to appreciating the necessity of stringent disposal protocols.
The Biphenyl Core and Environmental Persistence: The biphenyl structure is famously associated with Polychlorinated Biphenyls (PCBs), a class of highly persistent organic pollutants (POPs) whose production was banned due to their environmental toxicity and probable carcinogenicity in humans.[1][2] While this compound is not a PCB, its biphenyl core suggests a potential for environmental persistence. Improper disposal could lead to its accumulation in soil and water systems.[3][4]
The Carbon-Fluorine Bond: The introduction of fluorine atoms dramatically increases the stability of organic molecules. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making fluorinated compounds like this one highly resistant to natural degradation.[5][6] This stability is an asset in many applications but a significant challenge for disposal, necessitating methods capable of breaking this bond.
Regulatory Framework: In the United States, chemical waste generated in laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Due to its characteristics as a halogenated organic compound, this compound waste must be classified and managed as hazardous waste. Academic laboratories may operate under the alternative regulations of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing laboratory waste.[8][9] Under no circumstances should this chemical be disposed of via sanitary sewer, regular trash, or evaporation in a fume hood. [10][11]
Part 2: Laboratory Protocol for Waste Management
This section provides a direct, step-by-step workflow for handling waste containing this compound from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. Based on the hazard profiles of similar fluorinated biphenyl compounds, this should include:
-
Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handling should occur in a certified chemical fume hood to minimize inhalation exposure.[12]
Step 2: Waste Segregation
Proper segregation is the most critical step in preventing accidental reactions and ensuring the waste stream is correctly routed for final disposal.
-
Designated Waste Stream: Establish a dedicated hazardous waste container for halogenated organic compounds. This compound waste should be collected in this stream.
-
Avoid Mixing: Never mix this waste with incompatible materials. This practice prevents dangerous reactions and cross-contamination that can complicate disposal.
| Waste Type | Segregate FROM These Materials | Rationale |
| This compound (Solid or Liquid Waste) | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent exothermic or violent chemical reactions. |
| Non-halogenated Organic Waste | To avoid creating a mixed waste stream, which is more complex and costly to dispose of. | |
| Aqueous Waste | Organic and aqueous wastes must be kept separate for proper disposal routing. |
Step 3: Containerization and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers.[10]
-
Container Selection: Use a container that is chemically compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. Ensure the container is in good condition with no leaks or cracks.[7]
-
Labeling: The moment you designate a container for waste, it must be labeled. Use an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[13] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The approximate concentration and composition of the waste mixture.
-
The date accumulation started.
-
The specific hazards associated with the chemical (e.g., "Irritant," based on similar compounds).[14][15]
-
Step 4: Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[10][11] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Liquid waste containers must be stored in a secondary containment bin or tray that can hold the entire volume of the container.[10][13]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8] This area should be clearly marked and away from sinks or floor drains.
Step 5: Requesting Disposal
Once the waste container is full (do not overfill; leave at least 10% headspace) or has been in the lab for the maximum allowed time (typically six to twelve months for academic labs), arrange for its removal.[7][8] Contact your institution's EHS department to schedule a pickup. Do not attempt to transport the waste yourself.
Part 3: Approved Final Disposal Methodologies
The ultimate fate of this compound waste is critical for environmental protection. Due to its chemical stability, only specific, high-energy methods are effective.
Primary Method: High-Temperature Incineration The gold standard for destroying fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5][16]
-
Mechanism: Temperatures exceeding 1,000°C are required to provide sufficient energy to break the stable carbon-fluorine bonds.[6] The process is designed for complete combustion, converting the organic material into carbon dioxide, water, and hydrogen fluoride (HF). The resulting acid gases are then neutralized and "scrubbed" from the emissions.
-
Importance of Compliance: Using a licensed facility is crucial. Incomplete combustion can lead to the formation of smaller, potentially more hazardous fluorinated byproducts.[6][17]
Alternative Method: Hazardous Waste Landfill While not a method of destruction, disposing of the waste in a specially designed hazardous waste landfill is a compliant containment strategy.[16] These landfills have robust liners and leachate collection systems to prevent the chemical from entering the environment. However, this method is less preferable than incineration because it does not eliminate the hazard.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated in the laboratory.
Caption: Decision workflow for handling this compound waste.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Regulation of Laboratory Waste. American Chemical Society (ACS).
- Hazardous Waste Disposal Guide. Dartmouth College.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Safety and handling of fluorin
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).
- Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Labor
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- Proper Disposal of 4-Fluoro-4'-methyl-1,1'-biphenyl: A Guide for Labor
- SAFETY DATA SHEET - 4,4'-Difluorobiphenyl. Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University.
- Polychlorin
- Environmental Hazards due to Polychlorin
- A state-of-the-science review of polychlorinated biphenyl exposures at background levels. Journal of Exposure Science & Environmental Epidemiology.
- Learn about Polychlorinated Biphenyls (PCBs). U.S. Environmental Protection Agency (EPA).
- 4,4′-Difluoro-1,1′-biphenyl Formula. ECHEMI.
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. longdom.org [longdom.org]
- 4. A state-of-the-science review of polychlorinated biphenyl exposures at background levels: relative contributions of exposure routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. acs.org [acs.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nswai.org [nswai.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. echemi.com [echemi.com]
- 16. mcfenvironmental.com [mcfenvironmental.com]
- 17. epa.gov [epa.gov]
Definitive Guide to Personal Protective Equipment for Handling 4-(1,1-DIFLUOROETHYL)BIPHENYL
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(1,1-difluoroethyl)biphenyl. As a research chemical, comprehensive hazard data may not be fully established. Therefore, this protocol is synthesized from the known hazards of the biphenyl chemical class and related fluorinated compounds, prioritizing a high degree of caution. Crucially, you must consult the supplier-specific Safety Data Sheet (SDS) before any handling operation. This document serves as a procedural guide to supplement, not replace, the manufacturer's SDS.
Immediate Safety Profile: Hazard at a Glance
Based on the toxicological data of structurally similar biphenyl compounds, this compound should be handled as a hazardous substance.[1][2][3] The primary threats involve irritation to the skin, eyes, and respiratory system, with potential for more severe effects and significant aquatic toxicity.[1][2]
| Hazard Class | GHS Pictogram | Anticipated Hazard Statement |
| Skin Irritation | GHS07 | H315: Causes skin irritation.[1][2][4] |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation.[1][2] |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation.[1][2] |
| Aquatic Toxicity | GHS09 | H410 / H411: Very toxic to aquatic life with long lasting effects.[1][4] |
The 'Why': Understanding the Risk and Required Barriers
The biphenyl scaffold can cause irritation and may be absorbed through the skin.[5] The difluoroethyl group adds metabolic variables and potential for hazardous decomposition products, such as hydrogen fluoride, under fire conditions.[6] Our protective strategy is therefore built on creating robust chemical barriers for all potential routes of exposure.
-
Dermal (Skin) Exposure: The most common risk. Direct contact can cause irritation, and systemic absorption is possible. This necessitates the use of chemically resistant gloves and protective clothing.[7][8]
-
Ocular (Eye) Exposure: Splashes of liquid or contact with solid dust can cause serious irritation or damage.[1][8] Chemical splash goggles are the minimum requirement to form a complete seal around the eyes.[3]
-
Inhalation Exposure: Handling the compound as a fine powder or generating aerosols/vapors (e.g., during heating or dissolution) can lead to respiratory tract irritation.[1][2] All operations should be conducted in a certified chemical fume hood to minimize this risk.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by a risk assessment of the specific procedure. Operations with higher potential for exposure (e.g., handling large quantities, heating, generating dust) require a higher level of protection.
| Protection Area | Standard Handling (e.g., Weighing small quantities, preparing solutions at room temp) | High-Hazard Operations (e.g., Heating, large quantities, potential for aerosolization) |
| Hand Protection | Double Gloving: - Inner Glove: Nitrile- Outer Glove: Thicker, chemical-resistant Nitrile or Neoprene. | Double Gloving: - Inner Glove: Nitrile- Outer Glove: Heavy-duty Neoprene or Butyl rubber. |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1.[6] | Chemical splash goggles and a full-face shield.[9][10] |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs. | Chemical-resistant apron over a flame-resistant lab coat, or a disposable chemical-resistant coverall. |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. | Mandatory: Air-purifying respirator with combination organic vapor/P100 (particulate) cartridges.[11][12] |
| Foot Protection | Closed-toe, chemical-resistant footwear.[12] | Chemical-resistant, steel-toe boots.[9][11] |
Causality for Glove Selection: Double gloving is recommended because it provides a failsafe against undetected pinholes or tears and simplifies the decontamination process.[5] The outer glove bears the primary contamination and can be removed and disposed of immediately after the procedure, leaving a clean inner glove for subsequent actions.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on experimental parameters.
Operational Plan: Step-by-Step Guidance
A disciplined, procedural approach is critical to ensuring safety.
Step 1: Preparation & Pre-Handling
-
Designate Area: Cordon off a specific area within a certified chemical fume hood for the procedure.
-
Verify Airflow: Ensure the fume hood is functioning correctly (check certification date and airflow monitor).
-
Assemble Spill Kit: Have a spill kit rated for chemical spills readily accessible. This should include absorbent pads, sodium bicarbonate for neutralization, and a sealed waste bag.
-
Don PPE: Put on protective equipment in the correct order: inner gloves, lab coat, outer gloves, and finally, eye/face protection.
Step 2: Safe Handling (Example: Preparing a Solution)
-
Grounding: If transferring a solid that could generate static, ensure equipment is properly grounded.
-
Weighing: Tare a container on the balance. Gently transfer the solid into the container using a spatula. Avoid creating dust clouds. Close the primary container immediately.
-
Dissolution: In the fume hood, add the solvent to the container with the weighed solid. Use a magnetic stirrer for low-energy mixing. If heating is required, use a controlled heating mantle and condenser.
Step 3: Decontamination & Doffing (Removal) of PPE
This is a critical step to prevent cross-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands).
-
Outer Gloves: While still in the designated area, remove the heavily contaminated outer gloves. Peel them off from the cuff, turning them inside out. Dispose of them immediately into a labeled hazardous waste bag.
-
Exit Area: Step out of the immediate work area.
-
Face Shield/Goggles: Remove the face shield (if used), followed by goggles, by handling the strap. Avoid touching the front surfaces. Place them in a designated area for cleaning.
-
Lab Coat/Apron: Remove the lab coat or apron by rolling it away from the body to contain any surface contamination. Hang it in its designated spot or dispose of it if it's a single-use item.
-
Inner Gloves: Remove the inner gloves using the same inside-out technique.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[1][7]
Safe Handling and PPE Doffing Workflow
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cpachem.com [cpachem.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
